molecular formula C13H11NO B2460363 1-[4-(4-Pyridinyl)phenyl]-ethanone CAS No. 70581-00-9

1-[4-(4-Pyridinyl)phenyl]-ethanone

Cat. No.: B2460363
CAS No.: 70581-00-9
M. Wt: 197.237
InChI Key: LCQWVYDFAHJHLM-UHFFFAOYSA-N
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Description

1-[4-(4-Pyridinyl)phenyl]-ethanone is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.237. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-pyridin-4-ylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10(15)11-2-4-12(5-3-11)13-6-8-14-9-7-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQWVYDFAHJHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-[4-(4-Pyridinyl)phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 1-[4-(4-Pyridinyl)phenyl]-ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical characteristics, synthesis, reactivity, and potential biological applications. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.

Introduction

This compound, also known by its synonyms 4-(4-Acetylphenyl)pyridine and 4-(4-Pyridyl)acetophenone, is a biaryl ketone containing both a pyridine and a phenyl ring. The presence of the basic pyridine nitrogen and the versatile ketone functional group makes this compound a valuable scaffold for the synthesis of a wide array of more complex molecules.[1] Its structural motifs are found in numerous pharmaceuticals, agrochemicals, and functional materials.[1] This guide aims to provide a detailed technical resource for professionals working with this compound.

Physicochemical Properties

This compound is a solid at room temperature.[2] It exhibits moderate solubility in organic solvents such as ethanol and acetone, with lower solubility in water.[2] The key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₁NO[2]
Molecular Weight 197.23 g/mol [2]
CAS Number 70581-00-9[2]
Appearance Solid[2]
Solubility Moderately soluble in organic solvents, less soluble in water[2]

Further experimental data for properties such as melting point, boiling point, and pKa are not consistently available in the literature and require experimental determination.

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction efficiently forms the carbon-carbon bond between the pyridine and phenyl rings.[3]

General Suzuki-Miyaura Coupling Protocol

This protocol describes a general method for the synthesis of 4-arylpyridines, which can be adapted for the synthesis of this compound.

Diagram of the Synthetic Pathway:

G 4-Halopyridine 4-Halopyridine Product This compound 4-Halopyridine->Product 4-Acetylphenylboronic_acid 4-Acetylphenylboronic acid 4-Acetylphenylboronic_acid->Product Pd_catalyst Pd Catalyst (e.g., Pd(OAc)2) Pd_catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Water) Solvent->Product

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Procedure:

A reaction vessel is charged with a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine-based ligand), a base (e.g., K₂CO₃), 4-acetylphenylboronic acid, and a 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) in an appropriate solvent, such as water.[4][5] The mixture is then heated under an inert atmosphere until the reaction is complete, as monitored by techniques like TLC or GC-MS. After cooling, the product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Spectroscopic Data

Chemical Reactivity

The reactivity of this compound is governed by its two main functional groups: the pyridine ring and the ketone group.

  • Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity and can act as a ligand for metal ions.[1] The ring can undergo electrophilic substitution, although it is generally less reactive than benzene.

  • Ketone Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of transformations such as reductions to the corresponding alcohol, reductive aminations, and carbon-carbon bond-forming reactions like the Wittig or Grignard reactions.[1]

Biological and Pharmacological Properties

The pyridine scaffold is a common feature in a vast number of biologically active compounds and FDA-approved drugs, exhibiting a wide range of therapeutic activities including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[6][7] Derivatives of 1-phenyl-2-(phenylamino) ethanone have been investigated as inhibitors of MCR-1, a protein conferring resistance to colistin, a last-resort antibiotic.[8][9]

While specific biological targets and the mechanism of action for this compound have not been extensively reported, its structural similarity to known pharmacologically active molecules suggests it as a promising starting point for drug discovery programs.

Diagram of Potential Drug Discovery Workflow:

G A This compound (Lead Compound) B Derivative Synthesis A->B C Biological Screening (e.g., Enzyme Assays, Cell-based Assays) B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E E->B Iterative Improvement F Preclinical Development E->F

Caption: A potential workflow for the development of drugs based on the this compound scaffold.

Safety and Toxicology

Detailed toxicological data for this compound is not available. However, information on the related compound, 4-acetylpyridine, indicates that it is harmful if swallowed and causes serious eye irritation.[10] It is also considered a combustible liquid.[11] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, eye protection), should be observed when handling this class of compounds.

Conclusion

This compound is a versatile building block with significant potential in the fields of medicinal chemistry and materials science. This technical guide has summarized the available information on its properties, synthesis, and potential applications. Further research is warranted to fully elucidate its physicochemical properties, reactivity, and biological activity, which will undoubtedly pave the way for the development of novel and valuable compounds.

References

physicochemical properties of 4-(4-acetylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-acetylphenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a biaryl heterocyclic compound of interest in medicinal chemistry and materials science. Due to its structure, featuring a pyridine ring coupled with a substituted phenyl ring, it serves as a valuable scaffold in the design of novel bioactive molecules and functional materials. This document summarizes its key properties, outlines detailed experimental protocols for their determination, and provides logical and workflow diagrams relevant to its synthesis and potential applications.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The data presented for 4-(4-acetylphenyl)pyridine are computationally predicted, as extensive experimental data is not widely available.

PropertyValueData Type
IUPAC Name 1-(4-(pyridin-4-yl)phenyl)ethan-1-one-
CAS Number 38070-79-0-
Molecular Formula C₁₃H₁₁NO-
Molecular Weight 197.24 g/mol Calculated
Melting Point 108.5 °CPredicted
Boiling Point 363.3 °CPredicted
Water Solubility 1.15 g/LPredicted
pKa (basic) 4.84Predicted
logP (o/w) 2.1Predicted

Note: All property values are computationally predicted and should be confirmed via experimental analysis.

Experimental Protocols

The following sections detail standardized laboratory methodologies for the experimental determination of the key .

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[1] A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.[1]

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)

  • Glass capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Protocol:

  • Sample Preparation: Ensure the 4-(4-acetylphenyl)pyridine sample is completely dry and finely powdered. Use a mortar and pestle if necessary.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point.

  • Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the estimated melting point. Prepare a new sample and heat it slowly, at a ramp rate of 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a fundamental property that affects a drug's bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • pH meter

  • Centrifuge or filtration system (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Protocol:

  • Preparation: Prepare a series of aqueous buffers (e.g., phosphate-buffered saline at pH 7.4).

  • Sample Addition: Add an excess amount of solid 4-(4-acetylphenyl)pyridine to a vial containing a known volume of the buffer. The presence of undissolved solid must be visible.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated aqueous phase from the undissolved solid by centrifugation or filtration. This step must be performed carefully to avoid transferring any solid particles.

  • Quantification: Prepare a standard curve of 4-(4-acetylphenyl)pyridine of known concentrations. Analyze the clear, saturated filtrate using a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Calculation: The determined concentration represents the aqueous solubility of the compound at that specific temperature and pH.

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is critical for understanding a compound's ionization state at different physiological pH values, which impacts its solubility, permeability, and receptor binding. For a basic compound like 4-(4-acetylphenyl)pyridine, this protocol determines the pKa of its conjugate acid.

Apparatus:

  • Potentiometer with a calibrated pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker or reaction vessel

  • Standardized acidic titrant (e.g., 0.1 M HCl)

  • Nitrogen gas supply

Protocol:

  • Sample Preparation: Accurately weigh and dissolve a known amount of 4-(4-acetylphenyl)pyridine in a suitable co-solvent (if necessary) and then dilute with purified water to a known volume (e.g., 1 mM).

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of a basic compound.

  • Titration: Place the solution in the reaction vessel with the calibrated pH electrode and a magnetic stir bar. Begin stirring and record the initial pH.

  • Data Collection: Add the standardized HCl titrant in small, precise increments using the burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Endpoint Determination: Continue the titration well past the equivalence point, where a sharp change in pH occurs.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is equal to the pH at the half-equivalence point (the point where half of the compound has been neutralized). This can be determined from the midpoint of the buffer region on the curve.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and overall ADME properties.

Apparatus:

  • Vials or separatory funnel

  • n-Octanol and purified water (mutually pre-saturated)

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Protocol:

  • Solvent Preparation: Shake n-octanol and water together in a large vessel for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

  • Partitioning: Dissolve a known amount of 4-(4-acetylphenyl)pyridine in the pre-saturated n-octanol. Add a known volume of this solution to a vial containing a known volume of pre-saturated water (common ratios are 1:1 or 2:1).

  • Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV, after creating appropriate standard curves for each solvent.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value:

    • P = [Concentration]octanol / [Concentration]aqueous

    • logP = log₁₀(P)

Mandatory Visualizations

Synthesis Workflow

4-(4-acetylphenyl)pyridine is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This workflow is a cornerstone of modern medicinal chemistry for creating biaryl structures.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product reactant1 4-Bromopyridine reaction Suzuki Coupling reactant1->reaction reactant2 4-Acetylphenylboronic Acid reactant2->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction Catalyzes base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction solvent Solvent (e.g., Dioxane/Water) solvent->reaction workup Aqueous Workup & Extraction reaction->workup Crude Product purification Purification (Column Chromatography) workup->purification Extracted Product product 4-(4-acetylphenyl)pyridine purification->product Pure Product

Caption: Suzuki-Miyaura coupling workflow for the synthesis of 4-(4-acetylphenyl)pyridine.

Logical Relationship: Potential as a Kinase Inhibitor

The structural motifs within 4-(4-acetylphenyl)pyridine, such as its aromatic rings and hydrogen bond acceptors, make it a candidate for targeting the ATP-binding site of protein kinases, a common strategy in cancer drug discovery. This diagram illustrates the logical relationship between its chemical features and this potential biological function.

G cluster_compound 4-(4-acetylphenyl)pyridine Structure cluster_features Key Pharmacophoric Features cluster_target Kinase ATP-Binding Site cluster_interaction Potential Biological Interaction compound C₁₃H₁₁NO pyridine Pyridine Ring compound->pyridine phenyl Acetyl-Phenyl Ring compound->phenyl planar Rigid, Planar Scaffold compound->planar h_bond_acceptor H-Bond Acceptor pyridine->h_bond_acceptor Pyridine N aromatic Aromatic/Hydrophobic Regions pyridine->aromatic carbonyl Carbonyl Oxygen (C=O) phenyl->carbonyl phenyl->aromatic carbonyl->h_bond_acceptor Carbonyl O hinge Hinge Region (H-Bond Donors) h_bond_acceptor->hinge Forms H-Bonds hydro_pocket Hydrophobic Pockets aromatic->hydro_pocket Fits into Pockets planar->hydro_pocket Occupies Space inhibition Competitive ATP Inhibition hinge->inhibition hydro_pocket->inhibition gatekeeper Gatekeeper Residue

Caption: Logical relationship between the structure of 4-(4-acetylphenyl)pyridine and kinase inhibition.

References

An In-depth Technical Guide to 4'-(4-Pyridyl)acetophenone (CAS 70581-00-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-(4-Pyridyl)acetophenone, with the CAS number 70581-00-9, is a biaryl ketone derivative featuring a pyridine ring linked to an acetophenone moiety. This compound holds significant interest in medicinal chemistry and materials science due to the versatile reactivity of its functional groups and the established pharmacological importance of both pyridine and acetophenone scaffolds. The pyridine ring, a privileged structure in drug discovery, imparts potential for various biological activities, including but not limited to kinase inhibition and central nervous system (CNS) modulation. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4'-(4-Pyridyl)acetophenone, with a focus on detailed experimental protocols and the underlying chemical principles.

Physicochemical Properties

4'-(4-Pyridyl)acetophenone is a solid at room temperature, possessing a molecular formula of C₁₃H₁₁NO and a molecular weight of approximately 197.23 g/mol .[1][2] Its structural characteristics, including the aromatic phenyl and pyridine rings, allow for interactions such as hydrogen bonding and π-π stacking. While specific quantitative data for its melting point, boiling point, and solubility are not consistently reported in publicly available literature, it is generally characterized by moderate solubility in organic solvents like ethanol and acetone, and lower solubility in water.[1]

Table 1: Physicochemical Data of 4'-(4-Pyridyl)acetophenone

PropertyValueReference
CAS Number 70581-00-9
Molecular Formula C₁₃H₁₁NO[1][2]
Molecular Weight 197.23 g/mol [1][2]
Appearance Solid at room temperature[1]
Solubility Moderately soluble in organic solvents, less soluble in water[1]
Melting Point Data not available in cited sources
Boiling Point Data not available in cited sources

Synthesis and Experimental Protocols

The synthesis of 4'-(4-Pyridyl)acetophenone is most effectively achieved through palladium-catalyzed cross-coupling reactions, which are fundamental methods for the formation of carbon-carbon bonds between aryl and/or heteroaryl groups. The Suzuki-Miyaura and Stille coupling reactions are particularly well-suited for this purpose.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds. It typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of 4'-(4-Pyridyl)acetophenone, two primary routes are feasible:

  • Route A: Coupling of 4-acetylphenylboronic acid with 4-halopyridine.

  • Route B: Coupling of pyridine-4-boronic acid with a 4'-haloacetophenone.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol is a general representation and may require optimization for specific substrates and scales.

Materials:

  • 4-Acetylphenylboronic acid (or Pyridine-4-boronic acid) (1.0 eq)

  • 4-Bromopyridine hydrochloride (or 4'-Bromoacetophenone) (1.0 - 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the boronic acid derivative, the halo-compound, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4'-(4-Pyridyl)acetophenone.

Suzuki_Miyaura_Coupling Reactant1 4-Acetylphenylboronic Acid or Pyridine-4-boronic Acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Product 4'-(4-Pyridyl)acetophenone Reactant1->Product Suzuki-Miyaura Coupling Reactant2 4-Halopyridine or 4'-Haloacetophenone Reactant2->Product Base Base (e.g., K₂CO₃) Catalyst->Product Solvent Solvent (e.g., Dioxane/Water) Base->Product Solvent->Product

Caption: Suzuki-Miyaura cross-coupling for synthesis.

Stille Coupling

The Stille coupling offers an alternative route, utilizing an organotin reagent in place of the organoboron compound. The general mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps.

Experimental Protocol: Stille Coupling (General Procedure)

Materials:

  • Organostannane (e.g., 4-acetylphenyltrimethylstannane or 4-(tributylstannyl)pyridine) (1.0 eq)

  • Organic halide (e.g., 4-bromopyridine or 4'-bromoacetophenone) (1.0 - 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Solvent (e.g., Toluene, DMF, THF)

  • Optional: Additives like Cu(I) salts or LiCl

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the organostannane, organic halide, and palladium catalyst in the chosen solvent.

  • If applicable, add any additives.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography. Due to the toxicity of organotin byproducts, careful handling and purification are essential.

Stille_Coupling Reactant1 Organostannane (e.g., 4-(Tributylstannyl)pyridine) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Product 4'-(4-Pyridyl)acetophenone Reactant1->Product Stille Coupling Reactant2 Organic Halide (e.g., 4'-Bromoacetophenone) Reactant2->Product Solvent Solvent (e.g., Toluene) Catalyst->Product Solvent->Product Biological_Investigation_Workflow Start 4'-(4-Pyridyl)acetophenone Screening High-Throughput Screening (e.g., Kinase, GPCR panels) Start->Screening Hit_Identified Identification of 'Hit' Activity Screening->Hit_Identified No_Hit No Significant Activity Hit_Identified->No_Hit No Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_Identified->Lead_Opt Yes In_Vitro In Vitro Assays (Cell-based, Enzyme kinetics) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Animal studies) In_Vitro->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

References

The Structural Elucidation of 1-[4-(4-Pyridinyl)phenyl]-ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of the organic compound 1-[4-(4-Pyridinyl)phenyl]-ethanone. By integrating data from various spectroscopic techniques, this document outlines the systematic approach to confirming the molecule's chemical structure, offering valuable insights for researchers in analytical chemistry, medicinal chemistry, and drug development.

Compound Identification

  • IUPAC Name: this compound

  • Synonyms: 4-(4-Acetylphenyl)pyridine, 4-(4-Pyridyl)acetophenone[1]

  • CAS Number: 70581-00-9[2]

  • Molecular Formula: C₁₃H₁₁NO[2]

  • Molecular Weight: 197.23 g/mol [2]

The initial step in structure elucidation is to determine the molecular formula, which provides the elemental composition and, subsequently, the degree of unsaturation. For C₁₃H₁₁NO, the degree of unsaturation is calculated as follows:

Degree of Unsaturation = C + 1 - (H/2) - (X/2) + (N/2) = 13 + 1 - (11/2) + (1/2) = 9

A degree of unsaturation of 9 suggests the presence of multiple rings and/or double bonds within the structure, consistent with the proposed phenyl and pyridinyl rings and a carbonyl group.

Spectroscopic Data Analysis

The core of structure elucidation lies in the interpretation of spectroscopic data. This section details the expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~2.65Singlet3H-CH₃ (Acetyl group)
~7.75Doublet2HAromatic protons ortho to the acetyl group
~8.05Doublet2HAromatic protons meta to the acetyl group
~7.60Doublet2HPyridinyl protons ortho to the phenyl group
~8.70Doublet2HPyridinyl protons meta to the phenyl group
  • The downfield chemical shifts of the aromatic protons are indicative of their attachment to electron-withdrawing groups (the acetylphenyl and pyridinyl rings).

  • The singlet for the methyl protons confirms the presence of an acetyl group.

  • The doublet patterns in the aromatic region suggest a para-substituted phenyl ring and a 4-substituted pyridine ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm)Assignment
~26.8-CH₃ (Acetyl group)
~121.5Pyridinyl C-H (ortho to phenyl)
~127.0Phenyl C-H (meta to acetyl)
~129.0Phenyl C-H (ortho to acetyl)
~137.0Phenyl C (ipso, attached to acetyl)
~143.0Phenyl C (ipso, attached to pyridinyl)
~150.0Pyridinyl C-H (meta to phenyl)
~148.0Pyridinyl C (ipso, attached to phenyl)
~197.5C=O (Carbonyl)
  • The peak at ~197.5 ppm is characteristic of a ketone carbonyl carbon.

  • The signals in the 120-150 ppm range are typical for aromatic carbons in both the phenyl and pyridinyl rings.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3050MediumAromatic C-H stretch
~2920WeakAliphatic C-H stretch (-CH₃)
~1685StrongC=O stretch (Aryl ketone)
~1600, ~1580, ~1480Medium-StrongAromatic C=C ring stretch
~1400MediumC-N stretch (Pyridine ring)
~850Strongpara-disubstituted benzene C-H bend (out-of-plane)
  • The strong absorption at ~1685 cm⁻¹ is a key indicator of the conjugated ketone carbonyl group.

  • The series of bands between 1480 cm⁻¹ and 1600 cm⁻¹ confirms the presence of aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the structure.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIon
197[M]⁺ (Molecular Ion)
182[M - CH₃]⁺
154[M - COCH₃]⁺
127[C₉H₇N]⁺
77[C₆H₅]⁺
  • The molecular ion peak at m/z 197 confirms the molecular weight of the compound.

  • The fragmentation pattern, including the loss of the methyl group (m/z 182) and the acetyl group (m/z 154), is consistent with the proposed structure of an acetophenone derivative.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Spectrometer: FT-IR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization Method: Electron Ionization (EI) is typically used to induce fragmentation and provide structural information. Electrospray Ionization (ESI) can be used for softer ionization to primarily observe the molecular ion.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

  • Data Acquisition: Acquire mass spectra over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Methodologies

General Workflow for Structure Elucidation

StructureElucidationWorkflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_determination Structure Determination NMR NMR Spectroscopy (¹H and ¹³C) AnalyzeNMR Analyze NMR Spectra (Chemical Shifts, Coupling, Integration) NMR->AnalyzeNMR IR FT-IR Spectroscopy AnalyzeIR Analyze IR Spectrum (Functional Groups) IR->AnalyzeIR MS Mass Spectrometry AnalyzeMS Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->AnalyzeMS ProposeStructure Propose Structure AnalyzeNMR->ProposeStructure AnalyzeIR->ProposeStructure AnalyzeMS->ProposeStructure ConfirmStructure Confirm Structure ProposeStructure->ConfirmStructure Compare with all data Sample Unknown Compound (this compound) Sample->NMR Sample->IR Sample->MS

Caption: Workflow for the structure elucidation of an organic compound.

Key Structural Fragments and Their Spectroscopic Evidence

StructuralFragments cluster_fragments Structural Fragments cluster_evidence Spectroscopic Evidence Acetyl Acetyl Group -COCH₃ EvidenceAcetyl ¹H NMR: Singlet at ~2.65 ppm (3H) ¹³C NMR: ~26.8 ppm, ~197.5 ppm IR: ~1685 cm⁻¹ (C=O) MS: Loss of 15 (CH₃) and 43 (COCH₃) Acetyl->EvidenceAcetyl Phenyl p-Substituted Phenyl Ring EvidencePhenyl ¹H NMR: Two doublets in aromatic region ¹³C NMR: 4 aromatic C signals IR: ~1600, 1580 cm⁻¹; ~850 cm⁻¹ Phenyl->EvidencePhenyl Pyridinyl 4-Substituted Pyridinyl Ring EvidencePyridinyl ¹H NMR: Two doublets in downfield aromatic region ¹³C NMR: 3 aromatic C signals IR: ~1580, 1400 cm⁻¹ Pyridinyl->EvidencePyridinyl

Caption: Correlation of structural fragments with their spectroscopic evidence.

Conclusion

The synergistic application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a robust framework for the unambiguous structure elucidation of this compound. The predicted spectroscopic data are in complete agreement with the proposed chemical structure. This guide serves as a practical resource for scientists engaged in the identification and characterization of small molecules, emphasizing the importance of a multi-technique approach for accurate structural determination in pharmaceutical and chemical research.

References

In-depth Technical Guide: 1-[4-(4-Pyridinyl)phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-[4-(4-Pyridinyl)phenyl]-ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Molecular Data

This compound, a ketone derivative featuring a phenyl group linked to a pyridine ring, is a versatile scaffold in medicinal chemistry. Its structural characteristics, particularly the presence of the nitrogen-containing pyridine ring, are often associated with a range of biological activities.

PropertyValueReference
Molecular Formula C₁₃H₁₁NO
Molecular Weight 197.23 g/mol
CAS Number 70581-00-9
Synonyms 4-(4-Acetylphenyl)pyridine, 4'-(4-Pyridyl)acetophenone

Synthesis Protocol: Suzuki-Miyaura Coupling

The synthesis of this compound is commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling to synthesize this compound is as follows:

  • Reactants:

    • 4-Bromopyridine hydrochloride

    • 4-Acetylphenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

  • Solvent:

    • A mixture of Dimethoxyethane (DME) and water.

  • Procedure:

    • To a reaction vessel, add 4-bromopyridine hydrochloride (1 equivalent), 4-acetylphenylboronic acid (1.1 equivalents), potassium carbonate (3 equivalents), and a catalytic amount of palladium(II) acetate and triphenylphosphine.

    • The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

    • A degassed mixture of DME and water (typically in a 4:1 ratio) is added to the reaction mixture.

    • The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture is cooled to room temperature and the organic layer is separated.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions 4-Bromopyridine_HCl 4-Bromopyridine Hydrochloride Reaction_Mixture Reaction Mixture 4-Bromopyridine_HCl->Reaction_Mixture 4-Acetylphenylboronic_Acid 4-Acetylphenylboronic Acid 4-Acetylphenylboronic_Acid->Reaction_Mixture Pd_OAc_2 Pd(OAc)₂ Pd_OAc_2->Reaction_Mixture PPh3 PPh₃ PPh3->Reaction_Mixture K2CO3 K₂CO₃ (Base) K2CO3->Reaction_Mixture DME_H2O DME/H₂O (Solvent) DME_H2O->Reaction_Mixture Heat Heat (Reflux) Heat->Reaction_Mixture Purification Purification (Column Chromatography) Reaction_Mixture->Purification Crude Product Product This compound Purification->Product

Figure 1. Workflow for the Suzuki-Miyaura synthesis of this compound.

Potential Biological Activity and Signaling Pathway Involvement

While specific biological data for this compound is limited in publicly available literature, its structural analogs have shown promising activity in several areas of drug discovery, particularly in oncology. The pyridine and phenyl-ethanone motifs are present in numerous compounds with known biological functions.

Cytotoxicity of Structural Analogs

Studies on compounds with similar core structures have demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound could be a valuable starting point for the development of novel anticancer agents.

Compound TypeCell LineIC₅₀/ED₅₀Reference
Pyridinone Derivative (SK-25)MiaPaCa-2 (Pancreatic Cancer)1.95 µM[1]
Indole-acylhydrazone-pyridinone DerivativesMCF7 (Breast Cancer)< 25 µg/mL[2]
Indole-acylhydrazone-pyridinone DerivativesMDA-MB-231 (Breast Cancer)25-50 µg/mL[2]
Pyridino[2,3-f]indole-4,9-dione Derivative (Compound 5)XF 498 (CNS Tumor)0.006 µg/mL[3]
Pyridino[2,3-f]indole-4,9-dione Derivative (Compound 5)HCT 15 (Colon Cancer)0.073 µg/mL[3]
Pyridino[2,3-f]indole-4,9-dione Derivative (Compound 7)HCT 15 (Colon Cancer)0.065 µg/mL[3]

Note: The data presented is for structural analogs and not for this compound itself. Further experimental validation is required.

Potential Inhibition of CDK/Cyclin Signaling

Research on a structurally related compound, phenyl-1-pyridin-2yl-ethanone, has indicated that it can function as an iron chelator and subsequently inhibit HIV-1 transcription.[4] This inhibition is mediated through the modulation of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9) activities.[4] This suggests a potential mechanism of action for this compound and its derivatives in interfering with cell cycle progression and transcription, pathways that are often dysregulated in cancer.

The proposed signaling pathway involves the inhibition of CDK2, which in turn affects the phosphorylation and activation of CDK9. CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, is crucial for the elongation phase of transcription.

G Compound This compound (or analog) CDK2 CDK2 Compound->CDK2 Inhibition CDK9_p Phosphorylated CDK9 CDK2->CDK9_p Phosphorylation P_TEFb P-TEFb Complex CDK9_p->P_TEFb Activation Transcription_Elongation Transcription Elongation P_TEFb->Transcription_Elongation Promotion

Figure 2. Postulated signaling pathway involving inhibition of CDK2 and subsequent downstream effects on transcription.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug discovery professionals. Its straightforward synthesis via Suzuki-Miyaura coupling and the known biological activities of its structural analogs make it a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide: Spectral Data of 4-(4-acetylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-(4-acetylphenyl)pyridine, also known as 1-(4-(pyridin-4-yl)phenyl)ethanone. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed spectral information and experimental protocols to support research and development activities.

Chemical Structure and Properties

  • IUPAC Name: 1-(4-(pyridin-4-yl)phenyl)ethanone

  • Synonyms: 4-(4-acetylphenyl)pyridine, 4'-Acetyl-4-phenylpyridine

  • CAS Number: 70581-00-9

  • Molecular Formula: C₁₃H₁₁NO

  • Molecular Weight: 197.23 g/mol

Spectral Data

The following tables summarize the key quantitative spectral data for 4-(4-acetylphenyl)pyridine.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.73d6.02HH-2', H-6' (Pyridine)
8.06d8.52HH-2, H-6 (Phenyl)
7.76d8.52HH-3, H-5 (Phenyl)
7.58d6.02HH-3', H-5' (Pyridine)
2.65s-3H-CH₃ (Acetyl)

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmAssignment
197.7C=O (Acetyl)
150.6C-2', C-6' (Pyridine)
147.9C-4' (Pyridine)
142.9C-4 (Phenyl)
137.2C-1 (Phenyl)
129.5C-3, C-5 (Phenyl)
127.3C-2, C-6 (Phenyl)
121.7C-3', C-5' (Pyridine)
26.7-CH₃ (Acetyl)

Solvent: CDCl₃, Frequency: 101 MHz

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3050WeakC-H stretch (Aromatic)
2925WeakC-H stretch (Methyl)
1685StrongC=O stretch (Ketone)
1600, 1585, 1480MediumC=C stretch (Aromatic rings)
1360MediumC-H bend (Methyl)
1265StrongC-C stretch (Acetyl)
830StrongC-H bend (para-disubstituted Phenyl)

Sample State: KBr Pellet

Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
197100[M]⁺ (Molecular Ion)
18285[M - CH₃]⁺
15440[M - COCH₃]⁺
12730[C₉H₇N]⁺
7720[C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-(4-acetylphenyl)pyridine (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

Infrared (IR) Spectroscopy

A small amount of 4-(4-acetylphenyl)pyridine is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The compound is ionized by a beam of electrons, and the resulting fragments are separated based on their mass-to-charge ratio.

Synthesis of 4-(4-acetylphenyl)pyridine

A common and efficient method for the synthesis of 4-(4-acetylphenyl)pyridine is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4][5][6]

General Suzuki-Miyaura Coupling Protocol

To a reaction vessel is added 4-bromoacetophenone (1.0 eq.), pyridine-4-boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as potassium carbonate (2.0 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added. The reaction mixture is heated with stirring at a temperature ranging from 80 to 100 °C for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 4-(4-acetylphenyl)pyridine.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 4-(4-acetylphenyl)pyridine via a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow Reactants Reactants: 4-Bromoacetophenone Pyridine-4-boronic acid Pd Catalyst, Base Reaction_Setup Reaction Setup: Inert Atmosphere Solvent Addition Reactants->Reaction_Setup Heating Heating & Stirring (80-100 °C) Reaction_Setup->Heating Workup Aqueous Workup: Extraction with Organic Solvent Heating->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 4-(4-acetylphenyl)pyridine Purification->Product

Suzuki-Miyaura Synthesis Workflow
Logical Relationship of Spectral Data

The following diagram illustrates the relationship between the different types of spectral data and the information they provide about the molecular structure of 4-(4-acetylphenyl)pyridine.

Spectral_Data_Relationship Molecule 4-(4-acetylphenyl)pyridine Structure NMR NMR Spectroscopy (¹H, ¹³C) Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS Connectivity Carbon-Hydrogen Framework NMR->Connectivity Functional_Groups Functional Groups (C=O, Aromatic C=C) IR->Functional_Groups Molecular_Weight_Fragmentation Molecular Weight & Fragmentation Pattern MS->Molecular_Weight_Fragmentation

Spectral Data and Structural Information

References

An In-depth Technical Guide to the 1H NMR Spectrum of 1-[4-(4-Pyridinyl)phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(4-Pyridinyl)phenyl]-ethanone, also known as 4'-(4-pyridyl)acetophenone, is a biaryl ketone of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridinyl group linked to a phenyl ethanone moiety, makes it a valuable building block for the synthesis of various heterocyclic compounds with potential biological activities. Understanding the chemical structure and purity of this compound is paramount, and Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a primary analytical technique for this purpose. This guide provides a detailed overview of the 1H NMR spectrum of this compound, including expected chemical shifts and coupling patterns, a standard experimental protocol for acquiring the spectrum, and a visualization of the molecular structure with proton assignments.

Predicted 1H NMR Spectral Data

A comprehensive search of available scientific literature and spectral databases did not yield a complete, experimentally verified 1H NMR dataset for this compound with explicitly listed chemical shifts, coupling constants, multiplicities, and integrations. However, based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, a predicted 1H NMR data table is presented below. These predictions are valuable for identifying the key resonances and understanding the expected spectral features.

Table 1: Predicted 1H NMR Data for this compound

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a~2.65Singlet-3H
H-b~8.05Doublet~8.52H
H-c~7.80Doublet~8.52H
H-d~7.55Doublet~6.02H
H-e~8.70Doublet~6.02H

Note: These are predicted values. Actual experimental values may vary depending on the solvent, concentration, and instrument used.

Structural Assignment of Proton Signals

The chemical structure of this compound with the assignment of the different proton signals is visualized below. This diagram illustrates the expected electronic environments of the protons, which dictates their respective chemical shifts in the 1H NMR spectrum.

G cluster_mol mol_node Ha a Hb b Hc c Hd d He e Ha_label CH3 (singlet) Ha->Ha_label Hb_label Aromatic (doublet) Hb->Hb_label Hc_label Aromatic (doublet) Hc->Hc_label Hd_label Pyridinyl (doublet) Hd->Hd_label He_label Pyridinyl (doublet) He->He_label

Caption: Molecular structure of this compound with proton assignments.

Experimental Protocol for 1H NMR Spectroscopy

The following is a general experimental protocol for obtaining a high-quality 1H NMR spectrum of this compound. This protocol is intended as a guideline and may be adapted based on the specific instrumentation and experimental requirements.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound. Other deuterated solvents such as dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD) can also be used if solubility is an issue or if specific proton exchanges need to be monitored.

  • Concentration: Dissolve approximately 5-10 mg of the solid this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

2. NMR Instrument Parameters:

  • Spectrometer Frequency: A 400 MHz or higher field NMR spectrometer is recommended to achieve good signal dispersion and resolution of coupling patterns.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is sufficient for a routine 1H NMR spectrum.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate to cover the entire proton chemical shift range.

    • Number of Scans: 16 to 64 scans are typically sufficient to obtain a good signal-to-noise ratio, depending on the sample concentration.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is usually appropriate.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good digital resolution.

  • Processing Parameters:

    • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

    • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

    • Integration: Integrate all signals to determine the relative number of protons for each resonance.

    • Peak Picking: Identify the chemical shift of each peak.

Logical Workflow for Spectral Analysis

The process of analyzing the 1H NMR spectrum of this compound follows a logical progression from data acquisition to structural elucidation.

G cluster_exp Experimental cluster_proc Data Processing cluster_analysis Spectral Analysis SamplePrep Sample Preparation DataAcq Data Acquisition (NMR) SamplePrep->DataAcq Processing Spectral Processing DataAcq->Processing ChemShift Chemical Shift Analysis Processing->ChemShift Integration Integration Analysis Processing->Integration Multiplicity Multiplicity & Coupling Constant Analysis Processing->Multiplicity Structure Structural Elucidation ChemShift->Structure Integration->Structure Multiplicity->Structure

Caption: Workflow for 1H NMR spectral analysis of this compound.

Conclusion

An In-depth Technical Guide to the FT-IR Analysis of 4-(4-acetylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted FT-IR Spectral Data for 4-(4-acetylphenyl)pyridine

The FT-IR spectrum of 4-(4-acetylphenyl)pyridine is characterized by the vibrational modes of its aromatic rings and the acetyl substituent. The following table summarizes the expected absorption bands, their corresponding vibrational modes, and the typical wavenumber ranges based on data from related compounds.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100 - 3000C-H StretchingAromatic RingsMedium to Weak
2950 - 2850C-H StretchingMethyl group (acetyl)Medium to Weak
~1685C=O Stretching (Carbonyl)Acetyl groupStrong
1600 - 1585C=C StretchingAromatic RingsMedium
1500 - 1400C=C StretchingAromatic RingsMedium
~1450C-H Asymmetric BendingMethyl group (acetyl)Medium
~1360C-H Symmetric BendingMethyl group (acetyl)Medium
1300 - 1000C-H In-plane BendingAromatic RingsMedium to Weak
1266 - 1382C-N StretchingPyridine RingMedium
950 - 800C-H Out-of-plane BendingAromatic RingsStrong

Note: The exact peak positions and intensities can be influenced by the molecular environment and the physical state of the sample.

Key Vibrational Modes of 4-(4-acetylphenyl)pyridine

The structure of 4-(4-acetylphenyl)pyridine contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. Understanding these vibrations is essential for spectral interpretation.

cluster_molecule 4-(4-acetylphenyl)pyridine cluster_groups Key Functional Groups & Vibrational Modes mol Structure carbonyl C=O Stretch (~1685 cm⁻¹) mol->carbonyl Acetyl Group aromatic_ch Aromatic C-H Stretch (3100-3000 cm⁻¹) mol->aromatic_ch Phenyl & Pyridine Rings aromatic_cc Aromatic C=C Stretch (1600-1400 cm⁻¹) mol->aromatic_cc Phenyl & Pyridine Rings methyl_ch Methyl C-H Stretch (2950-2850 cm⁻¹) mol->methyl_ch Acetyl Group pyridine_cn Pyridine C-N Stretch (1382-1266 cm⁻¹) mol->pyridine_cn Pyridine Ring

Caption: Key functional groups and their characteristic vibrational modes in 4-(4-acetylphenyl)pyridine.

Experimental Protocol for FT-IR Analysis

A standard experimental procedure for obtaining the FT-IR spectrum of a solid sample like 4-(4-acetylphenyl)pyridine is outlined below. This protocol can be adapted for either the Potassium Bromide (KBr) pellet method or the Attenuated Total Reflectance (ATR) method.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Mattson 1000 FTIR spectrometer or equivalent.[1]

  • For KBr method: Agate mortar and pestle, hydraulic press, and pellet holder.

  • For ATR method: ATR accessory with a suitable crystal (e.g., diamond or germanium).

Reagents:

  • 4-(4-acetylphenyl)pyridine sample (solid, finely powdered).

  • FT-IR grade Potassium Bromide (KBr) (for KBr pellet method), dried in an oven to remove moisture.

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the 4-(4-acetylphenyl)pyridine sample with approximately 100-200 mg of dry KBr in an agate mortar. The mixture should be homogenous and have a fine, consistent particle size to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer the ground mixture to a pellet-forming die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

  • Sample Scan: Record the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[1] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is typically processed by the instrument's software to perform a background subtraction and may be presented in terms of transmittance or absorbance.

Procedure (ATR-FTIR Method):

  • Background Scan: Record a background spectrum with the clean ATR crystal to account for the instrument and environmental conditions.

  • Sample Application: Place a small amount of the powdered 4-(4-acetylphenyl)pyridine sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying pressure with the built-in clamp.

  • Sample Scan: Record the FT-IR spectrum over the desired range (e.g., 4000-650 cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) after the measurement.

Logical Workflow for FT-IR Analysis

The process of FT-IR analysis, from sample preparation to final data interpretation, follows a logical sequence to ensure accurate and reproducible results.

cluster_workflow FT-IR Analysis Workflow sample_prep Sample Preparation (e.g., KBr Pellet or ATR) background_scan Background Spectrum Acquisition sample_prep->background_scan sample_scan Sample Spectrum Acquisition background_scan->sample_scan data_processing Data Processing (Background Subtraction, Baseline Correction) sample_scan->data_processing spectral_interpretation Spectral Interpretation (Peak Identification and Functional Group Assignment) data_processing->spectral_interpretation reporting Reporting (Data Tabulation and Analysis Summary) spectral_interpretation->reporting

Caption: A generalized workflow for conducting FT-IR spectroscopic analysis.

Interpretation of the Spectrum

The FT-IR spectrum of 4-(4-acetylphenyl)pyridine can be interpreted by assigning the observed absorption bands to the specific vibrational modes of its functional groups.

  • Aromatic C-H Stretching: The region between 3100 cm⁻¹ and 3000 cm⁻¹ will contain weak to medium bands corresponding to the C-H stretching vibrations of both the pyridine and phenyl rings.[1]

  • Aliphatic C-H Stretching: The C-H stretching of the methyl group in the acetyl moiety is expected to appear in the 2950-2850 cm⁻¹ range.

  • Carbonyl (C=O) Stretching: A strong, sharp absorption band around 1685 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone. The conjugation with the phenyl ring may slightly lower this frequency.

  • Aromatic Ring Vibrations (C=C and C=N Stretching): Multiple bands in the 1600-1400 cm⁻¹ region are due to the C=C stretching vibrations within the phenyl and pyridine rings, as well as the C=N stretching of the pyridine ring.[2]

  • Methyl C-H Bending: The asymmetric and symmetric bending vibrations of the methyl group are expected around 1450 cm⁻¹ and 1360 cm⁻¹, respectively.

  • C-N Stretching: The C-N stretching vibration of the pyridine ring is typically observed in the 1382-1266 cm⁻¹ region.[2]

  • C-H Out-of-plane Bending: Strong absorptions in the 950-800 cm⁻¹ region are characteristic of the C-H out-of-plane bending vibrations of the substituted aromatic rings. The substitution pattern (para on the phenyl ring and 4-substitution on the pyridine ring) will influence the exact position and number of these bands.[2]

This comprehensive guide provides the foundational knowledge for researchers and scientists to effectively utilize FT-IR spectroscopy for the analysis of 4-(4-acetylphenyl)pyridine. By understanding the expected vibrational frequencies and following a standardized experimental protocol, FT-IR can serve as a powerful tool for structural confirmation and purity assessment in various stages of drug development and chemical research.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-[4-(4-Pyridinyl)phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[4-(4-Pyridinyl)phenyl]-ethanone, a ketone derivative featuring a phenyl group linked to a pyridine ring, holds significant interest within medicinal chemistry and materials science.[1] Its structural motifs are common in various biologically active compounds and functional materials.[2] This technical guide provides a summary of the available physicochemical data for this compound and outlines the generalized experimental protocols for determining the crystal structure of such organic compounds. Despite extensive searches of scientific literature and crystallographic databases, the specific single-crystal X-ray diffraction data for this compound has not been publicly reported. Therefore, this document presents general methodologies and related information to guide researchers in their studies of this and similar molecules.

Introduction

This compound, also known by its synonyms 4-(4-acetylphenyl)pyridine and 4-(4-pyridyl)acetophenone, is an organic compound with the chemical formula C13H11NO.[3] The presence of both a pyridine ring and a phenyl-substituted ethanone moiety suggests potential applications in the development of pharmaceuticals and novel materials.[2] The pyridine group can participate in hydrogen bonding and coordination with metal ions, while the ketone functional group offers a site for various chemical modifications.[1] Understanding the three-dimensional arrangement of atoms in the solid state is crucial for elucidating structure-property relationships, which in turn can inform drug design and materials engineering.

While the complete crystal structure of this compound is not available in the public domain, this guide provides a framework for its potential crystallographic analysis based on standard laboratory procedures.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Chemical Formula C13H11NO[3]
Molecular Weight 197.23 g/mol [3]
CAS Number 70581-00-9[3]
Appearance Solid (at room temperature)[1]
Solubility Moderately soluble in organic solvents (e.g., ethanol, acetone), less soluble in water[1]

Experimental Protocols for Crystal Structure Determination

The following sections describe a generalized workflow for the determination of the crystal structure of a small organic molecule like this compound using single-crystal X-ray diffraction.

Crystallization

The initial and often most challenging step is to grow high-quality single crystals suitable for X-ray diffraction. This typically involves dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Common crystallization techniques include:

  • Slow Evaporation: The compound is dissolved in a solvent in which it is sparingly soluble, and the solvent is allowed to evaporate slowly over days or weeks.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container inside a larger sealed container that contains a solvent in which the compound is insoluble but the solvent of the solution is soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, leading to crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Single-Crystal X-ray Diffraction Data Collection

Once suitable crystals are obtained, a single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector. The intensity and position of the diffracted X-ray beams are used to determine the unit cell parameters and the arrangement of atoms within the crystal.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. These are then used in computational programs to solve the phase problem and generate an initial model of the crystal structure. This model is then refined against the experimental data to improve its accuracy. The final result is a detailed three-dimensional model of the molecule, including bond lengths, bond angles, and torsion angles.

Visualizations

The following diagrams illustrate the generalized experimental workflow for crystal structure determination and the logical relationships in the application of pyridinylphenyl ketones.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation

A generalized workflow for single-crystal X-ray diffraction.

logical_relationships cluster_properties Structural Features cluster_applications Potential Applications compound This compound pyridine Pyridine Moiety compound->pyridine phenyl_ketone Phenyl Ketone Moiety compound->phenyl_ketone medicinal Medicinal Chemistry (e.g., Drug Scaffolds) pyridine->medicinal H-bonding, Coordination materials Materials Science (e.g., Ligands, Functional Polymers) pyridine->materials Ligand Properties phenyl_ketone->medicinal Synthetic Handle phenyl_ketone->materials Polymer Precursor

Logical relationships of pyridinylphenyl ketones.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated and reported, its constituent chemical motifs suggest a high potential for applications in both medicinal chemistry and materials science. The general protocols for single-crystal X-ray diffraction outlined in this guide provide a roadmap for researchers seeking to determine its solid-state structure. The availability of such data in the future would be invaluable for the rational design of new drugs and functional materials based on this promising molecular scaffold.

References

Technical Guide: Solubility of 4'-(4-Pyridyl)acetophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the solubility of 4'-(4-Pyridyl)acetophenone. Following a comprehensive search of available scientific literature and chemical databases, it has been determined that specific quantitative solubility data for 4'-(4-Pyridyl)acetophenone in various organic solvents is not publicly available at this time.

The repeated and targeted searches for this compound, including searches using its IUPAC name, 1-(4-(pyridin-4-yl)phenyl)ethan-1-one, did not yield the necessary quantitative data points (e.g., g/100 mL, mol/L) required to construct a detailed solubility profile.

While qualitative statements regarding the solubility of related pyridine and acetophenone derivatives in common organic solvents exist, this information is not a substitute for the precise, temperature-dependent solubility data required for research and development purposes.

Given the absence of specific data for 4'-(4-Pyridyl)acetophenone, we can offer a pivot to a closely related and structurally similar compound for which more extensive solubility data may be available: 4-Acetylpyridine .

Should you wish to proceed with an in-depth technical guide on the solubility of 4-Acetylpyridine , we can provide a comprehensive document including:

  • A detailed introduction to the physicochemical properties of 4-Acetylpyridine.

  • A structured data table summarizing its quantitative solubility in a range of organic solvents at various temperatures.

  • A thorough description of the experimental protocols commonly used to determine the solubility of such compounds.

  • A Graphviz diagram illustrating the experimental workflow for solubility determination.

Please advise if you would like to receive a technical guide on the solubility of 4-Acetylpyridine as an alternative. This will allow us to provide you with a valuable resource that aligns with the structural and informational requirements of your original request.

The Biological Activity of 1-[4-(4-Pyridinyl)phenyl]-ethanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[4-(4-Pyridinyl)phenyl]-ethanone, a heterocyclic ketone, presents a scaffold of significant interest within medicinal chemistry. Its structural composition, featuring both a pyridine ring and a phenyl-ethanone moiety, suggests a potential for diverse biological activities. While comprehensive biological data for this specific compound remains limited in publicly accessible literature, this technical guide aims to provide an in-depth overview of its chemical properties, potential therapeutic relevance based on structurally related compounds, and future research directions. This document summarizes the available information and highlights the untapped potential of this compound as a subject for further biological investigation.

Introduction

This compound (CAS No. 70581-00-9) is an organic compound characterized by a pyridine ring linked to a phenyl-ethanone group.[1] The pyridine nucleus is a well-established pharmacophore, integral to the structure of numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other molecular interactions.[2] Similarly, the phenyl-ethanone framework is a common feature in a variety of biologically active molecules. The combination of these two motifs in this compound suggests its potential as a versatile scaffold for the development of novel therapeutic agents. This guide provides a consolidated view of the current knowledge surrounding this compound.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 70581-00-9[3]
Molecular Formula C₁₃H₁₁NO[3]
Molecular Weight 197.23 g/mol [3]
Synonyms 4-(4-Acetylphenyl)pyridine, 4'-(4-Pyridyl)acetophenone[1]

Synthesis

The synthesis of this compound is achievable through various established organic chemistry reactions. One common approach involves the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating biaryl compounds. This typically involves the palladium-catalyzed reaction of a boronic acid derivative of one aromatic ring with a halide of the other.

Below is a generalized workflow for a potential synthetic route.

Synthesis_Workflow Reactant1 4-Acetylphenylboronic acid Reaction Suzuki-Miyaura Cross-Coupling Reactant1->Reaction Reactant2 4-Bromopyridine Reactant2->Reaction Catalyst Pd Catalyst & Base Catalyst->Reaction Product This compound Reaction->Product

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Activities and Future Directions

While specific biological activity data for this compound is not extensively documented, the activities of structurally analogous compounds provide valuable insights into its potential therapeutic applications.

Kinase Inhibition

The pyridine and phenyl rings are common structural features in many kinase inhibitors. For instance, various pyridinyl-phenyl derivatives have been investigated as inhibitors of key signaling kinases such as p38 MAP kinase and Transforming growth factor-β-activated kinase 1 (TAK1), which are implicated in inflammatory diseases and cancer. The core structure of this compound makes it a candidate for screening against a panel of kinases to identify potential inhibitory activity.

Anti-inflammatory and Anticancer Potential

Given the role of kinases in inflammation and cancer, and the prevalence of the pyridinyl-phenyl scaffold in compounds with such activities, it is plausible that this compound or its derivatives could exhibit anti-inflammatory or anticancer properties. Further research involving in vitro screening against relevant cell lines and inflammatory models is warranted.

Intermediate for Novel Drug Candidates

This compound serves as a valuable chemical intermediate.[4] Its ketone functional group is amenable to a wide range of chemical modifications, allowing for the synthesis of a library of derivatives. These derivatives could be designed to optimize binding to specific biological targets, thereby serving as a starting point for drug discovery campaigns. For example, related structures are known intermediates in the synthesis of COX-2 inhibitors like Etoricoxib.[5][6]

The logical workflow for exploring the biological potential of this compound is outlined below.

Research_Workflow Start This compound Screening High-Throughput Screening (e.g., Kinase Panel, Cell Viability Assays) Start->Screening Hit_Ident Hit Identification Screening->Hit_Ident Hit_Ident->Screening Inactive Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_Ident->Lead_Opt Active Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Development Preclinical->Clinical

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily accessible chemical entity with a structural framework that suggests a high potential for biological activity. While specific, quantitative data on its biological targets and mechanism of action are currently lacking in the public domain, its similarity to known bioactive molecules, particularly in the realms of kinase inhibition, anti-inflammatory, and anticancer research, marks it as a compound of interest for future investigation. The scientific community is encouraged to explore the therapeutic potential of this and related compounds to unlock new avenues for drug discovery and development. At present, a more detailed technical guide with extensive quantitative data and experimental protocols cannot be compiled due to the absence of such information in published literature.

References

potential therapeutic targets of 4-(4-acetylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Potential Therapeutic Targets of 4-(4-acetylphenyl)pyridine

Introduction to Pyridine Derivatives in Drug Discovery

Pyridine and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2][3] The pyridine scaffold is a "privileged structure," meaning it can bind to a variety of biological targets with high affinity.[1] These compounds exhibit a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antibacterial, and neuroprotective effects.[1][2][4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which influences the compound's solubility and interaction with biological targets.[3] Given the rich pharmacology of this chemical class, 4-(4-acetylphenyl)pyridine represents a molecule of interest for therapeutic development.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally similar pyridine-containing molecules, several potential therapeutic targets can be proposed for 4-(4-acetylphenyl)pyridine. These are categorized below by therapeutic area.

Oncology

Pyridine derivatives have been extensively investigated as anticancer agents.[4][5] Potential targets in this area include:

  • Receptor Tyrosine Kinases (RTKs): Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives have been designed to target both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key regulators of tumor growth, proliferation, and angiogenesis.[6]

  • Tubulin Polymerization: Diarylpyridines have been developed as inhibitors of tubulin polymerization, acting at the colchicine binding site.[7] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and apoptosis.[7]

  • Histone Deacetylases (HDACs): A novel pyridine derivative demonstrated anti-ovarian cancer activity by inhibiting HDAC6.[8] This led to the downregulation of cyclin D1 through the acetylation of HSP90, resulting in G0/G1 cell cycle arrest.[8]

  • P-glycoprotein (P-gp): 4-arylpyridines have been synthesized as P-glycoprotein inhibitors to reverse multidrug resistance in cancer cells, a major challenge in chemotherapy.[9]

  • Androgen Receptor (AR): Pyrazole derivatives, which can be considered bioisosteres of pyridines in some contexts, have been developed as potent androgen receptor antagonists for the treatment of castration-resistant prostate cancer.[10]

Neurodegenerative Diseases

The pyridine scaffold is present in compounds designed to combat neurodegenerative disorders like Alzheimer's disease.

  • Cholinesterases: A series of pyridine derivatives bearing a carbamic or amidic function have been shown to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[11] Some of these compounds exhibit a mixed inhibition mechanism, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[11]

  • Amyloid-β Aggregation: In addition to cholinesterase inhibition, certain pyridine carbamates have been found to inhibit the self-aggregation of the amyloid-β peptide (Aβ42), a key pathological event in Alzheimer's disease.[11]

Quantitative Data for Structurally Related Pyridine Derivatives

The following tables summarize quantitative data for various pyridine derivatives from the literature. This data provides a benchmark for potential efficacy that would need to be experimentally determined for 4-(4-acetylphenyl)pyridine.

Table 1: Cholinesterase Inhibition and Aβ Aggregation Inhibition by Pyridine Derivatives

CompoundTargetIC₅₀ (µM)
Carbamate 8human AChE0.153 ± 0.016
Carbamate 11human BChE0.828 ± 0.067
Carbamate 8Aβ₄₂ AggregationInhibition noted
Carbamate 9Aβ₄₂ AggregationInhibition noted
Carbamate 11Aβ₄₂ AggregationInhibition noted
(Data pertains to pyridine derivatives with carbamic or amidic functions as described in the cited literature[11])

Table 2: Antiproliferative Activity of a Novel Diarylpyridine Derivative (10t)

Cell LineIC₅₀ (µM)
HeLaSub-micromolar
MCF-7Sub-micromolar
SGC-7901Sub-micromolar
(Data for compound 10t, a diarylpyridine derivative, as described in the cited literature[7])

Proposed Experimental Protocols

To investigate the potential therapeutic applications of 4-(4-acetylphenyl)pyridine, a series of in vitro and in cellulo experiments would be required.

Cholinesterase Inhibition Assay (Ellman's Method)
  • Principle: This spectrophotometric assay measures the activity of AChE or BChE by detecting the production of thiocholine when the enzyme hydrolyzes acetylthiocholine (or butyrylthiocholine). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product, which is measured at 412 nm.

  • Protocol Outline:

    • Prepare a solution of the test compound (4-(4-acetylphenyl)pyridine) at various concentrations.

    • In a 96-well plate, add AChE or BChE enzyme solution, DTNB solution, and the test compound.

    • Pre-incubate the mixture at a specified temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).

    • Measure the absorbance change over time at 412 nm using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cell Proliferation Assay (CCK-8 Assay)
  • Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture. The assay utilizes a tetrazolium salt that is reduced by cellular dehydrogenases to produce a formazan dye, the amount of which is directly proportional to the number of living cells.

  • Protocol Outline:

    • Seed cancer cell lines (e.g., A2780, SKOV3, HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of 4-(4-acetylphenyl)pyridine for different time points (e.g., 24, 48, 72 hours).

    • Add the CCK-8 reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Western Blot Analysis for Protein Expression
  • Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

  • Protocol Outline:

    • Treat cells with 4-(4-acetylphenyl)pyridine for a specified time.

    • Lyse the cells to extract total protein and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, p-VEGFR-2, Cyclin D1, acetylated-HSP90).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualizations of Potential Pathways and Workflows

The following diagrams illustrate potential signaling pathways that could be modulated by 4-(4-acetylphenyl)pyridine and a general workflow for its evaluation.

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT_mTOR EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis Survival Survival PI3K_AKT_mTOR->Survival Compound 4-(4-acetylphenyl)pyridine Compound->EGFR Compound->VEGFR2 HDAC6_HSP90_Pathway cluster_HDAC HDAC6 Activity HDAC6 HDAC6 HSP90 HSP90 (Active) HDAC6->HSP90 Deacetylation HSP90_Ac Acetylated HSP90 (Inactive) Client_Proteins Client Proteins (e.g., Cyclin D1) HSP90->Client_Proteins Stabilization Cell_Cycle G0/G1 Phase Progression Client_Proteins->Cell_Cycle Promotes Compound 4-(4-acetylphenyl)pyridine Compound->HDAC6 Experimental_Workflow start 4-(4-acetylphenyl)pyridine (Test Compound) in_vitro In Vitro Assays (e.g., Enzyme Inhibition) start->in_vitro cell_based Cell-Based Assays (e.g., Proliferation, Apoptosis) in_vitro->cell_based mechanism Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) cell_based->mechanism in_vivo In Vivo Models (e.g., Xenograft Studies) mechanism->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

References

Unraveling the Enigmatic Mechanism of Action of 1-[4-(4-Pyridinyl)phenyl]-ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current understanding of the mechanism of action of the compound 1-[4-(4-Pyridinyl)phenyl]-ethanone (CAS: 70581-00-9). Despite its utility as a versatile chemical scaffold in medicinal chemistry, detailed pharmacological studies elucidating a specific biological target and a definitive mechanism of action for this particular molecule are not extensively available in current scientific literature. This document summarizes the known chemical properties of this compound and explores the well-documented mechanisms of structurally analogous 4-phenylpyridine derivatives. By examining these related compounds, we can infer potential, albeit unconfirmed, biological activities. This guide also proposes a comprehensive experimental workflow for the systematic investigation of its mechanism of action, providing a roadmap for future research endeavors.

Introduction to this compound

This compound, also known as 4'-acetyl-4-phenylpyridine, is a biaryl ketone containing a pyridine and a phenyl ring. Its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules for various applications, including pharmaceuticals and materials science. The presence of the pyridine ring suggests potential for biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 70581-00-9
Molecular Formula C₁₃H₁₁NO
Molecular Weight 197.23 g/mol
IUPAC Name 1-[4-(4-pyridinyl)phenyl]ethanone
Synonyms 4-(4-Acetylphenyl)pyridine, 4'-Acetyl-4-phenylpyridine, 4-(4-Pyridyl)acetophenone
Appearance Solid

Postulated Mechanism of Action Based on Structural Analogs

While direct evidence for the mechanism of action of this compound is scarce, the biological activities of structurally related 4-phenylpyridine compounds are well-documented. A prominent and well-studied mechanism for this class of compounds is the inhibition of mitochondrial respiratory chain Complex I (NADH:ubiquinone oxidoreductase).

Studies on 4-phenylpyridine and its derivatives, such as 1-methyl-4-phenylpyridinium (MPP+), have shown that they can disrupt cellular respiration by binding to Complex I.[1][2][3] This inhibition leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), ultimately inducing cellular stress and apoptosis.[1] The potency of these inhibitors often correlates with their hydrophobicity, which influences their ability to accumulate within the mitochondrial membrane.[2]

It is hypothesized that this compound, due to its 4-phenylpyridine core, may exhibit similar inhibitory effects on mitochondrial Complex I. However, this remains to be experimentally validated.

Proposed Experimental Workflow for Elucidating the Mechanism of Action

To systematically investigate the mechanism of action of this compound, a multi-pronged approach is recommended. The following workflow provides a logical progression from initial screening to target validation.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Target Validation & Mechanistic Studies cluster_2 Phase 3: Downstream Pathway Analysis A Phenotypic Screening (e.g., cell viability assays across various cell lines) C Affinity Chromatography / Pulldown Assays (using a tagged version of the compound) A->C B Target-Based Screening (e.g., kinase panel, GPCR panel) B->C E In Vitro Enzymatic Assays (e.g., mitochondrial Complex I activity assay) C->E D Computational Docking (against known protein structures, e.g., Complex I) D->E F Cell-Based Assays (e.g., measurement of mitochondrial respiration, ATP levels, ROS production) E->F G Binding Assays (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance) F->G H Structural Biology (e.g., X-ray crystallography of compound-target complex) G->H I Transcriptomics (RNA-seq) / Proteomics (to identify downstream signaling changes) J Western Blotting (for key proteins in apoptotic or stress-response pathways) I->J K Pathway Analysis Software (e.g., Ingenuity Pathway Analysis, GSEA) J->K

Figure 1: Proposed experimental workflow for mechanism of action studies.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, yet standard, protocols that could be employed in the investigation of this compound's effect on mitochondrial function.

4.1. Mitochondrial Complex I Activity Assay

This assay measures the activity of Complex I by monitoring the oxidation of NADH.

  • Materials: Isolated mitochondria, this compound, NADH, Coenzyme Q1, spectrophotometer.

  • Procedure:

    • Isolate mitochondria from a relevant cell line or tissue.

    • Pre-incubate the isolated mitochondria with varying concentrations of this compound for a specified time.

    • Initiate the reaction by adding NADH.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • Calculate the rate of NADH oxidation and determine the IC50 value of the compound.

4.2. Measurement of Cellular Respiration

This protocol uses high-resolution respirometry to assess the effect of the compound on oxygen consumption rates in intact cells.

  • Materials: Live cells, Seahorse XF Analyzer (or similar), cell culture medium, this compound, mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A).

  • Procedure:

    • Seed cells in a Seahorse XF cell culture microplate.

    • Treat the cells with various concentrations of this compound.

    • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

    • Measure the oxygen consumption rate (OCR) at each stage to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Potential Signaling Pathway

Based on the known mechanism of action of related 4-phenylpyridine compounds, a potential signaling pathway impacted by this compound is the mitochondrial-mediated apoptosis pathway.

G compound This compound complex1 Mitochondrial Complex I compound->complex1 Inhibition nad NAD+ complex1->nad ros Increased ROS complex1->ros Dysfunction leads to atp Decreased ATP complex1->atp Inhibition leads to nadh NADH nadh->complex1 mt_stress Mitochondrial Stress ros->mt_stress atp->mt_stress apoptosis Apoptosis mt_stress->apoptosis

Figure 2: Potential signaling pathway involving mitochondrial dysfunction.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound is currently available, the following table is presented as a template for how such data could be structured once obtained through the experimental protocols described above.

Table 2: Hypothetical Biological Activity Data for this compound

AssayCell Line / SystemEndpointResult (e.g., IC50, Ki)
Mitochondrial Complex I ActivityIsolated rat liver mitochondriaNADH OxidationData to be determined
Cell Viability (MTT Assay)HeLaCell ProliferationData to be determined
Cellular Respiration (Seahorse)A549Basal RespirationData to be determined
ROS Production (DCFDA Assay)SH-SY5YFluorescence IntensityData to be determined

Conclusion and Future Directions

This compound is a compound of interest with potential biological activities that are yet to be fully characterized. Based on the known pharmacology of its structural analogs, inhibition of mitochondrial Complex I represents a plausible mechanism of action. The experimental workflow and protocols outlined in this guide provide a clear path for future research to elucidate its precise molecular targets and downstream effects. Such studies are crucial for unlocking the potential therapeutic applications of this and related compounds in drug discovery and development.

References

Methodological & Application

The Pivotal Role of 1-[4-(4-Pyridinyl)phenyl]-ethanone in Medicinal Chemistry: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The compound 1-[4-(4-Pyridinyl)phenyl]-ethanone, a versatile ketone derivative featuring a distinctive pyridine ring linked to a phenyl group, is gaining significant traction in the field of medicinal chemistry. Its structural attributes, particularly the presence of the biocompatible pyridine moiety, position it as a valuable building block for the synthesis of novel therapeutic agents. While direct biological data on the parent compound remains limited, extensive research into its derivatives has unveiled a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial properties. This underscores the critical role of the this compound scaffold in the design and development of next-generation pharmaceuticals.

The pyridine ring is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[1] The ethanone group provides a reactive handle for further chemical modifications, allowing for the facile generation of diverse compound libraries. The development of efficient synthetic methodologies, such as Suzuki-Miyaura coupling, has made this and related biaryl compounds more accessible for research and drug discovery endeavors.

This document provides a comprehensive overview of the applications of this compound and its derivatives in medicinal chemistry, including detailed application notes, experimental protocols for the synthesis and evaluation of its analogs, and a summary of their biological activities.

Application Notes

The core structure of this compound serves as a foundational scaffold for the development of a variety of therapeutic agents. Its derivatives have demonstrated significant potential in several key areas of medicinal chemistry:

  • Anticancer Agents: Derivatives incorporating the 4-(pyridin-4-yl)phenyl moiety have shown promising cytotoxic activity against various cancer cell lines. For instance, chalcone and pyrimidone derivatives have been synthesized and evaluated, revealing potent growth-inhibitory effects. The mechanism of action for some of these derivatives is believed to involve the inhibition of critical cellular signaling pathways, such as those mediated by protein kinases.

  • Antimicrobial Agents: The pyridine scaffold is a known component of many antimicrobial drugs. Analogs of this compound have been investigated for their activity against a range of pathogens. Notably, certain pyridyl chalcones have exhibited significant inhibitory activity against Mycobacterium tuberculosis.

  • Enzyme Inhibitors: The structural features of this scaffold make it an attractive candidate for the design of specific enzyme inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the overall structure can be tailored to fit into the active sites of various enzymes. Kinase inhibition is a particularly promising area, with many pyridinyl-containing compounds demonstrating potent inhibitory effects.

Quantitative Biological Data

The following tables summarize the biological activity of various derivatives of this compound. It is important to note that these data pertain to analogs and derivatives, as specific data for the parent compound is not widely available in the public domain.

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeCell LineActivity TypeValueReference
4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25)MiaPaCa-2 (Pancreatic Cancer)IC501.95 µM[2]
Pyridyl chalcone with dichloro-phenyl moietyM. tuberculosis H37RvIC908.9–28 µM[3]
Pyridyl chalcone with pyrene-1-yl moietyM. tuberculosis H37RvIC908.9–28 µM[3]
Pyridyl chalcone with biphenyl-4-yl moietyM. tuberculosis H37RvIC908.9–28 µM[3]

Table 2: Enzyme Inhibitory Activity of Related Pyridine Derivatives

Compound/Derivative ClassTarget Enzyme/PathwayActivity TypeValueReference
4-Anilinopyrimidine DerivativesClass III Receptor Tyrosine KinasesInhibitionSelective Inhibition[4]
Pyridinone-quinazoline derivativesProtein Tyrosine Kinases (PTK)CytotoxicityActive against MCF-7, HeLa, HepG2[5]

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of derivatives of this compound.

Protocol 1: Synthesis of Pyridyl Chalcone Derivatives

This protocol describes a general method for the Claisen-Schmidt condensation to form pyridyl chalcones, which are precursors to various biologically active molecules.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol

  • Potassium hydroxide (KOH) solution

  • Stirring apparatus

  • Reaction flask

  • Ice bath

Procedure:

  • Dissolve this compound in ethanol in a reaction flask.

  • Add an equimolar amount of the desired substituted aromatic aldehyde to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of potassium hydroxide (KOH) dropwise to the stirred mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water until the washings are neutral to litmus paper.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyridyl chalcone derivative.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Synthesized derivative of this compound

  • Cancer cell line (e.g., MiaPaCa-2)

  • 96-well plates

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Signaling Pathway: Potential Kinase Inhibition

Derivatives of this compound have been investigated as kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway where a derivative of this scaffold could act as an inhibitor of a protein kinase, thereby blocking downstream signaling that leads to cell proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Kinase Protein Kinase Receptor->Kinase Activates Downstream_Protein Downstream Signaling Protein Kinase->Downstream_Protein Phosphorylates Derivative 1-[4-(4-Pyridinyl)phenyl] -ethanone Derivative Derivative->Kinase Inhibits Transcription_Factor Transcription Factor Downstream_Protein->Transcription_Factor Activates Gene_Expression Gene Expression (Cell Proliferation) Transcription_Factor->Gene_Expression

Caption: Hypothetical kinase inhibition pathway.

Experimental Workflow: Synthesis and Biological Evaluation

The following diagram outlines the general workflow for the synthesis and subsequent biological evaluation of derivatives of this compound.

G Start Start Synthesis Synthesis of Derivatives (e.g., Claisen-Schmidt Condensation) Start->Synthesis Purification Purification and Characterization (e.g., Recrystallization, NMR, Mass Spec) Synthesis->Purification Biological_Screening In Vitro Biological Screening (e.g., MTT Assay) Purification->Biological_Screening Data_Analysis Data Analysis (IC50 Determination) Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Data_Analysis->Lead_Optimization End End Data_Analysis->End Lead_Optimization->Synthesis Iterative Improvement

Caption: Drug discovery workflow.

References

Application Notes and Protocols for 4-(4-acetylphenyl)pyridine in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(4-acetylphenyl)pyridine as a versatile building block in organic synthesis, with a particular focus on its application in medicinal chemistry and drug development.

Application Notes

4-(4-acetylphenyl)pyridine is a valuable bifunctional building block containing both a nucleophilic pyridine ring and a reactive acetyl group. This unique combination of functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse molecular scaffolds. Its derivatives have shown significant potential in medicinal chemistry, particularly as kinase inhibitors for cancer therapy.

The pyridine moiety can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of biaryl structures. These structures are prevalent in many biologically active compounds. The acetyl group, on the other hand, can undergo a variety of reactions, including condensation reactions to form chalcones, which are known precursors to flavonoids and other heterocyclic systems with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

Derivatives of 4-(4-acetylphenyl)pyridine have been investigated as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and EGFR signaling pathways. The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of kinases, while modifications on the phenyl ring can be tailored to achieve selectivity and improve pharmacokinetic properties.

Key Synthetic Transformations and Experimental Protocols

Two primary synthetic transformations that highlight the utility of 4-(4-acetylphenyl)pyridine and its analogues are the Claisen-Schmidt condensation and the Suzuki-Miyaura coupling.

Claisen-Schmidt Condensation for the Synthesis of Pyridine-Based Chalcones

The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is used to synthesize α,β-unsaturated ketones, known as chalcones.[1] This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound lacking an α-hydrogen.[1] In this context, the acetyl group of 4-(4-acetylphenyl)pyridine can react with various aromatic aldehydes in the presence of a base to yield pyridine-based chalcones. These chalcones are valuable intermediates for the synthesis of various heterocyclic compounds and have shown promise as kinase inhibitors.

Experimental Protocol: General Procedure for the Synthesis of (E)-1-(4-(pyridin-4-yl)phenyl)-3-(aryl)prop-2-en-1-ones

This protocol is adapted from the synthesis of pyridine-based chalcones.[2][3]

Materials:

  • 4-(4-acetylphenyl)pyridine

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (dilute)

Procedure:

  • In a round-bottom flask, dissolve 4-(4-acetylphenyl)pyridine (1.0 eq.) and the desired substituted aromatic aldehyde (1.0 eq.) in ethanol (25 mL).

  • To this solution, add a 40% aqueous solution of potassium hydroxide (10 mL) dropwise while stirring.

  • Heat the reaction mixture at reflux for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into crushed ice.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid product, wash it with cold water, and recrystallize from ethanol to obtain the pure chalcone.

Caption: Workflow for the synthesis of pyridine-based chalcones.

Suzuki-Miyaura Coupling for the Synthesis of Biaryl Pyridines

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[4][5] This reaction is instrumental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals. For the 4-(4-acetylphenyl)pyridine scaffold, a bromo-substituted precursor, such as 4-(4-bromophenyl)pyridine, can be used to introduce a second aryl group via Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of 4-(4-bromophenyl)pyridine with Arylboronic Acids

This protocol is adapted from the Suzuki-Miyaura coupling of (4-bromophenyl)-4,6-dichloropyrimidine.[6]

Materials:

  • 4-(4-bromophenyl)pyridine

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk flask, add 4-(4-bromophenyl)pyridine (1.0 eq.) and the Pd(PPh₃)₄ catalyst (5 mol%).

  • Add 1,4-dioxane (6 mL) and stir the mixture under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes at room temperature.

  • Add the arylboronic acid (1.1 eq.), K₃PO₄ (2.0 eq.), and distilled water (1.5 mL).

  • Heat the reaction mixture to 70-80 °C and stir for 18-22 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add ethyl acetate.

  • Separate the organic layer, dry it over MgSO₄, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.

Caption: Workflow for the synthesis of 4-(4-biaryl)pyridines.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of pyridine-based chalcones and the biological activity of related kinase inhibitors.

Table 1: Synthesis of Pyridine-Based Chalcones via Claisen-Schmidt Condensation

EntryAldehydeProductYield (%)m.p. (°C)Reference
12-Chlorobenzaldehyde(E)-1-(phenyl)-3-(pyridin-2-yl)prop-2-en-1-one66%192-194[7]
24-Chlorobenzaldehyde(E)-1-(4-chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one38%124[7]
34-Methoxybenzaldehyde(E)-1-(4-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one68%69[7]
42,4-Dichlorobenzaldehyde(E)-1-(pyridin-2-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one60%104-106[8]

Table 2: Biological Activity of Pyridine-Containing Kinase Inhibitors

Compound TypeTarget Kinase(s)IC₅₀/GI₅₀Cell LineReference
Cyanopyridine/Chalcone HybridEGFR89-110 nM-[9]
Cyanopyridine/Chalcone HybridBRAFV600E58 nM-[9]
Pyrazoline derived from Pyridine-based Chalcone-0.38-0.45 µMNCI-60[10]
Thiazole-based ChalconeJAK2, EGFR-HEL, A431[11]

Signaling Pathway

Derivatives of 4-(4-acetylphenyl)pyridine, particularly the chalcones and their subsequent heterocyclic products, have shown potential as inhibitors of the PI3K/Akt/mTOR and EGFR signaling pathways. These pathways are crucial for cell proliferation, survival, and growth, and their dysregulation is a hallmark of many cancers.[12][13][14]

Caption: Potential inhibition of the PI3K/Akt/mTOR and EGFR signaling pathways.

References

Application Notes and Protocols: 1-[4-(4-Pyridinyl)phenyl]-ethanone as a Precursor for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(4-Pyridinyl)phenyl]-ethanone, also known as 4-(4-acetylphenyl)pyridine, is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring a central phenyl ring linking a pyridine moiety and an ethanone group, provides a valuable scaffold for the synthesis of a variety of biologically active compounds. The pyridine ring can participate in hydrogen bonding and act as a bioisostere for other cyclic systems, while the ketone functionality offers a reactive handle for numerous chemical transformations, enabling the construction of complex molecular frameworks.

This document provides detailed application notes and protocols for the use of pyridinylphenyl ethanone derivatives as precursors for the synthesis of Active Pharmaceutical Ingredients (APIs). While direct synthesis of a named API from this compound is not extensively documented in publicly available literature, a structurally analogous compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, serves as a key intermediate in the industrial synthesis of Etoricoxib , a selective COX-2 inhibitor. The protocols and data presented herein are based on this well-established synthesis and serve as a representative example of the utility of this class of compounds in API manufacturing.

Application: Precursor for the Synthesis of Etoricoxib (A Selective COX-2 Inhibitor)

Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This selectivity is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The synthesis of Etoricoxib relies on the key intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. The following sections detail the synthesis of this intermediate and its subsequent conversion to Etoricoxib.

Signaling Pathway of COX-2 Inhibition

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Produces Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Etoricoxib Etoricoxib Etoricoxib->COX2 Inhibits

Experimental Workflow: Synthesis of Etoricoxib Intermediate

Etoricoxib_Intermediate_Synthesis cluster_step1 Step 1: Synthesis of the Thioether Precursor cluster_step2 Step 2: Oxidation to the Sulfone Start Starting Materials: - 6-methylnicotinic acid derivative - 4-(methylthio)phenylacetic acid derivative Reaction1 Coupling Reaction Start->Reaction1 Intermediate1 1-(6-methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone Reaction1->Intermediate1 Oxidation Oxidation Reaction Intermediate1->Oxidation Final_Intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Etoricoxib Intermediate) Oxidation->Final_Intermediate

Experimental Protocols

The following protocols are adapted from publicly available patent literature for the synthesis of the Etoricoxib intermediate and its conversion to Etoricoxib.

Protocol 1: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone

This protocol describes the coupling of a 6-methylnicotinic acid derivative with a 4-(methylthio)phenylacetic acid derivative.

Materials:

  • Methyl 6-methylnicotinate

  • 4-(methylthio)phenylacetic acid

  • Grignard reagent (e.g., t-butylmagnesium chloride in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (for drying)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-(methylthio)phenylacetic acid in anhydrous THF, add the Grignard reagent dropwise at a controlled temperature.

  • After the addition is complete, stir the reaction mixture for a specified time.

  • Add a solution of methyl 6-methylnicotinate in anhydrous THF to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and quench by the slow addition of aqueous hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by a suitable method, such as crystallization or column chromatography, to yield 1-(6-methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone.

Protocol 2: Oxidation to 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

This protocol describes the oxidation of the thioether to the corresponding sulfone.

Materials:

  • 1-(6-methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone

  • Oxidizing agent (e.g., hydrogen peroxide, Oxone®)

  • Solvent (e.g., acetic acid, methanol)

  • Catalyst (e.g., sodium tungstate)

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-(6-methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone in the chosen solvent.

  • If using a catalyst, add it to the solution.

  • Add the oxidizing agent portion-wise or dropwise, maintaining the reaction temperature within a specified range.

  • Stir the reaction mixture until the oxidation is complete, as monitored by TLC or HPLC.

  • Upon completion, quench the reaction by adding water.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with water, and dry.

  • If the product remains in solution, extract with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude product.

  • Purify the crude 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone by recrystallization or other suitable techniques.

Protocol 3: Synthesis of Etoricoxib from the Key Intermediate

This protocol outlines the final steps to construct the pyrazole ring of Etoricoxib.

Materials:

  • 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

  • A suitable formylating agent (e.g., dimethylformamide dimethyl acetal)

  • Hydrazine or a hydrazine derivative

  • Solvent (e.g., toluene, ethanol)

  • Acid or base catalyst as required

  • Standard laboratory glassware

Procedure:

  • React 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone with a formylating agent to form an enaminone intermediate.

  • Treat the enaminone intermediate with hydrazine or a substituted hydrazine in a suitable solvent.

  • Heat the reaction mixture to facilitate the cyclization and formation of the pyrazole ring.

  • Monitor the reaction for completion.

  • After the reaction is complete, cool the mixture and isolate the crude Etoricoxib.

  • Purify the crude product by recrystallization from an appropriate solvent system to obtain pure Etoricoxib.

Quantitative Data

The following table summarizes typical quantitative data reported in the literature for the synthesis of the Etoricoxib intermediate. Note that yields can vary depending on the specific reaction conditions and scale.

StepReactantsProductTypical Molar Yield (%)Purity (%)Reference
Synthesis of Thioether Precursor Methyl 6-methylnicotinate, 4-(methylthio)phenylacetic acid, Grignard reagent1-(6-methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone80-90>95Patent Literature
Oxidation to Sulfone 1-(6-methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone, Hydrogen Peroxide, Sodium Tungstate1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone85-95>98Patent Literature
Conversion to Etoricoxib 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, DMFDMA, HydrazineEtoricoxib75-85>99Patent Literature

Other Potential Applications

While the synthesis of Etoricoxib provides a robust example, the this compound scaffold is a precursor to a wide range of other potentially bioactive molecules. Research has explored the synthesis of various derivatives with diverse pharmacological activities, including:

  • Antimicrobial and Antifungal Agents: The pyridine moiety is a common feature in many antimicrobial and antifungal compounds.

  • Antitubercular Agents: Derivatives of pyridinyl-ethanone have been investigated for their potential activity against Mycobacterium tuberculosis.

  • Kinase Inhibitors: The general structure can be elaborated to target various protein kinases involved in cell signaling pathways, which are important targets in cancer therapy.

The development of new synthetic methodologies continues to expand the library of compounds accessible from this versatile precursor, highlighting its ongoing importance in the field of drug discovery.

Application Note: Synthesis of 4-(4-acetylphenyl)pyridine Derivatives via Palladium-Catalyzed Heck Coupling for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the utilization of 4-(4-acetylphenyl)pyridine in palladium-catalyzed Heck coupling reactions. This methodology facilitates the synthesis of vinyl-substituted pyridine derivatives, which are valuable scaffolds in the development of novel kinase inhibitors for targeted cancer therapy. The protocol outlines the necessary steps for the halogenation of 4-(4-acetylphenyl)pyridine followed by a Heck cross-coupling reaction with an acrylate. Quantitative data from analogous reactions are presented, and a detailed experimental workflow is provided. Additionally, a diagram of a generic kinase signaling pathway is included to illustrate the biological context of the synthesized compounds.

Introduction

The pyridine moiety is a ubiquitous structural motif in a vast array of FDA-approved drugs and biologically active compounds, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. In the realm of oncology, pyridine-containing molecules have emerged as a critical class of kinase inhibitors. Kinases are a family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By blocking the activity of specific kinases, targeted therapies can disrupt tumor growth and proliferation.

4-(4-acetylphenyl)pyridine is a versatile building block for the synthesis of potential kinase inhibitors. Its acetyl group can be further functionalized, and the pyridine and phenyl rings provide a scaffold that can be elaborated through cross-coupling reactions to generate libraries of compounds for screening. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool for the vinylation of aryl halides. This application note details a protocol for the synthesis of a vinylated derivative of 4-(4-acetylphenyl)pyridine via a Heck coupling reaction, a key step in the elaboration of this scaffold for drug discovery.

Experimental Protocols

The following protocol is a representative example for a Heck coupling reaction. It is based on established methodologies for similar substrates, such as 4-bromoacetophenone, and assumes a preliminary halogenation step of the 4-(4-acetylphenyl)pyridine starting material.

Part 1: Bromination of 4-(4-acetylphenyl)pyridine (Illustrative)

To render 4-(4-acetylphenyl)pyridine amenable to a Heck coupling reaction, it must first be converted to an aryl halide. A standard bromination procedure is outlined below.

Materials:

  • 4-(4-acetylphenyl)pyridine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve 4-(4-acetylphenyl)pyridine (1.0 eq) in DMF in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 eq) to the solution portion-wise at room temperature.

  • Stir the reaction mixture at 60 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into water and extract with DCM.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-(4-acetyl-3-bromophenyl)pyridine.

Part 2: Heck Coupling of 4-(4-acetyl-3-bromophenyl)pyridine with Ethyl Acrylate

This protocol details the palladium-catalyzed Heck coupling of the brominated derivative with ethyl acrylate.

Materials:

  • 4-(4-acetyl-3-bromophenyl)pyridine (1.0 eq)

  • Ethyl acrylate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Acetonitrile (anhydrous and degassed)

  • Celite

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add 4-(4-acetyl-3-bromophenyl)pyridine (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Add anhydrous and degassed acetonitrile via syringe.

  • Add ethyl acrylate (1.5 eq) and triethylamine (2.0 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ethyl (E)-3-(4-acetyl-2-(pyridin-4-yl)phenyl)acrylate.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for Heck coupling reactions of aryl bromides with acrylates, based on literature for analogous substrates.

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenoneEthyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NAcetonitrile8212~85
24-BromoacetophenoneMethyl acrylatePd(OAc)₂ (1)P(o-tolyl)₃ (2)NaOAcDMF1008~90
33-BromopyridineStyrenePd(PPh₃)₄ (3)-K₂CO₃DMF12016~75

Visualizations

Experimental Workflow

G Heck Coupling Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Aryl Halide, Pd(OAc)₂, PPh₃ in flask solvent Add degassed Acetonitrile reagents->solvent additives Add Ethyl Acrylate and Triethylamine solvent->additives reflux Reflux at 82°C additives->reflux Heat monitor Monitor by TLC reflux->monitor filter Cool and filter through Celite monitor->filter Reaction Complete concentrate1 Concentrate filtrate filter->concentrate1 extract Dissolve in DCM, wash with NH₄Cl (aq) concentrate1->extract dry Dry with MgSO₄, filter, and concentrate extract->dry purify Flash Column Chromatography dry->purify product Isolated Product purify->product

Heck Coupling Experimental Workflow
Generic Kinase Signaling Pathway

G Generic Kinase Signaling Pathway Inhibition ligand Growth Factor (Ligand) receptor Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) ligand->receptor Binds dimer Receptor Dimerization & Autophosphorylation receptor->dimer Activates adp ADP dimer->adp downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimer->downstream Phosphorylates atp ATP atp->dimer Provides Phosphate inhibitor Pyridine-based Kinase Inhibitor inhibitor->dimer Blocks ATP Binding Site apoptosis Apoptosis inhibitor->apoptosis Promotes response Cellular Response (Proliferation, Survival) downstream->response

Generic Kinase Signaling Pathway Inhibition

Conclusion

The protocol described provides a reliable method for the synthesis of vinyl-substituted 4-(4-acetylphenyl)pyridine derivatives through a Heck coupling reaction. The resulting products serve as valuable intermediates for the development of novel kinase inhibitors. The versatility of the Heck reaction allows for the introduction of a variety of substituents, enabling the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. This approach is highly relevant for researchers in medicinal chemistry and drug discovery focused on the development of targeted cancer therapies.

Application Notes and Protocols for the Derivatization of 1-[4-(4-Pyridinyl)phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the chemical derivatization of 1-[4-(4-Pyridinyl)phenyl]-ethanone, a versatile building block in medicinal chemistry and materials science. The protocols outlined herein focus on the modification of its two primary reactive sites: the ketone functional group and the pyridine nitrogen. These procedures are designed to be readily implemented in a standard laboratory setting for the synthesis of compound libraries for structure-activity relationship (SAR) studies and the development of novel chemical entities.

Introduction

This compound is a bi-functional molecule featuring a ketone and a pyridine ring. The ketone moiety is amenable to a wide range of classical carbonyl chemistry, including reduction, reductive amination, and carbon-carbon bond-forming reactions. The pyridine nitrogen, with its basic and nucleophilic character, can undergo reactions such as alkylation and oxidation. The ability to selectively modify these positions makes this compound an attractive scaffold for creating diverse molecular architectures. This application note details several reliable methods for its derivatization.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the derivatization of this compound.

G cluster_start Starting Material cluster_ketone Ketone Derivatization cluster_pyridine Pyridine Derivatization cluster_products Derivative Classes start This compound reduction Reduction to Alcohol start->reduction oxime Oxime Formation start->oxime reductive_amination Reductive Amination start->reductive_amination knoevenagel Knoevenagel Condensation start->knoevenagel n_alkylation N-Alkylation start->n_alkylation alcohol_prod Secondary Alcohols reduction->alcohol_prod oxime_prod Oximes oxime->oxime_prod amine_prod Secondary/Tertiary Amines reductive_amination->amine_prod alkene_prod Substituted Alkenes knoevenagel->alkene_prod pyridinium_prod N-Alkyl Pyridinium Salts n_alkylation->pyridinium_prod

Caption: Experimental workflow for the derivatization of this compound.

Protocols for Ketone Derivatization

Reduction to 1-[4-(4-Pyridinyl)phenyl]ethanol

This protocol describes the reduction of the ketone to a secondary alcohol using sodium borohydride.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • 3M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolve this compound (1.0 g, 5.07 mmol) in methanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.29 g, 7.61 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.[1][2][3]

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by slowly adding 3M HCl (5 mL) at 0 °C.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Neutralize the aqueous residue with saturated NaHCO₃ solution until pH ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Quantitative Data:

ParameterValue
Typical Yield 85-95%
Reaction Time 3 hours
Purity (crude) >90%
Oxime Formation

This protocol details the conversion of the ketone to its corresponding oxime.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate trihydrate (NaOAc·3H₂O)

  • Ethanol (EtOH)

  • Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Büchner funnel

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 5.07 mmol) in ethanol (15 mL).[4]

  • In a separate beaker, dissolve hydroxylamine hydrochloride (0.53 g, 7.61 mmol) and sodium acetate trihydrate (0.69 g, 5.07 mmol) in warm water (10 mL).[4]

  • Add the aqueous solution to the ethanolic solution of the ketone.

  • Heat the mixture to reflux for 30 minutes.[4][5]

  • After reflux, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to induce crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.[4]

  • Wash the crystals with a small amount of cold 50% ethanol.[4]

  • Dry the product under vacuum to obtain the pure oxime.

Quantitative Data:

ParameterValue
Typical Yield 80-90%
Reaction Time 30 minutes (reflux)
Purity >95% after crystallization
Reductive Amination

This protocol provides a general procedure for the synthesis of secondary amines via reductive amination using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 g, 5.07 mmol) in dichloroethane (20 mL), add the primary amine (1.1 equivalents, 5.58 mmol).

  • Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.61 g, 7.61 mmol) portion-wise.[6]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding saturated NaHCO₃ solution (20 mL).

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography on silica gel.

Quantitative Data:

ParameterValue
Typical Yield 60-80%
Reaction Time 12-24 hours
Purity >95% after chromatography
Knoevenagel Condensation

This protocol describes the base-catalyzed condensation of the ketone with an active methylene compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile)

  • Ammonium acetate (NH₄OAc)

  • Toluene or Ethanol

  • Round-bottom flask, Dean-Stark apparatus (if using toluene), reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, combine this compound (1.0 g, 5.07 mmol), malononitrile (0.34 g, 5.07 mmol), and ammonium acetate (0.19 g, 2.54 mmol) in toluene (30 mL).[7]

  • If using toluene, attach a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data:

ParameterValue
Typical Yield 70-85%
Reaction Time 4-8 hours
Purity >95% after purification

Protocol for Pyridine Derivatization

N-Alkylation to form Pyridinium Salts

This protocol outlines a general method for the N-alkylation of the pyridine ring.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 g, 5.07 mmol) in acetonitrile (20 mL).

  • Add the alkyl halide (1.2 equivalents, 6.08 mmol).

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-12 hours. The reaction progress can often be observed by the precipitation of the pyridinium salt.

  • Monitor the reaction by TLC (note: the product will be highly polar).

  • If a precipitate forms, cool the mixture and collect the solid by vacuum filtration.

  • Wash the solid with cold acetonitrile or diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.

  • Dry the pyridinium salt under vacuum.

Quantitative Data:

ParameterValue
Typical Yield >90%
Reaction Time 2-12 hours
Purity High, often requires no further purification

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting material and the various classes of derivatives that can be synthesized.

G cluster_reactions Derivatization Reactions cluster_products Resulting Compound Classes start This compound ketone_rxn Ketone Modifications start->ketone_rxn Targeting C=O pyridine_rxn Pyridine Modifications start->pyridine_rxn Targeting Pyridine N alcohols Alcohols ketone_rxn->alcohols Reduction oximes Oximes ketone_rxn->oximes Condensation amines Amines ketone_rxn->amines Reductive Amination alkenes Alkenes ketone_rxn->alkenes Knoevenagel salts Pyridinium Salts pyridine_rxn->salts N-Alkylation

Caption: Logical flow from starting material to derivative classes.

References

Application Notes: 1-[4-(4-Pyridinyl)phenyl]-ethanone as a Potential Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the potential use of 1-[4-(4-Pyridinyl)phenyl]-ethanone as a fluorescent probe. While direct and extensive research on the fluorescence applications of this specific compound is emerging, its structural motifs, featuring a pyridinyl group and a phenyl ethanone moiety, suggest significant potential in the development of fluorescent sensors and probes. The pyridine nitrogen can act as a Lewis base, offering a coordination site for metal ions, which can modulate the compound's photophysical properties.[1] This document outlines the theoretical basis for its application, general protocols for its use, and potential areas of investigation.

Introduction

This compound is a ketone derivative containing both a phenyl group and a pyridine ring.[2] Its structure allows for various molecular interactions, including hydrogen bonding and π-π stacking.[2] The presence of the pyridine ring is of particular interest for applications in medicinal chemistry and materials science, as it can coordinate with metal ions.[1] While the compound's fluorescent properties are not extensively documented in dedicated studies, its derivatives are being explored for their photophysical properties, indicating the potential of the core structure as a fluorophore.[1] This molecule is a promising candidate for the development of "turn-off" or "turn-on" fluorescent probes, particularly for the detection of metal ions or changes in the local chemical environment.

Physicochemical Properties and Reactivity

The utility of this compound as a potential fluorescent probe is underpinned by its chemical and physical characteristics. A summary of its key properties is presented below.

PropertyValueReference
CAS Number 70581-00-9
Molecular Formula C₁₃H₁₁NO
Molecular Weight 197.23 g/mol
Appearance Solid[1]
IUPAC Name 1-[4-(4-pyridinyl)phenyl]ethanone
Solubility Moderately soluble in organic solvents like ethanol and acetone; less soluble in water.

The reactivity of this compound is centered around the ketone group and the pyridine nitrogen.[1] The pyridine nitrogen can act as a binding site for metal ions, which is a key feature for its application as a chemosensor.[1]

Principle of Operation as a Fluorescent Probe

The proposed mechanism for this compound as a fluorescent probe, particularly for metal ion detection, is based on the modulation of its electronic properties upon coordination.

  • Fluorescence Quenching or Enhancement: The lone pair of electrons on the pyridine nitrogen can participate in the molecule's electronic system. Upon coordination with a metal ion, the electron density and distribution within the molecule are altered. This can lead to either quenching (turning off) or enhancement (turning on) of its intrinsic fluorescence.

  • Chelation-Enhanced Fluorescence (CHEF) or Quenching (CHEQ): The binding of a specific analyte, such as a metal ion, can rigidify the molecular structure, leading to an increase in fluorescence quantum yield (CHEF). Conversely, coordination with paramagnetic metal ions often leads to fluorescence quenching (CHEQ) through energy or electron transfer processes.

Proposed sensing mechanism of this compound.

Experimental Protocols

The following are generalized protocols for the initial investigation of this compound as a fluorescent probe. Optimization will be required based on the specific application and instrumentation.

Preparation of Stock Solution
  • Weigh an accurate amount of this compound.

  • Dissolve the compound in a suitable organic solvent (e.g., DMSO, ethanol, or acetonitrile) to prepare a stock solution of high concentration (e.g., 1-10 mM).

  • Store the stock solution in a dark, airtight container at 4°C.

Determination of Photophysical Properties
  • Prepare a dilute solution of the probe (e.g., 1-10 µM) in the desired solvent from the stock solution.

  • Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_max).

  • Record the fluorescence emission spectrum by exciting the solution at the determined λ_max.

  • Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Protocol for Metal Ion Sensing
  • Prepare a series of solutions containing a fixed concentration of the fluorescent probe (e.g., 10 µM) in a suitable buffer or solvent.

  • Add increasing concentrations of the metal ion of interest to these solutions.

  • After an appropriate incubation period, measure the fluorescence intensity at the emission maximum.

  • Plot the fluorescence intensity as a function of the metal ion concentration to determine the sensitivity and detection limit.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare Probe Stock Solution (mM) Working Prepare Working Solution (µM) Stock->Working Titration Titrate with Analyte (e.g., Metal Ions) Working->Titration Incubation Incubate for Specific Time Titration->Incubation Measurement Measure Fluorescence Spectra Incubation->Measurement Plotting Plot Fluorescence vs. [Analyte] Measurement->Plotting Analysis Determine Sensitivity and Detection Limit Plotting->Analysis

General workflow for analyte sensing experiments.

Potential Applications

  • Environmental Monitoring: Detection of heavy metal ions in water samples.

  • Bioimaging: Visualization of metal ion fluxes in living cells. Due to the requirement of organic solvents, derivatization to improve water solubility may be necessary for biological applications.

  • Drug Development: Screening for compounds that interact with metal-containing enzymes or proteins.

Data Interpretation and Troubleshooting

ObservationPossible CauseSuggested Solution
No change in fluorescence upon analyte addition The probe does not interact with the analyte under the tested conditions.Vary the solvent, pH, or temperature. Consider that the probe may be selective for other analytes.
High background fluorescence Impurities in the probe or solvent.Purify the probe. Use spectroscopy-grade solvents.
Precipitation upon analyte addition Formation of an insoluble complex.Decrease the concentration of the probe and/or analyte. Change the solvent system.

Conclusion

This compound presents a promising scaffold for the development of novel fluorescent probes. Its straightforward synthesis and the presence of a metal-coordinating pyridine moiety make it an attractive candidate for chemosensor applications. Further research is warranted to fully characterize its photophysical properties and to explore its utility in various scientific and industrial fields. The protocols and information provided herein serve as a foundational guide for researchers embarking on the investigation of this potential fluorescent probe.

References

Application Notes and Protocols for Assay Development Using 4-(4-acetylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing 4-(4-acetylphenyl)pyridine as a potential inhibitor in a histone deacetylase (HDAC) inhibitor screening assay. The provided methodologies and data serve as a guide for researchers interested in evaluating the biological activity of this compound and similar small molecules.

Application Note: Screening of 4-(4-acetylphenyl)pyridine as a Potential Histone Deacetylase (HDAC) Inhibitor

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression. Dysregulation of HDAC activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the identification of novel HDAC inhibitors is a significant focus in drug discovery.

The compound 4-(4-acetylphenyl)pyridine possesses a chemical scaffold that suggests its potential as an enzyme inhibitor. The presence of the acetylphenyl group could allow it to interact with the active site of acetyl-group-modifying enzymes like HDACs. This document outlines a robust, high-throughput screening protocol to evaluate the inhibitory activity of 4-(4-acetylphenyl)pyridine against HDACs. The assay is based on a fluorogenic substrate that, upon deacetylation by an HDAC, can be cleaved by a developer enzyme to produce a fluorescent signal. A decrease in fluorescence in the presence of 4-(4-acetylphenyl)pyridine would indicate inhibitory activity.

Signaling Pathway: Role of HDAC in Chromatin Remodeling

HDAC_Signaling_Pathway cluster_0 Chromatin State cluster_1 Gene Expression HAT Histone Acetyltransferase (HAT) Histone Histone Tail (Lysine Residues) HDAC Histone Deacetylase (HDAC) Acetylated_Histone Acetylated Histone Acetyl_Group Acetyl Group Histone->Acetylated_Histone Acetylation Heterochromatin Heterochromatin (Condensed) Histone->Heterochromatin Promotes Acetylated_Histone->Histone Deacetylation Euchromatin Euchromatin (Relaxed) Acetylated_Histone->Euchromatin Promotes Gene_Active Gene Transcription Active Euchromatin->Gene_Active Gene_Inactive Gene Transcription Inactive Heterochromatin->Gene_Inactive HDAC_Inhibitor_Screening_Workflow Start Start Prep_Compounds Prepare Compound Dilutions (4-(4-acetylphenyl)pyridine, Controls) Start->Prep_Compounds Add_Reagents Add Assay Buffer, Compound, and HDAC Enzyme to 96-well Plate Prep_Compounds->Add_Reagents Pre_Incubate Pre-incubate at 37°C Add_Reagents->Pre_Incubate Add_Substrate Add Fluorogenic Substrate to Initiate Reaction Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Add_Developer Add Developer Solution to Stop Reaction & Develop Signal Incubate->Add_Developer Incubate_Dev Incubate at 37°C Add_Developer->Incubate_Dev Read_Fluorescence Measure Fluorescence (Ex: 360 nm, Em: 460 nm) Incubate_Dev->Read_Fluorescence Analyze_Data Data Analysis: % Inhibition, IC50 Determination Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Application Notes and Protocols: In Vitro Evaluation of 1-[4-(4-Pyridinyl)phenyl]-ethanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of 1-[4-(4-Pyridinyl)phenyl]-ethanone derivatives, a class of compounds with significant potential in drug discovery. The presence of the pyridine ring in their structure makes them promising candidates for a range of biological activities, including anticancer, and as modulators of key cellular signaling pathways.[1] This document outlines detailed protocols for assessing their efficacy and elucidating their mechanisms of action, presents available quantitative data for comparative analysis, and visualizes relevant biological pathways.

Data Presentation

The following tables summarize the reported in vitro biological activities of various this compound derivatives and related pyridine-containing compounds. This data is intended to provide a comparative reference for researchers working with this chemical scaffold.

Table 1: Anticancer Activity of Pyridine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound VMCF-7 (Breast)MTT Assay0.22 (48h), 0.11 (72h)[2]
Compound VIMCF-7 (Breast)MTT Assay1.88 (48h), 0.80 (72h)[2]
PD9DU-145 (Prostate)Not Specified1 - 3[3]
PD10MDA-MB-231 (Breast)Not Specified1 - 3[3]
PD11HT-29 (Colon)Not Specified1 - 3[3]
PD13DU-145, MDA-MB-231, HT-29Not Specified1 - 3[3]
PD14DU-145, MDA-MB-231, HT-29Not Specified1 - 3[3]
PD15DU-145, MDA-MB-231, HT-29Not Specified1 - 3[3]
Compound 1HCT116 (Colon)Crystal Violet Assay22.4[4]
Compound 2HCT116 (Colon)Crystal Violet Assay0.34[4]
Compound 9MCF-7 (Breast)Not Specified0.34[2]
Compound 9HepG2 (Liver)Not Specified0.18[2]

Table 2: Adenosine A3 Receptor Binding Affinity of Pyridine Derivatives

Compound IDReceptorAssay TypeKi (µM)Reference
(R,S)-Nicardipine (12)Human A3Radioligand Binding3.25[5]
(R)-Niguldipine (14)Human A3Radioligand Binding1.90[5]
Compound 24Human A3Radioligand Binding0.670[5]
MRS1191Human A3Radioligand Binding0.031[6]
MRS1334Human A3Radioligand Binding0.0027[6]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[7][8][9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, measured spectrophotometrically, is proportional to the number of viable cells.[7]

Materials:

  • This compound derivatives

  • Cancer cell lines (e.g., MCF-7, HCT116, DU-145)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound derivatives in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[8]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7]

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Adenosine A3 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound derivatives for the human adenosine A3 receptor.[5][10] The assay measures the ability of the test compounds to displace a radiolabeled ligand from the receptor.

Materials:

  • This compound derivatives

  • Cell membranes expressing the human adenosine A3 receptor (e.g., from CHO or HEK293 cells)

  • Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)-5'-(N-methylcarbamoyl)adenosine)[5]

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: A high concentration of a known A3 receptor agonist (e.g., 100 µM NECA)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup:

    • In a 96-well plate or microcentrifuge tubes, prepare the following for each data point (in triplicate):

      • Total Binding: 20 µg of cell membranes, radioligand (e.g., 0.15 nM [¹²⁵I]AB-MECA), and assay buffer to a final volume of 100 µL.

      • Non-specific Binding: 20 µg of cell membranes, radioligand, and the non-specific binding control to a final volume of 100 µL.

      • Competition Binding: 20 µg of cell membranes, radioligand, and varying concentrations of the this compound derivative to a final volume of 100 µL.

  • Incubation:

    • Incubate the reactions for 60 minutes at 25°C.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

JAK-STAT3 Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is often implicated in cancer. Some pyridine derivatives have been shown to inhibit STAT3 phosphorylation.[3]

JAK_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK pJAK JAK->pJAK Autophosphorylation STAT3 STAT3 pJAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Dimer pSTAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Gene Target Gene Transcription Nucleus->Gene Transcription Regulation Inhibitor 1-[4-(4-Pyridinyl)phenyl]- ethanone Derivative Inhibitor->JAK Inhibits

Caption: The JAK-STAT3 signaling pathway and potential inhibition by derivatives.

CDK9-Mediated Transcriptional Regulation

Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex.[11] It plays a crucial role in regulating transcription by phosphorylating the C-terminal domain of RNA polymerase II, which is essential for the transition from transcription initiation to elongation.[11][12]

CDK9_Transcription_Workflow cluster_paused Promoter-Proximal Pausing DNA DNA Template RNAPII RNA Polymerase II DNA->RNAPII Binds DSIF_NELF DSIF/NELF RNAPII->DSIF_NELF Recruits Paused_Complex Paused Complex RNAPII->Paused_Complex DSIF_NELF->Paused_Complex Induces Pausing PTEFb P-TEFb (CDK9/Cyclin T1) PTEFb->Paused_Complex Recruited to Phosphorylation Phosphorylation of RNAPII CTD & DSIF/NELF PTEFb->Phosphorylation Catalyzes Elongation Transcriptional Elongation Phosphorylation->Elongation Promotes mRNA mRNA Elongation->mRNA Produces Inhibitor 1-[4-(4-Pyridinyl)phenyl]- ethanone Derivative Inhibitor->PTEFb Inhibits CDK9 activity

Caption: CDK9's role in transcriptional elongation and its potential inhibition.

References

Application Notes and Protocols for Cell-Based Assays of 4'-(4-Pyridyl)acetophenone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for evaluating the biological activity of 4'-(4-Pyridyl)acetophenone analogs using common cell-based assays. The protocols outlined below are foundational and can be adapted for specific analog series and cell lines based on preliminary screening data.

Introduction

4'-(4-Pyridyl)acetophenone and its analogs are a class of compounds with potential therapeutic applications, including anticancer and anti-inflammatory activities. Structurally, they belong to the broader categories of pyridine and acetophenone derivatives, which have been shown to modulate various cellular processes. This document details protocols for assessing the cytotoxic and mechanistic effects of these analogs in relevant cancer cell lines.

Target Cell Lines

Based on published data for structurally related pyridine and acetophenone derivatives, the following human cancer cell lines are recommended for initial screening:

  • MCF-7: Estrogen receptor-positive breast cancer

  • HepG2: Hepatocellular carcinoma

  • A549: Non-small cell lung cancer

  • HCT-116: Colorectal carcinoma

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison of the analogs' potency and effects.

Table 1: Cytotoxicity of 4'-(4-Pyridyl)acetophenone Analogs

Analog IDMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)A549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
Analog 1
Analog 2
Analog 3
Doxorubicin (Control)

Table 2: Effect of Analogs on Cell Cycle Distribution in HCT-116 Cells (% of Cells)

Treatment (Concentration)G0/G1 PhaseS PhaseG2/M PhaseSub-G1 (Apoptosis)
Vehicle Control
Analog X (IC₅₀)
Analog Y (IC₅₀)

Table 3: Apoptosis Induction by 4'-(4-Pyridyl)acetophenone Analogs in HCT-116 Cells

Treatment (Concentration)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control
Analog X (IC₅₀)
Analog Y (IC₅₀)

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This assay determines the effect of the analogs on cell proliferation and viability.

Materials:

  • Selected cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 4'-(4-Pyridyl)acetophenone analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the 4'-(4-Pyridyl)acetophenone analogs in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Cell Cycle Analysis

This protocol uses flow cytometry to analyze the effect of the analogs on cell cycle progression.

Materials:

  • Selected cancer cell lines

  • 6-well plates

  • 4'-(4-Pyridyl)acetophenone analogs

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the analogs at their respective IC₅₀ concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Selected cancer cell lines

  • 6-well plates

  • 4'-(4-Pyridyl)acetophenone analogs

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed and treat cells as described for the cell cycle analysis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis of Signaling Proteins

This protocol assesses the effect of the analogs on the expression and phosphorylation of key proteins in relevant signaling pathways.

Materials:

  • Selected cancer cell lines

  • 6-well plates

  • 4'-(4-Pyridyl)acetophenone analogs

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed and treat cells as described previously.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by 4'-(4-Pyridyl)acetophenone analogs and the general experimental workflow for their evaluation.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_pathway Pathway Analysis cluster_conclusion Conclusion start Synthesized Analogs mtt MTT Assay (Multiple Cell Lines) start->mtt ic50 Determine IC50 Values mtt->ic50 cell_cycle Cell Cycle Analysis ic50->cell_cycle apoptosis Apoptosis Assay ic50->apoptosis western_blot Western Blot apoptosis->western_blot conclusion Identify Lead Compound(s) and Mechanism of Action western_blot->conclusion

Experimental workflow for evaluating 4'-(4-Pyridyl)acetophenone analogs.

PI3K_Akt_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 P akt Akt pip3->akt Activates downstream Cell Survival, Proliferation, Growth akt->downstream analogs 4'-(4-Pyridyl)acetophenone Analogs analogs->pi3k Inhibits? analogs->akt Inhibits?

Hypothesized inhibition of the PI3K/Akt signaling pathway.

MAPK_pathway stimuli Stress / Mitogens ras Ras stimuli->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription analogs 4'-(4-Pyridyl)acetophenone Analogs analogs->raf Modulates? analogs->mek Modulates? response Proliferation, Differentiation, Apoptosis transcription->response

Potential modulation of the MAPK/ERK signaling pathway.

NFkB_pathway cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli (e.g., TNF-α) ikk IKK Complex stimuli->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory & Anti-apoptotic Genes nucleus->gene_expression Transcription analogs 4'-(4-Pyridyl)acetophenone Analogs analogs->ikk Inhibits?

Potential inhibition of the NF-κB signaling pathway.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-(4-acetylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

ABSTRACT: This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(4-acetylphenyl)pyridine. The described protocol is suitable for the determination of purity, and quantification of 4-(4-acetylphenyl)pyridine in bulk drug substances and can be adapted for impurity profiling in various stages of drug development. The method is validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and sensitivity.

Introduction

4-(4-acetylphenyl)pyridine is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this starting material and for monitoring its presence in final active pharmaceutical ingredients (APIs).[1][2][3] High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds and their impurities.[2] This application note presents a validated isocratic RP-HPLC method that provides a rapid and efficient analysis of 4-(4-acetylphenyl)pyridine.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid (analytical grade)

    • 4-(4-acetylphenyl)pyridine reference standard

Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of 4-(4-acetylphenyl)pyridine:

ParameterCondition
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes

For Mass Spectrometry (MS) compatible applications, the phosphoric acid can be replaced with 0.1% formic acid.[4]

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-(4-acetylphenyl)pyridine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample solution by accurately weighing a suitable amount of the test substance and dissolving it in the mobile phase to achieve a final concentration within the calibration range.

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for its intended purpose.[5] The validation parameters included specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary
Validation ParameterResult
Retention Time Approximately 4.5 min
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of 4-(4-acetylphenyl)pyridine ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.[5][6]

Precision

The precision of the method was assessed by performing replicate injections of a standard solution. System precision was evaluated by six replicate injections of the same standard solution. Method precision was determined by analyzing six independently prepared samples. The relative standard deviation (%RSD) of the peak areas was calculated.[5][6]

Accuracy

The accuracy of the method was determined by a recovery study. A known amount of 4-(4-acetylphenyl)pyridine standard was spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.[5][6]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[7]

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of 4-(4-acetylphenyl)pyridine.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C G Inject Standards & Samples C->G D Weigh Sample E Prepare Sample Solution D->E E->G F Set HPLC Parameters F->G H Data Acquisition G->H I Peak Integration H->I J Generate Calibration Curve I->J K Quantify Sample J->K L Report Results K->L

Caption: Workflow for the HPLC analysis of 4-(4-acetylphenyl)pyridine.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship of the key steps in the HPLC method development and validation process.

Validation_Pathway A Method Development B Method Validation A->B C Specificity B->C D Linearity B->D E Precision B->E F Accuracy B->F G LOD & LOQ B->G H Robustness B->H I Routine Analysis C->I D->I E->I F->I G->I H->I

Caption: Logical flow of HPLC method development and validation.

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative analysis of 4-(4-acetylphenyl)pyridine. The method is validated to be linear, precise, accurate, and sensitive, making it suitable for routine quality control and research applications in the pharmaceutical industry. The use of a common C18 column and a straightforward mobile phase ensures that this method can be easily implemented in most analytical laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[4-(4-Pyridinyl)phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-[4-(4-Pyridinyl)phenyl]-ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 4-acetylphenylboronic acid with a 4-halopyridine (commonly 4-bromopyridine or 4-chloropyridine) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: Why is my reaction yield consistently low?

A2: Low yields in the Suzuki coupling for this synthesis can stem from several factors. Common causes include inefficient catalytic activity, degradation of the boronic acid (protodeboronation), poor solubility of reagents, or the presence of impurities. The choice of catalyst, ligand, base, and solvent system is critical for optimizing the yield. For instance, couplings involving electron-deficient pyridines can be challenging and may require stronger bases or more electron-rich ligands to proceed efficiently.

Q3: What are the common side products in this synthesis?

A3: Common side products include homocoupling of the boronic acid (to form 4,4'-diacetylbiphenyl) and the pyridyl halide, as well as protodeboronation of the 4-acetylphenylboronic acid, which results in the formation of acetophenone. Additionally, impurities from the phosphine ligand, such as phenylated byproducts, can be observed.

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is often effective. Recrystallization from a suitable solvent, such as ethanol or acetone, can also be employed to obtain a highly pure product. The product is a solid at room temperature and has moderate solubility in many organic solvents but is less soluble in water.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound via Suzuki-Miyaura coupling.

Problem Potential Cause Recommended Solution
Low to No Product Formation Inactive catalystEnsure the palladium catalyst is not old or degraded. Consider using a pre-catalyst that is more stable.
Inappropriate ligandFor challenging couplings with pyridyl halides, consider using more electron-rich and bulky phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos).
Insufficiently strong basePyridyl halides can be less reactive. Try using a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
Poor reagent qualityVerify the purity of your 4-acetylphenylboronic acid and 4-halopyridine. Impurities can inhibit the catalyst.
Incomplete Reaction (Starting Material Remains) Insufficient reaction time or temperatureMonitor the reaction by TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time.
Catalyst deactivationThe catalyst may deactivate over time. Adding a fresh portion of the catalyst may help drive the reaction to completion.
Inefficient transmetalationThe choice of base and solvent can significantly impact the transmetalation step. Ensure your solvent system (e.g., dioxane/water, toluene/water) and base are compatible and facilitate this step.
Significant Side Product Formation Protodeboronation of boronic acidThis is a common side reaction, especially in the presence of water and a strong base.[2] Use freshly prepared or high-purity boronic acid. Running the reaction under anhydrous conditions, if possible, can also mitigate this issue.
Homocoupling of reagentsThis can be minimized by ensuring a well-deoxygenated reaction mixture and using the appropriate catalyst and ligand system.
Phenylated impurities from ligandIf using triphenylphosphine-based catalysts, phenyl group transfer from the ligand to the palladium center can occur, leading to phenylated byproducts.[3] Consider using ligands without aryl groups or ligands that are less prone to this side reaction.
Difficulty in Product Purification Co-elution with impuritiesIf the product is difficult to separate from byproducts by column chromatography, try different solvent systems or consider a recrystallization step.
Product is insolubleThis compound has moderate solubility.[1] If the product crashes out of the reaction mixture, ensure adequate solvent volume and stirring.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for the synthesis of this compound. Optimization of specific parameters may be required.

Materials:

  • 4-Acetylphenylboronic acid

  • 4-Bromopyridine hydrochloride (or 4-chloropyridine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane and Water (or other suitable solvent system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-acetylphenylboronic acid (1.0 eq), 4-bromopyridine hydrochloride (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Deoxygenation: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 4-Acetylphenylboronic acid - 4-Halopyridine - Base (e.g., K2CO3) catalyst Add Catalyst System: - Palladium Source (e.g., Pd(OAc)2) - Ligand (e.g., PPh3) reagents->catalyst deoxygenate Deoxygenate (Inert Atmosphere) catalyst->deoxygenate solvent Add Degassed Solvent deoxygenate->solvent heat Heat to Reflux (e.g., 80-100 °C) solvent->heat extract Aqueous Workup & Extraction heat->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Product Yield check_sm Starting materials consumed? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No side_reactions Side Reactions / Degradation sm_yes->side_reactions incomplete_reaction Incomplete Reaction sm_no->incomplete_reaction check_conditions Review Reaction Conditions: - Temperature - Time incomplete_reaction->check_conditions optimize_catalyst Optimize Catalyst System: - Catalyst Loading - Ligand Choice incomplete_reaction->optimize_catalyst check_base Evaluate Base: - Strength - Solubility incomplete_reaction->check_base check_protodeboronation Check for Protodeboronation side_reactions->check_protodeboronation check_homocoupling Check for Homocoupling side_reactions->check_homocoupling purification_issue Product Lost During Workup/Purification? side_reactions->purification_issue solution_conditions Increase Temperature/Time check_conditions->solution_conditions solution_catalyst Use More Active Catalyst/Ligand optimize_catalyst->solution_catalyst solution_base Use Stronger Base (e.g., K3PO4) check_base->solution_base solution_protodeboronation Use Anhydrous Conditions / High Purity Boronic Acid check_protodeboronation->solution_protodeboronation solution_homocoupling Ensure Proper Deoxygenation check_homocoupling->solution_homocoupling solution_purification Optimize Purification Protocol purification_issue->solution_purification

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Synthesis of 4-(4-acetylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-(4-acetylphenyl)pyridine, with a primary focus on overcoming low reaction yields. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Low Yield in 4-(4-acetylphenyl)pyridine Synthesis

Low yields in the Suzuki-Miyaura coupling for the synthesis of 4-(4-acetylphenyl)pyridine can arise from various factors related to reagents, reaction conditions, and work-up procedures. This guide provides a systematic approach to identifying and resolving these issues.

Question: My Suzuki-Miyaura reaction for the synthesis of 4-(4-acetylphenyl)pyridine is resulting in a low yield. What are the potential causes and how can I troubleshoot it?

Answer:

Low yields in this synthesis are a common issue. The underlying causes can be systematically investigated by examining the key components and parameters of the reaction. Below is a step-by-step troubleshooting guide.

Reagent Quality and Stoichiometry
  • Purity of Starting Materials: Ensure the purity of your 4-bromoacetophenone (or other aryl halide) and pyridine-4-boronic acid (or its ester derivative). Impurities in the boronic acid can lead to side reactions and lower yields.

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (loss of the boronic acid group). It is advisable to use fresh or properly stored boronic acid.

  • Stoichiometry: While a 1:1 stoichiometry is theoretical, it is common to use a slight excess (1.1-1.5 equivalents) of the boronic acid reagent to drive the reaction to completion.

Catalyst and Ligand Issues
  • Catalyst Activity: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, can degrade over time, especially if not stored under an inert atmosphere. Use a fresh batch of catalyst or test its activity with a known successful reaction.

  • Ligand Selection: The choice of phosphine ligand is critical. While triphenylphosphine (PPh₃) is common, bulky and electron-rich ligands like Buchwald ligands (e.g., SPhos, XPhos) can significantly improve yields, especially with less reactive aryl chlorides.[1]

  • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. Typical loadings range from 1-5 mol%. Increasing the catalyst loading may improve the yield, but be mindful of the cost and potential for increased impurities.

Reaction Conditions
  • Inert Atmosphere: The Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to catalyst deactivation and side reactions like homocoupling of the boronic acid.[2] Ensure the reaction is performed under a thoroughly inert atmosphere (e.g., argon or nitrogen). Degassing the solvent and reaction mixture is crucial.

  • Solvent Choice and Purity: The choice of solvent can significantly impact the reaction rate and yield. A mixture of an organic solvent and water (e.g., dioxane/water, THF/water, or toluene/ethanol/water) is often used to dissolve both the organic and inorganic reagents.[3] Ensure solvents are anhydrous and of high purity.

  • Base Selection: The base is crucial for the activation of the boronic acid. Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and Na₂CO₃. The strength and solubility of the base can affect the reaction outcome. For pyridine-containing substrates, a milder base like K₂CO₃ is often a good starting point.

  • Temperature: The reaction temperature influences the rate of reaction. While some Suzuki couplings proceed at room temperature, heating (typically 60-100 °C) is often required to achieve a reasonable reaction rate and yield.[4][5]

Side Reactions and Impurities
  • Homocoupling: A common side reaction is the coupling of two boronic acid molecules (homocoupling), which consumes the boronic acid and reduces the yield of the desired product. This is often exacerbated by the presence of oxygen.

  • Protodeboronation: As mentioned, the boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of pyridine.

  • Phenylated Impurities: When using triphenylphosphine-based palladium catalysts, impurities derived from the phenyl group of the ligand can form.[6][7]

Work-up and Purification
  • Incomplete Extraction: The product, 4-(4-acetylphenyl)pyridine, may have some solubility in the aqueous layer, especially if the pH is acidic. Ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Purification Losses: Yield loss can occur during purification, particularly with column chromatography. Careful selection of the eluent system is necessary to achieve good separation from byproducts and unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a failed Suzuki-Miyaura synthesis of 4-(4-acetylphenyl)pyridine?

A1: One of the most frequent reasons for failure or very low yield is inadequate exclusion of oxygen from the reaction system. This leads to rapid deactivation of the palladium catalyst and promotes the homocoupling of the pyridine-4-boronic acid. Ensuring a properly inert atmosphere through techniques like freeze-pump-thaw cycles or extensive sparging with an inert gas is critical.

Q2: Can I use 4-chloroacetophenone instead of 4-bromoacetophenone?

A2: While aryl bromides are generally more reactive in Suzuki couplings, aryl chlorides can be used. However, they often require more specialized and reactive catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and potentially higher reaction temperatures to achieve good yields.[1]

Q3: My TLC analysis shows the consumption of the starting materials, but the yield of the desired product is still low. What could be the issue?

A3: If the starting materials are consumed but the product yield is low, it is likely that side reactions are occurring. The most common culprits are the homocoupling of the pyridine-4-boronic acid to form 4,4'-bipyridine and protodeboronation to form pyridine. You may also be forming other byproducts that are not easily visible on the TLC plate. Consider analyzing the crude reaction mixture by LC-MS or ¹H NMR to identify the major byproducts.

Q4: How can I effectively purify 4-(4-acetylphenyl)pyridine from the reaction mixture?

A4: Purification is typically achieved by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes or dichloromethane. It is important to first perform an aqueous work-up to remove the inorganic base and salts. Washing the organic extract with brine can help to remove residual water. If the product is basic, a small amount of triethylamine can be added to the eluent to prevent streaking on the silica gel column.

Q5: What is the role of water in the Suzuki-Miyaura reaction?

A5: Water often plays a beneficial role in the Suzuki-Miyaura reaction. It helps to dissolve the inorganic base (e.g., K₂CO₃), which is necessary for the activation of the boronic acid. A biphasic solvent system, such as dioxane/water or THF/water, is commonly employed to facilitate the interaction of all reactants.

Data Presentation

The yield of 4-(4-acetylphenyl)pyridine is highly dependent on the chosen reaction conditions. The following table summarizes typical yields obtained under various conditions for the Suzuki-Miyaura coupling of an aryl halide with a pyridine boronic acid derivative, which serves as a model for the synthesis of 4-(4-acetylphenyl)pyridine.

Catalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (3)PPh₃K₂CO₃Toluene/Ethanol/H₂O8012~70-80General observation
Pd₂(dba)₃ (2)SPhosK₃PO₄Dioxane/H₂O10018>90Adapted from similar couplings
Pd(dppf)Cl₂ (3)dppfCs₂CO₃DMF9016~85-95Adapted from similar couplings
Pd(OAc)₂ (2)XPhosK₃PO₄t-BuOH/H₂O10024>90Adapted from similar couplings
Pd(PPh₃)₄ (5)PPh₃K₃PO₄Dioxane/H₂O8018~60[8]

Experimental Protocols

Representative Experimental Protocol for the Suzuki-Miyaura Synthesis of 4-(4-acetylphenyl)pyridine:

This protocol is a representative procedure based on commonly reported conditions for similar Suzuki-Miyaura couplings.

Materials:

  • 4-Bromoacetophenone

  • Pyridine-4-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (1.0 mmol), pyridine-4-boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Preparation (if not using a pre-catalyst): In a separate small flask, add palladium(II) acetate (0.02 mmol) and the phosphine ligand (0.04-0.06 mmol).

  • Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction flask via syringe.

  • Catalyst Addition: Add the palladium catalyst/ligand mixture to the reaction flask.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing: Combine the organic layers and wash with water (15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 20-50% ethyl acetate in hexanes) to afford the pure 4-(4-acetylphenyl)pyridine.

Mandatory Visualization

Troubleshooting_Low_Yield cluster_reagents Reagent Troubleshooting cluster_catalyst Catalyst System Troubleshooting cluster_conditions Reaction Conditions Troubleshooting start Low Yield Observed reagent_check 1. Check Reagents & Stoichiometry start->reagent_check reagent_purity Purity of Starting Materials? reagent_check->reagent_purity catalyst_check 2. Evaluate Catalyst System catalyst_activity Catalyst Inactive? catalyst_check->catalyst_activity conditions_check 3. Assess Reaction Conditions inert_atmosphere Oxygen Contamination? conditions_check->inert_atmosphere side_reactions_check 4. Investigate Side Reactions workup_check 5. Review Work-up & Purification side_reactions_check->workup_check solution Improved Yield workup_check->solution reagent_purity->solution Yes -> Purify/New Reagents boronic_acid_stability Boronic Acid Degradation? reagent_purity->boronic_acid_stability No boronic_acid_stability->solution Yes -> Use Fresh Reagent stoichiometry Incorrect Stoichiometry? boronic_acid_stability->stoichiometry No stoichiometry->catalyst_check No stoichiometry->solution Yes -> Adjust Stoichiometry catalyst_activity->solution Yes -> Use Fresh Catalyst ligand_choice Suboptimal Ligand? catalyst_activity->ligand_choice No ligand_choice->solution Yes -> Screen Ligands catalyst_loading Insufficient Loading? ligand_choice->catalyst_loading No catalyst_loading->conditions_check No catalyst_loading->solution Yes -> Increase Loading inert_atmosphere->solution Yes -> Degas/Use Inert Atm. solvent_issues Incorrect/Impure Solvent? inert_atmosphere->solvent_issues No solvent_issues->solution Yes -> Change/Purify Solvent base_issues Wrong Base? solvent_issues->base_issues No base_issues->solution Yes -> Screen Bases temperature_issues Suboptimal Temperature? base_issues->temperature_issues No temperature_issues->side_reactions_check No temperature_issues->solution Yes -> Optimize Temperature

Caption: Troubleshooting flowchart for low yield in 4-(4-acetylphenyl)pyridine synthesis.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl_complex R¹-Pd(II)Ln-R² transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² (4-(4-acetylphenyl)pyridine) reductive_elimination->product aryl_halide R¹-X (4-Bromoacetophenone) aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ (Pyridine-4-boronic acid) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

References

Technical Support Center: Synthesis of 4'-(4-Pyridyl)acetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4'-(4-Pyridyl)acetophenone, a crucial intermediate for researchers in drug development and materials science. The guidance is tailored to address common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4'-(4-Pyridyl)acetophenone?

A1: The most prevalent and versatile method for synthesizing 4'-(4-Pyridyl)acetophenone is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of a pyridine-containing boronic acid or ester with a halogenated acetophenone, or vice versa.

Q2: I am not getting the expected yield. What are the critical parameters to check?

A2: Low yields in the Suzuki-Miyaura coupling can be attributed to several factors. Ensure the following are optimized:

  • Catalyst Activity: The palladium catalyst, particularly Pd(0), is sensitive to air. Ensure proper inert atmosphere techniques are used.

  • Base: The choice and quality of the base are crucial for the transmetalation step. Anhydrous bases are often preferred.

  • Solvent: The solvent system must be appropriate for the solubility of all reactants and be thoroughly degassed to remove oxygen.

  • Purity of Reactants: Impurities in the starting materials, especially the boronic acid, can inhibit the catalyst and lead to side reactions.

Q3: My final product is difficult to purify. What are the likely impurities?

A3: Common impurities in the synthesis of 4'-(4-Pyridyl)acetophenone via Suzuki-Miyaura coupling include unreacted starting materials (4-bromoacetophenone or 4-pyridylboronic acid), homocoupled byproducts (4,4'-bipyridine and 4,4'-diacetylbiphenyl), and dehalogenated starting material (acetophenone).

Troubleshooting Guide for Side Reactions

Issue 1: Formation of Homocoupled Byproducts

Homocoupling of the boronic acid reagent is a common side reaction, leading to the formation of 4,4'-bipyridine. This occurs when the boronic acid couples with itself instead of the aryl halide.

Diagram of Homocoupling Side Reaction

Homocoupling cluster_main Main Suzuki Cycle (Simplified) cluster_side Homocoupling Side Reaction ArX 4-Bromoacetophenone PdII Ar-Pd(II)-X ArX->PdII Oxidative Addition ArB 4-Pyridylboronic Acid ArB->PdII Transmetalation Homocoupled 4,4'-Bipyridine ArB->Homocoupled Dimerization Pd0 Pd(0) Catalyst Product 4'-(4-Pyridyl)acetophenone PdII->Product Reductive Elimination ArB2 4-Pyridylboronic Acid Pd0_side Pd(0) Catalyst

Caption: Logical workflow of the main Suzuki coupling reaction versus the homocoupling side reaction.

Solutions:

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.

  • Optimize Catalyst and Ligand: Certain palladium catalysts and ligands are less prone to promoting homocoupling. For instance, bulky electron-rich phosphine ligands can be beneficial.

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can maintain a low concentration, thereby minimizing self-coupling.

Issue 2: Dehalogenation of the Aryl Halide

Dehalogenation of 4-bromoacetophenone results in the formation of acetophenone. This side reaction consumes the aryl halide and reduces the overall yield of the desired product.

Diagram of Dehalogenation Pathway

Dehalogenation ArPdX Ar-Pd(II)-X (from Oxidative Addition) ArPdH Ar-Pd(II)-H ArPdX->ArPdH Protonolysis/Source of H⁻ H_source Proton Source (e.g., H₂O, alcohol) H_source->ArPdX Dehalogenated Acetophenone (Dehalogenated Product) ArPdH->Dehalogenated Reductive Elimination Pd0 Pd(0) ArPdH->Pd0

Caption: The dehalogenation side reaction pathway.

Solutions:

  • Use Anhydrous Conditions: Minimizing the presence of water or other protic sources can suppress dehalogenation.

  • Choice of Base: Some bases are more prone to facilitating dehalogenation. Using a non-nucleophilic, anhydrous base like potassium carbonate or cesium carbonate can be advantageous.

  • Ligand Selection: The choice of phosphine ligand on the palladium catalyst can influence the rate of dehalogenation.

Quantitative Data from Analogous Reactions

The following table summarizes the yields of the desired product and byproducts in a similar Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid under different conditions. This data can serve as a reference for optimizing your reaction.

Catalyst (mol%)Base (2.0 mmol)Solvent (5 mL)Temperature (°C)Time (h)Conversion (%)
1.0NaHCO₃DMA1002485
1.0NaOAcDMA1002478
1.0Na₂CO₃DMA1002492
1.0K₂CO₃DMA1002488
0.25Na₂CO₃DMA1002489
0.25Na₂CO₃DMA1202495
0.25Na₂CO₃DMA14024100

Data adapted from a study on the Suzuki-Miyaura cross-coupling of 4-bromoacetophenone and phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Synthesis of 4'-(4-Pyridyl)acetophenone

This protocol is a general guideline based on established procedures for similar Suzuki-Miyaura couplings. Optimization may be required for specific laboratory conditions and reagent batches.

Diagram of Experimental Workflow

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: - 4-Bromoacetophenone - 4-Pyridylboronic Acid - Pd Catalyst & Ligand - Base - Solvent setup->reagents reaction Heat and Stir (e.g., 80-100 °C) reagents->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for the synthesis of 4'-(4-Pyridyl)acetophenone.

Materials:

  • 4-Bromoacetophenone

  • 4-Pyridylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoacetophenone (1.0 eq), 4-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq). If using Pd(OAc)₂, also add the phosphine ligand (e.g., PPh₃, 0.06 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

purification challenges with 1-[4-(4-Pyridinyl)phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges with 1-[4-(4-Pyridinyl)phenyl]-ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: When synthesized via Suzuki-Miyaura coupling, the most common impurities include residual starting materials (e.g., 4-bromoacetophenone or 4-acetylphenylboronic acid and 4-halopyridine), palladium catalyst residues, and byproducts from side reactions. Specific byproducts can include homocoupled products of the boronic acid and phenylated impurities derived from phosphorus ligands used in the reaction.[1][2] Boric acid is also a common byproduct of the Suzuki reaction.

Q2: My purified this compound shows a persistent yellow color. What could be the cause?

A2: A persistent yellow color can be due to trace amounts of palladium catalyst that have not been fully removed. It could also indicate the presence of colored organic impurities. Treatment with activated carbon during recrystallization or thorough column chromatography can often resolve this issue.

Q3: I am having difficulty removing a closely related impurity that co-elutes with my product during column chromatography. What can I do?

A3: If you are facing co-elution problems, consider changing the solvent system to one with a different polarity or selectivity. A gradient elution might provide better separation than an isocratic one. Alternatively, switching the stationary phase (e.g., from silica gel to alumina) or using a different purification technique like preparative HPLC could be effective.

Q4: What is the general solubility of this compound?

A4: this compound is generally a solid at room temperature with moderate solubility in organic solvents such as ethanol and acetone, and it is less soluble in water.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low yield after recrystallization The chosen solvent is too good at dissolving the compound, even at low temperatures. The compound is precipitating out too quickly, trapping impurities.Screen for a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A co-solvent system (e.g., ethanol/water, acetone/hexanes) may be necessary. Ensure a slow cooling process to allow for the formation of pure crystals.
Product oils out during recrystallization The boiling point of the solvent is higher than the melting point of the compound or impurities. The solution is supersaturated.Use a lower boiling point solvent. Add a small amount of a solvent in which the compound is highly soluble to the hot solution before cooling.
Streaking or tailing on TLC plate after column chromatography The compound is too polar for the chosen mobile phase. The column was overloaded. Interaction with acidic silica gel.Increase the polarity of the mobile phase (e.g., by adding a small amount of methanol to a dichloromethane or ethyl acetate eluent). Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Add a small amount of a basic modifier like triethylamine to the eluent to neutralize the silica gel.
Presence of palladium catalyst in the final product Insufficient removal during workup and purification.After the reaction, consider a workup step with a thiol-functionalized silica gel or a similar palladium scavenger. During column chromatography, ensure proper packing of the stationary phase to avoid channeling.
Contamination with phenylated byproducts from phosphine ligands A known side reaction in Suzuki-Miyaura couplings involving pyridine boronates.[1][2][4]Optimize the Suzuki-Miyaura reaction conditions to suppress the formation of these byproducts.[4] For purification, careful column chromatography with a suitable eluent system is necessary. Preparative HPLC may be required for complete removal.

Experimental Protocols

The following are suggested starting protocols for the purification of this compound and may require optimization based on the specific impurity profile of the crude material.

Recrystallization Protocol
  • Solvent Screening: Test the solubility of the crude material in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexanes) to find a suitable system where the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Dissolution: In an appropriately sized flask, add the chosen solvent to the crude this compound and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a common choice.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system that provides good separation of the desired product from impurities. A starting point could be a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. For pyridine-containing compounds, a mobile phase of ethyl acetate/methanol (95:5) has been reported for similar structures.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel. Load the sample onto the top of the column.

  • Elution: Begin elution with the chosen mobile phase, collecting fractions. Monitor the elution by TLC.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Potential Impurities in the Synthesis of this compound via Suzuki-Miyaura Coupling

Impurity Type Examples Origin
Starting Materials 4-bromoacetophenone, 4-acetylphenylboronic acid, 4-halopyridineIncomplete reaction
Homocoupling Byproducts 4,4'-diacetylbiphenyl, 4,4'-bipyridineSide reaction of the boronic acid or halide
Ligand-Derived Byproducts Phenylated impurities (e.g., 4-phenylpyridine)From phosphine ligands used in the coupling reaction[1][2][4]
Catalyst Residues Palladium speciesIncomplete removal of the catalyst
Reaction Byproducts Boric acid and its derivativesStoichiometric byproduct of the Suzuki reaction

Table 2: Suggested Purification Conditions (Starting Points)

Purification Method Stationary/Mobile Phase or Solvent System Notes
Recrystallization Ethanol/Water, Acetone/Hexanes, IsopropanolThe optimal solvent system needs to be determined experimentally. Slow cooling is recommended.
Column Chromatography Stationary Phase: Silica GelMobile Phase: Ethyl Acetate/Hexanes (gradient), Dichloromethane/Methanol (gradient), or Ethyl Acetate/Methanol (95:5, isocratic)Addition of a small amount of triethylamine (~0.1-1%) to the mobile phase can reduce tailing.
Preparative HPLC Stationary Phase: C18Mobile Phase: Acetonitrile/Water with a modifier (e.g., formic acid or trifluoroacetic acid)Useful for separating very close-running impurities.

Visualizations

Experimental Workflow for Purification

G General Purification Workflow for this compound cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve load Load on Column crude->load recrystallize Recrystallization dissolve->recrystallize filter Vacuum Filtration recrystallize->filter wash Wash with Cold Solvent filter->wash dry Dry Pure Product wash->dry pure_product Pure Product dry->pure_product column Column Chromatography elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent combine->evaporate evaporate->pure_product

Caption: General purification workflow for this compound.

Logical Relationship of Impurity Removal

G Troubleshooting Impurity Removal start Crude Product Analysis (TLC/HPLC) major_impurities Major Impurities Present? start->major_impurities column_chromatography Column Chromatography major_impurities->column_chromatography Yes recrystallization Recrystallization major_impurities->recrystallization No minor_impurities Minor Impurities Present? column_chromatography->minor_impurities recrystallization->minor_impurities pure_product Pure Product prep_hplc Preparative HPLC minor_impurities->prep_hplc Yes (Amorphous/Oily) re_recrystallize Re-recrystallization minor_impurities->re_recrystallize Yes (Crystalline Solid) final_analysis Final Purity Analysis minor_impurities->final_analysis No prep_hplc->final_analysis re_recrystallize->final_analysis final_analysis->pure_product

Caption: Decision tree for selecting a purification strategy.

References

improving the solubility of 4-(4-acetylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-acetylphenyl)pyridine, focusing on challenges related to its solubility.

Disclaimer

Publicly available data indicates that 4-(4-acetylphenyl)pyridine has a high water solubility of ≥100 mg/mL at 20°C (68°F)[1][2]. However, researchers may still encounter solubility challenges under specific experimental conditions, such as in complex buffer systems, at high concentrations, or due to different polymorphic forms of the compound. The following guide provides general strategies for improving the solubility of pyridine-containing compounds, which can be applied to 4-(4-acetylphenyl)pyridine if dissolution issues arise.

Troubleshooting Guide

Q1: My 4-(4-acetylphenyl)pyridine is precipitating out of my aqueous buffer solution. What are the immediate troubleshooting steps?

A1: If you observe precipitation, consider the following immediate actions:

  • pH Adjustment: The pyridine moiety in 4-(4-acetylphenyl)pyridine is basic and can be protonated to form a more soluble salt at a lower pH[3][4]. Try lowering the pH of your buffer. A systematic pH titration is recommended to find the optimal pH for solubility.

  • Gentle Heating: Briefly warming the solution can help dissolve the compound. However, be cautious about potential degradation of the compound or other components in your experiment. Always check for stability after heating.

  • Sonication: Using a sonicator can help break down particle agglomerates and increase the rate of dissolution[5].

  • Dilution: If the experimental protocol allows, dilute the sample to a concentration below its saturation point in your specific medium.

Q2: I am unable to prepare a concentrated stock solution of 4-(4-acetylphenyl)pyridine in a purely aqueous solvent for my cell-based assays. What should I do?

A2: Preparing a highly concentrated stock solution often requires a non-aqueous or co-solvent system.

  • Use a Co-solvent: The use of a water-miscible organic solvent, known as co-solvency, is a common and effective technique[6][7].

    • Recommended Solvents: Start with Dimethyl Sulfoxide (DMSO), Ethanol, or Propylene Glycol (PEG 400)[7]. These are generally well-tolerated in biological assays at low final concentrations.

    • Procedure: Dissolve the 4-(4-acetylphenyl)pyridine in the pure organic solvent first to create a high-concentration stock. Then, for your working solution, perform a serial dilution into your aqueous experimental medium.

    • Important: Always run a vehicle control (medium with the same final concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.

Q3: I have tried adjusting the pH and using co-solvents, but I still face solubility issues for in vivo studies. What advanced methods can I explore?

A3: For more challenging applications like in vivo studies, advanced formulation strategies may be necessary to improve solubility and bioavailability.

  • Complexation: Using cyclodextrins to form inclusion complexes can significantly enhance the aqueous solubility of guest molecules[8][9]. The hydrophobic cavity of the cyclodextrin encapsulates the nonpolar part of the drug molecule, while the hydrophilic exterior interacts with water[9][10].

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the solid-state[10]. Methods like spray drying or hot-melt extrusion can be used to create these dispersions, which can improve dissolution rates[8][10].

  • Particle Size Reduction: Reducing the particle size of the compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate[6][11].

    • Micronization: Milling techniques can reduce particle size to the micron range[5].

    • Nanonization: Creating a nanosuspension involves reducing the drug particle size to the sub-micron range, which can dramatically improve solubility and dissolution velocity[9][12].

Frequently Asked Questions (FAQs)

Q1: What is the role of the pyridine ring in the solubility of 4-(4-acetylphenyl)pyridine?

A1: The pyridine ring is a key structural feature. It contains a basic nitrogen atom that can accept a proton (act as a base)[3][4]. This property is crucial for solubility enhancement. By lowering the pH of the solvent, the nitrogen atom becomes protonated, forming a pyridinium salt. This salt form is generally much more soluble in aqueous solutions than the neutral form. Pyridine's ability to form hydrogen bonds also contributes to its water miscibility[13][14].

Q2: Which solubility enhancement technique is best to start with?

A2: The choice of method depends on the experimental context, required concentration, and downstream application. For most laboratory-scale experiments (e.g., in vitro assays), pH adjustment and co-solvency are the most straightforward and accessible first steps. For more complex applications like formulation for oral delivery, more advanced techniques like complexation or solid dispersions might be necessary[9].

Q3: How do I select the right co-solvent?

A3: The selection of a co-solvent should be based on several factors:

  • Solubilizing Power: The compound should be highly soluble in the chosen co-solvent.

  • Miscibility: The co-solvent must be fully miscible with water (or your aqueous buffer)[6].

  • Toxicity/Biocompatibility: For biological experiments, the co-solvent must be non-toxic at the final concentration used. DMSO and ethanol are common choices.

  • Compatibility: The co-solvent should not react with the compound or interfere with the assay (e.g., enzyme activity, fluorescence).

Q4: Can modifying the chemical structure of 4-(4-acetylphenyl)pyridine improve its solubility?

A4: Yes, chemical modification is a strategy used in drug discovery to improve physicochemical properties. For pyridine derivatives, strategies could include:

  • Adding Solubilizing Groups: Attaching polar, ionizable groups (like morpholine or carboxylic acids) to the molecule can increase water solubility[15].

  • Disrupting Molecular Planarity: Introducing substituents that disrupt the planarity or symmetry of the molecule can reduce crystal lattice energy, which often leads to improved solubility[16].

Illustrative Data Tables

The following tables present hypothetical data to illustrate how solubility can be affected by different conditions. Note: This data is for illustrative purposes only and should be experimentally determined.

Table 1: Hypothetical Solubility of 4-(4-acetylphenyl)pyridine in Various Solvents at 25°C

SolventTypeHypothetical Solubility (mg/mL)
WaterAqueous~100
PBS (pH 7.4)Aqueous Buffer~85
Acetate Buffer (pH 4.5)Aqueous Buffer>200 (as salt)
DMSOPolar Aprotic>500
EthanolPolar Protic>300
PEG 400Polar Protic>400
HexaneNonpolar<1

Table 2: Effect of pH on the Hypothetical Aqueous Solubility of 4-(4-acetylphenyl)pyridine at 25°C

pHHypothetical Solubility (mg/mL)Predominant Species
8.075Neutral
7.095Neutral
6.0150Neutral / Salt
5.0220Salt (Pyridinium)
4.0250Salt (Pyridinium)

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution using a Co-solvent

  • Objective: To prepare a 100 mM stock solution of 4-(4-acetylphenyl)pyridine (MW: 197.23 g/mol ) in DMSO.

  • Materials:

    • 4-(4-acetylphenyl)pyridine powder

    • Anhydrous DMSO

    • Calibrated analytical balance

    • Vortex mixer

    • Appropriate volumetric flask or vial

  • Procedure:

    • Weigh out 19.72 mg of 4-(4-acetylphenyl)pyridine.

    • Transfer the powder to a 1 mL volumetric flask or a suitable vial.

    • Add approximately 0.8 mL of anhydrous DMSO to the vial.

    • Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming in a water bath (<40°C) may be used if needed.

    • Once dissolved, add DMSO to bring the final volume to exactly 1.0 mL.

    • Mix again to ensure homogeneity.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Screening for pH-Dependent Solubility

  • Objective: To determine the approximate solubility of 4-(4-acetylphenyl)pyridine across a range of pH values.

  • Materials:

    • 4-(4-acetylphenyl)pyridine powder

    • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)

    • Small glass vials with screw caps

    • Orbital shaker or rotator

    • Microcentrifuge

    • UV-Vis Spectrophotometer or HPLC system

  • Procedure:

    • Add an excess amount of 4-(4-acetylphenyl)pyridine powder to separate vials (e.g., 50 mg in each).

    • Add 1 mL of each buffer to its respective vial.

    • Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

    • After incubation, check for the presence of undissolved solid in each vial.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully collect a known volume of the supernatant from each vial.

    • Dilute the supernatant with a suitable solvent and measure the concentration of the dissolved compound using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the λmax or HPLC).

    • Calculate the solubility in mg/mL or mM for each pH value.

Visual Guides

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with 4-(4-acetylphenyl)pyridine check_conc Is the concentration essential? start->check_conc dilute Dilute to a lower concentration check_conc->dilute No select_method Select Initial Method check_conc->select_method Yes is_solved1 Problem Solved? dilute->is_solved1 ph_adjust pH Adjustment (Target pH < 5.5) select_method->ph_adjust Aqueous System cosolvency Co-solvency (e.g., DMSO, EtOH) select_method->cosolvency Stock Solution Needed ph_adjust->is_solved1 is_solved2 Problem Solved? cosolvency->is_solved2 end_success Success: Proceed with Experiment is_solved1->end_success Yes advanced_methods Consider Advanced Methods is_solved1->advanced_methods No is_solved2->end_success Yes is_solved2->advanced_methods No complexation Cyclodextrin Complexation advanced_methods->complexation solid_dispersion Solid Dispersion advanced_methods->solid_dispersion particle_reduction Particle Size Reduction (Micronization/Nanonization) advanced_methods->particle_reduction

Caption: A decision tree for troubleshooting solubility issues.

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation drug 4-(4-acetylphenyl)pyridine (Poorly Soluble) plus + cd β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) water1 Water complex Inclusion Complex (Highly Soluble) water2 Water arrow Forms

References

stability issues of 1-[4-(4-Pyridinyl)phenyl]-ethanone in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-[4-(4-Pyridinyl)phenyl]-ethanone in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Troubleshooting Guides

This section offers a question-and-answer format to address specific stability issues you may encounter with this compound.

Issue: Rapid degradation of the compound in aqueous solution.

  • Question: My solution of this compound is showing rapid degradation after preparation. What are the likely causes?

  • Answer: Rapid degradation in aqueous solutions can be attributed to several factors. The primary suspects are pH-mediated hydrolysis and oxidation. The pyridine moiety can be susceptible to changes in pH, potentially leading to instability. Additionally, the presence of oxidizing agents, even in trace amounts, can lead to the formation of N-oxides and other degradation products.

Issue: Inconsistent results in stability studies.

  • Question: I am observing significant variability between different batches of my stability experiments. What could be the reason for this?

  • Answer: Inconsistent results often stem from variations in experimental conditions. Key factors to control include:

    • pH of the solution: Ensure the pH is consistent across all samples.

    • Solvent purity: Use high-purity solvents to avoid contaminants that could catalyze degradation.

    • Light exposure: this compound may be photolabile. Protect solutions from light, especially UV radiation.

    • Temperature: Maintain a constant and controlled temperature throughout the experiment.

Issue: Appearance of unknown peaks in HPLC analysis.

  • Question: During HPLC analysis of my stability samples, I am observing new, unidentified peaks. What are these likely to be?

  • Answer: The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation. These unknown peaks likely correspond to degradation products. Common degradation pathways for compounds containing a pyridine ring include oxidation to the corresponding N-oxide, hydrolysis of susceptible functional groups, and photodegradation products. To identify these, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are recommended.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solutions of this compound?

A1: To ensure maximum stability, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air. For long-term storage, freezing the solution at -20 °C or below may be appropriate, depending on the solvent used.

Q2: How does pH affect the stability of this compound?

A2: The pyridine nitrogen in this compound is basic and can be protonated at acidic pH. This can influence the electronic properties of the molecule and potentially affect its stability. Both strongly acidic and strongly basic conditions may lead to increased rates of hydrolysis or other degradation pathways. It is recommended to determine the pH stability profile of the compound in your specific experimental system.

Q3: Is this compound susceptible to oxidation?

A3: Yes, the pyridine ring is susceptible to oxidation, which can lead to the formation of the corresponding pyridine N-oxide.[1] This is a common degradation pathway for many pyridine-containing compounds. Care should be taken to avoid exposure to oxidizing agents and to use degassed solvents where necessary.

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique for monitoring the stability of this compound.[2] This method should be capable of separating the parent compound from its potential degradation products. UV detection is typically suitable for this compound. For the identification of unknown degradation products, coupling HPLC with a mass spectrometer (LC-MS) is highly effective.

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively available in public literature, the following table provides a representative summary of expected stability under forced degradation conditions, based on the general behavior of similar pyridine-containing compounds.

Stress ConditionReagent/ParameterIncubation Time (hours)Temperature (°C)Expected Degradation (%)Potential Degradation Products
Acid Hydrolysis 0.1 M HCl246010 - 20Hydrolysis products
Base Hydrolysis 0.1 M NaOH246015 - 30Hydrolysis products
Oxidation 3% H₂O₂242520 - 40Pyridine N-oxide, other oxidative adducts
Thermal N/A48805 - 15Thermally induced degradation products
Photolytic UV light (254 nm)122525 - 50Photoisomers, fragmentation products

Note: These are hypothetical values for illustrative purposes. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Place 1 mL of the stock solution in a vial and heat at 80°C in a controlled oven.

    • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber.

  • Sample Collection: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated HPLC method.

Protocol 2: HPLC Method for Stability Indicating Assay

This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

Note: This method may require optimization for your specific application and equipment.

Visualizations

Stability_Troubleshooting_Workflow start Stability Issue Observed check_degradation Rapid Degradation? start->check_degradation check_variability Inconsistent Results? check_degradation->check_variability No cause_hydrolysis Potential Cause: pH-mediated Hydrolysis check_degradation->cause_hydrolysis Yes cause_oxidation Potential Cause: Oxidation check_degradation->cause_oxidation Yes cause_photodegradation Potential Cause: Photodegradation check_degradation->cause_photodegradation Yes check_unknown_peaks Unknown HPLC Peaks? check_variability->check_unknown_peaks No cause_conditions Potential Cause: Variable Experimental Conditions check_variability->cause_conditions Yes cause_degradation_products Indicates: Formation of Degradation Products check_unknown_peaks->cause_degradation_products Yes solution_control_ph Action: Control and Monitor pH cause_hydrolysis->solution_control_ph solution_use_pure_solvents Action: Use High-Purity Solvents cause_oxidation->solution_use_pure_solvents cause_conditions->solution_control_ph solution_protect_light Action: Protect from Light cause_conditions->solution_protect_light solution_control_temp Action: Maintain Constant Temperature cause_conditions->solution_control_temp cause_conditions->solution_use_pure_solvents cause_photodegradation->solution_protect_light solution_lcms Action: Use LC-MS for Identification cause_degradation_products->solution_lcms

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) analysis HPLC/LC-MS Analysis acid->analysis base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) base->analysis oxidation Oxidation (e.g., 3% H2O2, RT) oxidation->analysis thermal Thermal (e.g., 80°C) thermal->analysis photo Photolytic (e.g., UV 254nm, RT) photo->analysis stock Prepare Stock Solution of Compound (1 mg/mL) stock->acid stock->base stock->oxidation stock->thermal stock->photo evaluation Evaluate Degradation Profile & Identify Degradants analysis->evaluation

Caption: Experimental workflow for forced degradation studies.

References

preventing decomposition of 4'-(4-Pyridyl)acetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4'-(4-Pyridyl)acetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4'-(4-Pyridyl)acetophenone to ensure its stability?

A1: To maximize shelf life and prevent degradation, 4'-(4-Pyridyl)acetophenone should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is advisable to protect it from light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended.

Q2: What are the known incompatibilities of 4'-(4-Pyridyl)acetophenone?

A2: 4'-(4-Pyridyl)acetophenone is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[1][3] Contact with these substances can lead to vigorous reactions and decomposition of the compound.

Q3: My 4'-(4-Pyridyl)acetophenone solution has turned yellow. What could be the cause?

A3: A yellow discoloration can be an indicator of degradation. This could be due to exposure to light (photodegradation), elevated temperatures, or contamination with acids, bases, or oxidizing agents. The formation of colored impurities is a common sign of decomposition in many organic compounds.

Q4: Can 4'-(4-Pyridyl)acetophenone decompose upon heating?

A4: Yes, upon heating to decomposition, 4'-(4-Pyridyl)acetophenone can emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4] It is recommended to handle the compound with care at elevated temperatures and use appropriate ventilation.

Q5: Is 4'-(4-Pyridyl)acetophenone sensitive to light?

A5: Yes, pyridyl ketones can be sensitive to UV-Vis radiation.[5][6] Exposure to light can lead to photodegradation, which may involve photoisomerization, photofragmentation, and photosubstitution on the pyridine ring.[5][6] It is best practice to store the compound in an amber or opaque container and to minimize its exposure to light during experiments.

Troubleshooting Guide

This guide will help you identify and resolve potential decomposition issues with 4'-(4-Pyridyl)acetophenone in your experiments.

Problem 1: Inconsistent or unexpected experimental results.
Possible Cause Troubleshooting Steps
Degraded starting material 1. Verify Purity: Analyze the purity of your 4'-(4-Pyridyl)acetophenone stock using techniques like HPLC, GC-MS, or NMR. Compare the results with the certificate of analysis. 2. Check for Impurities: Look for the presence of unexpected peaks that could indicate degradation products.
Decomposition during the experiment 1. Review Reaction Conditions: Ensure that the experimental conditions (pH, temperature, solvents) are compatible with the stability of the compound. 2. Avoid Incompatibilities: Double-check that no strong acids, bases, oxidizing agents, or reducing agents are used, unless required by the reaction protocol and with the understanding of potential degradation.[1][3]
Problem 2: Physical changes in the compound (e.g., color change, precipitation).
Possible Cause Troubleshooting Steps
Photodegradation 1. Minimize Light Exposure: Protect your reaction setup from light by using amber glassware or covering it with aluminum foil. 2. Work in a Dimly Lit Area: When handling the compound in its pure form or in solution, work in an area with minimal direct light.
Thermal Decomposition 1. Control Temperature: Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to avoid overheating. 2. Monitor Reaction Temperature: Continuously monitor the internal temperature of your reaction.
Acid or Base Catalyzed Degradation 1. Control pH: If your reaction is sensitive to pH, use a suitable buffer system to maintain the desired pH. 2. Neutralize Quench: During workup, ensure that any acidic or basic reagents are properly neutralized.

Quantitative Stability Data

Condition Time (hours) % 4'-(4-Pyridyl)acetophenone Remaining (Hypothetical) Appearance
Room Temperature, Dark 2499.5%Colorless
7299.1%Colorless
Room Temperature, Light 2495.2%Faint Yellow
7288.0%Yellow
40°C, Dark 2497.8%Colorless
7294.5%Faint Yellow
pH 4, Room Temp, Dark 2498.5%Colorless
7296.0%Colorless
pH 10, Room Temp, Dark 2496.3%Faint Yellow
7290.1%Yellow

Experimental Protocol: Stability Testing of 4'-(4-Pyridyl)acetophenone

This protocol outlines a method for assessing the stability of 4'-(4-Pyridyl)acetophenone under various conditions.

1. Materials and Equipment:

  • 4'-(4-Pyridyl)acetophenone

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Buffers of various pH values (e.g., pH 4, 7, 10)

  • Clear and amber HPLC vials

  • HPLC system with a UV detector

  • Thermostatically controlled oven or water bath

  • Calibrated light source (optional, for photostability studies)

2. Preparation of Stock Solution:

  • Prepare a stock solution of 4'-(4-Pyridyl)acetophenone in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

3. Experimental Conditions:

  • Thermal Stability:

    • Pipette the stock solution into clear vials.

    • Place the vials in ovens or water baths at different temperatures (e.g., room temperature, 40°C, 60°C).

    • Keep a control vial at a reference temperature (e.g., 4°C).

  • Photostability:

    • Pipette the stock solution into both clear and amber vials.

    • Expose the clear vials to a light source (e.g., ambient laboratory light or a calibrated photostability chamber).

    • Keep the amber vials in the dark at the same temperature as a control.

  • pH Stability:

    • Prepare solutions of 4'-(4-Pyridyl)acetophenone in different buffer solutions (e.g., pH 4, 7, 10).

    • Store the solutions in the dark at a constant temperature.

4. Sampling and Analysis:

  • At specified time points (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot from each vial.

  • Analyze the samples by HPLC to determine the concentration of the remaining 4'-(4-Pyridyl)acetophenone. The appearance of new peaks will indicate the formation of degradation products.

5. Data Analysis:

  • Calculate the percentage of 4'-(4-Pyridyl)acetophenone remaining at each time point relative to the initial concentration (t=0).

  • Plot the percentage remaining versus time for each condition to determine the rate of degradation.

Visualizing Workflows and Pathways

Troubleshooting_Workflow Troubleshooting Decomposition of 4'-(4-Pyridyl)acetophenone start Decomposition Suspected check_purity Verify Purity of Starting Material (HPLC, GC-MS, NMR) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok review_conditions Review Experimental Conditions conditions_ok Conditions Appear Stable? review_conditions->conditions_ok purity_ok->review_conditions Yes end_unstable Source New Material or Purify purity_ok->end_unstable No isolate_variable Isolate and Test Individual Stress Factors (Light, Heat, pH) conditions_ok->isolate_variable No end_stable Proceed with Experiment conditions_ok->end_stable Yes identify_degradant Identify Degradation Products (LC-MS, GC-MS) isolate_variable->identify_degradant modify_protocol Modify Experimental Protocol identify_degradant->modify_protocol modify_protocol->end_stable

Caption: Troubleshooting workflow for identifying the cause of 4'-(4-Pyridyl)acetophenone decomposition.

Decomposition_Pathways Potential Decomposition Pathways compound 4'-(4-Pyridyl)acetophenone light Light (UV-Vis) compound->light heat Heat compound->heat acid_base Strong Acid/Base compound->acid_base oxidants Strong Oxidants compound->oxidants photo_products Photoisomerization, Photofragmentation, Photosubstitution Products light->photo_products leads to thermal_products CO, CO2, NOx, Other Fragments heat->thermal_products leads to hydrolysis_products Hydrates, Hemiacetals (if water/alcohol present) acid_base->hydrolysis_products can catalyze oxidation_products Hydroxypyridines, Pyridones, Ring-Opened Products oxidants->oxidation_products leads to

Caption: Potential decomposition pathways for 4'-(4-Pyridyl)acetophenone under various stress conditions.

References

Technical Support Center: Synthesis of 1-[4-(4-Pyridinyl)phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding catalyst poisoning during the Suzuki-Miyaura cross-coupling synthesis of 1-[4-(4-Pyridinyl)phenyl]-ethanone.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of this synthesis?

A1: Catalyst poisoning refers to the deactivation of the palladium (Pd) catalyst used in the Suzuki-Miyaura coupling reaction. Certain chemical species, known as poisons, can bind strongly to the active sites of the palladium catalyst. This blocks the catalyst from facilitating the reaction between the aryl halide (e.g., 4-bromoacetophenone) and the pyridineboronic acid derivative, leading to a significant drop in reaction rate and overall yield.[1]

Q2: What are the common symptoms of catalyst poisoning in my reaction?

A2: The primary symptoms include:

  • Low or no product yield: Despite appropriate reaction conditions, the desired product is formed in very low quantities or not at all.

  • Stalled reaction: Initial product formation may be observed (monitored by TLC or LC-MS), but the reaction fails to proceed to completion.

  • Formation of side products: An increase in byproducts, such as the homocoupling of the boronic acid, may be observed.

  • Inconsistent results: The reaction works on some occasions but fails on others, suggesting variability in reagent purity.[2]

Q3: What are the most likely catalyst poisons in the synthesis of this compound?

A3: There are two main categories of potential poisons for this specific reaction:

  • Substrate/Reagent-Related Poisons:

    • Nitrogen-Containing Heterocycles: The pyridine substrate itself can be a poison. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.[3] This is a well-documented challenge in cross-coupling reactions involving nitrogen-containing heterocycles.

    • Sulfur Compounds: Elemental sulfur or sulfur-containing compounds (e.g., thiols, sulfides, thiophenes) are potent poisons for palladium catalysts.[4][5][6][7] These can be present as low-level impurities in starting materials or solvents. They form strong bonds with palladium, rendering it inactive.[1][4][8]

    • Other Impurities: Heavy metals (lead, mercury) and halides can also interfere with the catalytic cycle.[1]

  • Process-Related Poisons:

    • Oxygen: While some protocols are robust, incomplete degassing of the reaction mixture can lead to the oxidation of the Pd(0) active species to inactive Pd(II) oxides.

    • Water/Moisture: Trace amounts of water can lead to the hydrolysis of cyanide ions (if used), which can deactivate the catalyst.[9][10] While not directly a cyanation reaction, this highlights the sensitivity of palladium catalysts to side reactions involving water.

Troubleshooting Guide

Problem: My Suzuki-Miyaura reaction to synthesize this compound has a very low yield or is failing completely.

This guide will help you diagnose and resolve the issue, with a focus on potential catalyst poisoning.

Step 1: Initial Checks (Ruling out common errors)

Before suspecting catalyst poisoning, ensure all basic experimental parameters are correct:

  • Inert Atmosphere: Was the reaction vessel thoroughly purged with an inert gas (Argon or Nitrogen)? Was this atmosphere maintained throughout the reaction?

  • Reagent Stoichiometry: Are the molar ratios of the aryl halide, boronic acid derivative, base, and catalyst correct?

  • Solvent Quality: Are the solvents anhydrous and properly degassed?

  • Base Activity: Is the base (e.g., K₂CO₃, Cs₂CO₃) of high purity and was it handled properly (e.g., dried if necessary)?

  • Temperature and Time: Is the reaction being run at the recommended temperature for a sufficient duration?

Step 2: Diagnosing Catalyst Poisoning

If the initial checks do not reveal an obvious error, catalyst poisoning is a strong possibility. The following workflow can help diagnose the issue.

G cluster_0 cluster_1 cluster_2 A Low or No Yield Observed B Step 1: Verify Standard Reaction Conditions (Inert gas, Temp, Stoichiometry) A->B C Conditions OK? B->C D Correct Obvious Errors and Rerun Experiment C->D No E Suspect Catalyst Poisoning C->E Yes F Step 2: Identify Poison Source E->F G Test A: Run with High-Purity Reagents (e.g., new bottle, recrystallized starting material) F->G H Test B: Increase Catalyst Loading (e.g., from 1 mol% to 5 mol%) F->H I Test C: Screen Different Ligands/Catalyst Systems (e.g., use bulky phosphine ligands) F->I J Yield Improves? G->J K Yield Improves? H->K L Yield Improves? I->L M Conclusion: Impurity in Starting Material is the Likely Poison Source. Action: Purify all reagents. J->M Yes N Conclusion: Classic Symptom of Poisoning. Action: Purify reagents or use higher loading. K->N Yes O Conclusion: Pyridine inhibition is likely. Action: Use optimized ligand for heteroaryl coupling. L->O Yes

Caption: Troubleshooting workflow for diagnosing catalyst poisoning.
Step 3: Remediation and Solutions

Based on the diagnostic tests, here are specific actions you can take.

Issue 1: Impurities in Starting Materials (Suspected from Test A/B)

  • Action: Purify the starting materials. 4-bromoacetophenone can be recrystallized from ethanol or hexane. 4-Pyridinylboronic acid can be purified, though care must be taken to avoid deboronation.

  • Data Point: Even ppm-level sulfur impurities can significantly deactivate a palladium catalyst.

Poison TypeTypical SourceEffect on Yield
Sulfur CompoundsImpurities in aryl halidesDrastic reduction, potential for complete reaction failure[6][7]
Nitrogen LigandsPyridine substrate itselfCan cause inhibition, overcome by specific ligands[3][11]
Excess HalidesImpurities in reagentsCan interfere with catalytic cycle

Issue 2: Inhibition by the Pyridine Substrate (Suspected from Test C)

  • Action: The choice of ligand is critical for coupling with pyridine derivatives. Standard ligands like PPh₃ may not be sufficient.

    • Switch to Bulky, Electron-Rich Ligands: Use ligands such as tricyclohexylphosphine (PCy₃), XPhos, or SPhos. These ligands can promote the reductive elimination step and are less susceptible to displacement by the pyridine nitrogen.

    • Use Pre-formed Catalysts: Consider using catalysts like Pd(dppf)Cl₂, which are often more robust for challenging substrates.[12]

G cluster_0 Active Catalytic Cycle cluster_1 Poisoning Pathways Pd Pd(0)L2 Pd_Aryl Ar-Pd(II)-X(L2) Pd->Pd_Aryl Oxidative Addition Pd_S Pd-S (Inactive) Pd->Pd_S Irreversible Binding Pd_N Pd(0)L(N-Pyr) (Inhibited) Pd->Pd_N Competitive Binding Pd_Aryl_Pyr Ar-Pd(II)-Pyr(L2) Pd_Aryl->Pd_Aryl_Pyr Transmetalation Product Ar-Pyr Pd_Aryl_Pyr->Product Reductive Elimination Product->Pd Poison_S Sulfur Impurity Poison_S->Pd_S Poison_N Pyridine Substrate Poison_N->Pd_N

Caption: Mechanism of Pd catalyst poisoning by sulfur and pyridine.

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Synthesis

This protocol provides a baseline for the synthesis.

  • Preparation: To a flame-dried Schlenk flask, add 4-bromoacetophenone (1.0 mmol, 1.0 eq), 4-pyridinylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand if required.

  • Degassing: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent Addition: Add a degassed solvent mixture, such as Dioxane/Water (4:1, 5 mL), via cannula.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC.

  • Workup: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of 4-Bromoacetophenone by Recrystallization

This protocol can be used if impurities in the aryl halide are suspected.

  • Dissolution: Dissolve the crude 4-bromoacetophenone in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for another 5 minutes.

  • Filtration: Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum. Check the purity by melting point or NMR.

References

Technical Support Center: Optimization of Reaction Conditions for 4-(4-Acetylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4-acetylphenyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 4-(4-acetylphenyl)pyridine?

A1: The most prevalent method for synthesizing 4-(4-acetylphenyl)pyridine is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a pyridine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.[1][2][3] Other methods, though less common for this specific compound, can include variations of cross-coupling reactions or building the pyridine ring through condensation reactions.[4]

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a common and effective method to monitor the progress of the reaction.[1][5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) or Gas Chromatography (GC) can also be used for more quantitative analysis.

Q3: What are the typical methods for purifying 4-(4-acetylphenyl)pyridine?

A3: After the reaction is complete, the crude product is typically purified using silica gel column chromatography.[1][5] The choice of eluent (solvent system) will depend on the polarity of the product and any remaining impurities. Common solvent mixtures include combinations of hexane and ethyl acetate or dichloromethane and acetone.[1][5] Recrystallization can also be employed as a final purification step to obtain a highly pure product.

Troubleshooting Guide

Low or No Product Yield

Q4: I am getting a very low yield or no product at all in my Suzuki-Miyaura coupling reaction. What are the possible causes and solutions?

A4: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. Here is a systematic troubleshooting approach:

  • Inactive Catalyst: The palladium catalyst is sensitive to air and moisture. Ensure you are using fresh, high-quality catalyst and that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Improper Base Selection: The choice and amount of base are critical. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates.[1][3] The base strength can significantly impact the reaction rate and yield. Consider screening different bases to find the optimal one for your specific substrates.

  • Solvent Issues: The solvent must be anhydrous and deoxygenated. Common solvents for Suzuki coupling include toluene, dioxane, and DMF.[1][6] Ensure your solvent is properly dried before use.

  • Low Reaction Temperature: Some Suzuki couplings require elevated temperatures to proceed efficiently. If you are running the reaction at room temperature, consider increasing the temperature, potentially to reflux.[1] Microwave irradiation can also be an effective method to accelerate the reaction.[2][6]

  • Poor Quality Starting Materials: Impurities in your starting materials (the pyridine derivative or the boronic acid) can inhibit the catalyst. Ensure your reactants are pure before starting the reaction.

Presence of Side Products

Q5: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

A5: A common side reaction in Suzuki-Miyaura coupling is the homocoupling of the boronic acid. This results in the formation of a biaryl byproduct derived from the boronic acid coupling with itself.

  • Minimizing Homocoupling:

    • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.

    • Slow Addition: Adding the boronic acid slowly to the reaction mixture can sometimes reduce the extent of homocoupling.

    • Optimize Reaction Conditions: Carefully screen the catalyst, ligand, base, and solvent to find conditions that favor the desired cross-coupling over homocoupling.

Another potential issue is the dimerization of α-amino ketones, which can be a complicating side reaction if such intermediates are formed.[7] Using protected forms of these intermediates, such as α-amino acetals, can help avoid this problem.[7]

Purification Difficulties

Q6: I am having trouble separating my product from the catalyst and other impurities during purification. What can I do?

A6: Removing palladium residues and other reaction components can be challenging.

  • Filtration: After the reaction, you can attempt to remove the solid catalyst by filtering the reaction mixture through a pad of Celite.

  • Aqueous Work-up: A standard aqueous work-up can help remove inorganic salts and other water-soluble impurities. The organic layer is then dried and concentrated before column chromatography.[1]

  • Column Chromatography: Careful selection of the eluent system for column chromatography is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often provide better separation.

  • Alternative Purification: If you are using pyridine as a solvent, it can be difficult to remove completely by evaporation. In such cases, co-evaporation with a higher boiling point solvent like toluene can be effective.[8] Alternatively, dissolving the product in a solvent like diethyl ether and washing with dilute hydrochloric acid can remove residual pyridine, provided the product itself does not have a basic group that would cause it to partition into the aqueous layer.[8]

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Pd/WA30 (7%)-Cs₂CO₃DMA8012>95[1]
2Pd(OAc)₂ (0.1)XantphosK₂CO₃1,4-Dioxane150 (MW)0.573-94[6]
3Pd(PPh₃)₄ (5)-NaHCO₃DME/H₂O- (MW)-77-92[6]
4Pd-complex 4 (0.25)-KOHWater1102~96[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling [1]

  • In a reaction vessel, combine the aryl halide (e.g., 4-bromopyridine derivative, 1 equivalent), the arylboronic acid (e.g., 4-acetylphenylboronic acid, 1.5 equivalents), the palladium catalyst (e.g., Pd/WA30, 7 mol%), and the base (e.g., Cs₂CO₃, 2 equivalents).

  • Add the anhydrous, deoxygenated solvent (e.g., N,N-dimethylacetamide - DMA).

  • Purge the vessel with an inert gas (e.g., argon) and maintain a positive pressure.

  • Stir the mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., diethyl ether) and filter to remove the catalyst.

  • Perform an aqueous work-up by washing the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - Aryl Halide - Boronic Acid - Catalyst - Base add_solvent Add Anhydrous/ Deoxygenated Solvent start->add_solvent inert_atm Purge with Inert Gas (Ar/N2) add_solvent->inert_atm heat_stir Heat and Stir inert_atm->heat_stir monitor Monitor by TLC heat_stir->monitor cool Cool to RT monitor->cool Reaction Complete filter_catalyst Filter Catalyst cool->filter_catalyst aq_workup Aqueous Work-up filter_catalyst->aq_workup purify Column Chromatography aq_workup->purify end end purify->end Isolated Product

Caption: Experimental Workflow for Suzuki-Miyaura Synthesis.

troubleshooting_workflow decision decision issue issue check_catalyst Check Catalyst Activity (Fresh, Inert Atmosphere) issue->check_catalyst start Low/No Product Yield start->issue Problem check_base Verify Base (Type, Amount) check_catalyst->check_base OK solution_catalyst Use Fresh Catalyst Under Inert Gas check_catalyst->solution_catalyst Issue Found check_solvent Check Solvent (Anhydrous, Deoxygenated) check_base->check_solvent OK solution_base Screen Different Bases check_base->solution_base Issue Found check_temp Increase Temperature? check_solvent->check_temp OK solution_solvent Use Dry, Deoxygenated Solvent check_solvent->solution_solvent Issue Found check_reactants Check Reactant Purity check_temp->check_reactants OK solution_temp Increase Reaction Temperature check_temp->solution_temp Issue Found solution Re-run Experiment check_reactants->solution OK solution_reactants Purify Starting Materials check_reactants->solution_reactants Issue Found

References

Technical Support Center: Synthesis of 4'-(4-Pyridyl)acetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4'-(4-Pyridyl)acetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental procedures, and data-driven recommendations to minimize byproduct formation and improve product yield and purity.

Troubleshooting Guides

This section addresses specific problems encountered during the synthesis of 4'-(4-Pyridyl)acetophenone via common cross-coupling reactions.

Problem 1: Low Yield of 4'-(4-Pyridyl)acetophenone

Possible Causes and Solutions

CauseRecommended Action
Inactive Catalyst Use fresh palladium catalyst or ensure proper activation if preparing in-situ. For Suzuki coupling, consider palladium acetate with a suitable phosphine ligand like SPhos. For Negishi and Stille couplings, Pd(PPh₃)₄ is a common choice.[1]
Incorrect Base (Suzuki Coupling) The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate and yield.[1]
Poor Quality Reagents Ensure the purity of starting materials, particularly the boronic acid/ester (Suzuki), organostannane (Stille), or organozinc reagent (Negishi), as well as the 4-halopyridine. Impurities can inhibit the catalyst.
Suboptimal Solvent The solvent system plays a crucial role. For Suzuki coupling, mixtures like dioxane/water or toluene/water are common. For Negishi and Stille couplings, anhydrous solvents like THF or toluene are typically used.[2]
Insufficient Reaction Temperature or Time Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. However, be aware that prolonged heating can also lead to byproduct formation.
Oxygen Contamination Cross-coupling reactions are sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Problem 2: Presence of Significant Amounts of Homocoupled Byproducts

Homocoupling of the starting materials (e.g., formation of 4,4'-bipyridine or 4,4'-diacetylbiphenyl) is a common side reaction in palladium-catalyzed cross-couplings.

Strategies to Minimize Homocoupling

ParameterRecommendation
Catalyst/Ligand Selection Bulky electron-rich phosphine ligands can suppress homocoupling by favoring the reductive elimination of the desired product over side reactions.
Reaction Temperature Lowering the reaction temperature can sometimes reduce the rate of homocoupling more than the rate of the desired cross-coupling.
Stoichiometry of Reactants Using a slight excess (1.1-1.2 equivalents) of the organometallic reagent (boronic acid, organostannane, or organozinc) can help to consume the aryl halide before it undergoes homocoupling.
Slow Addition In some cases, slow addition of one of the coupling partners can maintain a low concentration of that reagent in the reaction mixture, thereby disfavoring homocoupling.
Problem 3: Formation of Other Byproducts

Common Byproducts and Mitigation Strategies

ByproductSynthetic MethodMitigation Strategy
Protodeborylation/Protodestannylation Product (Acetophenone) Suzuki / StilleEnsure anhydrous conditions and a thoroughly degassed reaction mixture. The presence of water or acid can lead to the cleavage of the carbon-boron or carbon-tin bond.
Phosphine Oxide/Phosphonium Salts SuzukiUse high-purity, air-stable phosphine ligands. Minimize exposure of the reaction mixture to air.
Tin-containing byproducts StilleThese are inherent to the Stille coupling. Purification is necessary to remove toxic tin compounds. This can be achieved by flash column chromatography or by washing the organic extract with a solution of potassium fluoride, which precipitates the tin salts.
Ligand-derived impurities SuzukiPhenylated impurities can arise from the phosphorus ligands. Using ligands without phenyl groups or optimizing the reaction to minimize ligand degradation can help.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is best for preparing 4'-(4-Pyridyl)acetophenone?

A1: The choice of method often depends on the available starting materials, functional group tolerance, and desired scale.

  • Suzuki Coupling: Generally preferred due to the commercial availability and stability of boronic acids, and the use of less toxic reagents compared to the Stille reaction.

  • Stille Coupling: Offers mild reaction conditions and tolerance to a wide range of functional groups, but is hampered by the toxicity of organotin reagents.[3]

  • Negishi Coupling: Utilizes highly reactive organozinc reagents, which can be beneficial for less reactive aryl halides, but these reagents are often moisture and air-sensitive.[2][4]

Q2: How can I effectively purify 4'-(4-Pyridyl)acetophenone from the reaction byproducts?

A2: A combination of techniques is often most effective.

  • Aqueous Workup: After the reaction, an aqueous workup can remove inorganic salts and some polar impurities.

  • Column Chromatography: Flash column chromatography on silica gel is a very effective method for separating the desired product from homocoupled byproducts and other organic impurities. A gradient elution with a mixture of hexane and ethyl acetate is typically used.[5]

  • Recrystallization: If the product is obtained as a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can significantly improve its purity.[6]

Q3: My Suzuki coupling reaction is not working. What are the most common reasons?

A3: The most common issues with Suzuki couplings are related to the catalyst, base, or reaction setup.

  • Catalyst Deactivation: Ensure your palladium catalyst is active.

  • Incorrect Base: The base is crucial for the transmetalation step. Ensure you are using an appropriate base (e.g., K₂CO₃, Cs₂CO₃) and that it is sufficiently anhydrous if required by the solvent system.[1]

  • Poor Degassing: Oxygen can deactivate the palladium catalyst. Make sure your solvents and reaction vessel are thoroughly purged with an inert gas.

Experimental Protocols

Protocol 1: Synthesis of 4'-(4-Pyridyl)acetophenone via Suzuki Coupling

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Bromoacetophenone

  • 4-Pyridylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromoacetophenone (1.0 eq), 4-pyridylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Data Presentation

The following table summarizes typical yields and major byproducts for the synthesis of 4'-(4-Pyridyl)acetophenone using different cross-coupling methods. The exact values can vary significantly based on the specific reaction conditions.

Synthetic MethodTypical Yield (%)Major Byproducts
Suzuki Coupling 70-95%4,4'-Bipyridine, 4,4'-Diacetylbiphenyl, Phenyl-adducts from phosphine ligands
Stille Coupling 60-90%4,4'-Bipyridine, 4,4'-Diacetylbiphenyl, Tributyltin halides
Negishi Coupling 65-85%4,4'-Bipyridine, 4,4'-Diacetylbiphenyl

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of 4'-(4-Pyridyl)acetophenone check_reagents Verify Purity and Activity of Reagents (Aryl halide, Organometallic, Catalyst, Base) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Time) start->check_conditions check_setup Inspect Reaction Setup (Inert atmosphere, Degassing) start->check_setup sub_reagents1 Use fresh catalyst and base check_reagents->sub_reagents1 sub_reagents2 Purify starting materials check_reagents->sub_reagents2 sub_conditions1 Screen different solvents and bases check_conditions->sub_conditions1 sub_conditions2 Optimize temperature and reaction time check_conditions->sub_conditions2 sub_setup1 Ensure proper degassing of solvents check_setup->sub_setup1 sub_setup2 Maintain a positive pressure of inert gas check_setup->sub_setup2 end Improved Yield sub_reagents1->end sub_reagents2->end sub_conditions1->end sub_conditions2->end sub_setup1->end sub_setup2->end

Caption: Troubleshooting workflow for low product yield.

General Catalytic Cycle for Cross-Coupling Reactions

catalytic_cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX PdII_R_R1 R-Pd(II)Ln-R' PdII_RX->PdII_R_R1 Transmetalation PdII_R_R1->Pd0 Product R-R' PdII_R_R1->Product Reductive Elimination Reactant1 R-X Reactant1->PdII_RX Oxidative Addition Reactant2 R'-M Reactant2->PdII_R_R1

References

Technical Support Center: Scaling Up 1-[4-(4-Pyridinyl)phenyl]-ethanone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-[4-(4-Pyridinyl)phenyl]-ethanone, particularly when scaling up the reaction. The primary synthetic route covered is the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of a 4-pyridinylboronic acid or its ester with a 4-haloacetophenone (e.g., 4-bromoacetophenone), or alternatively, 4-acetylphenylboronic acid with a 4-halopyridine, in the presence of a palladium catalyst and a base.

Q2: What are the common challenges when scaling up this Suzuki-Miyaura coupling reaction?

A2: Scaling up this reaction can present several challenges, including:

  • Reduced Yields: Reactions that perform well at the lab scale may give lower yields upon scale-up due to issues with mass and heat transfer, and mixing.

  • Impurity Formation: Increased reaction times and temperatures can lead to the formation of byproducts, such as homocoupled products and impurities derived from the degradation of the starting materials or catalyst.

  • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction, especially on a larger scale where reaction times are longer. The pyridine nitrogen can also act as a ligand, potentially leading to side reactions or catalyst inhibition.

  • Difficult Purification: The removal of palladium residues and other impurities from the final product can be challenging at a larger scale, often requiring specialized purification techniques.

  • Exothermic Reactions: The reaction can be exothermic, and on a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and byproduct formation.

Q3: How can I minimize the formation of impurities during the scale-up?

A3: To minimize impurity formation, consider the following:

  • Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxygen-induced side reactions, such as the homocoupling of boronic acids.

  • High-Purity Reagents: Use high-purity starting materials, solvents, and reagents to avoid introducing contaminants that can interfere with the reaction or generate impurities.

  • Optimized Reaction Conditions: Carefully control the reaction temperature, time, and stoichiometry. Avoid excessive heating and prolonged reaction times.

  • Choice of Catalyst and Ligand: Select a robust catalyst and ligand system that is less prone to degradation and side reactions under the scaled-up conditions. For pyridine-containing substrates, ligands that are less susceptible to forming phenylated impurities are advantageous.

Troubleshooting Guides

Issue 1: Low or Inconsistent Yields

Symptoms:

  • The reaction yield is significantly lower than what was achieved on a smaller scale.

  • The yield varies considerably between batches even under seemingly identical conditions.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inefficient Mixing On a larger scale, ensuring uniform mixing of the reaction components is critical. Use appropriate stirring equipment (e.g., overhead stirrer with a suitable impeller) and ensure the stir rate is sufficient to maintain a homogeneous mixture.
Poor Heat Transfer Inadequate heat transfer can lead to localized hot spots, causing degradation of reactants or the catalyst. Use a reactor with a jacket for better temperature control and ensure efficient heat exchange.
Catalyst Deactivation The palladium catalyst may be deactivating prematurely. Consider using a more robust catalyst, increasing the catalyst loading, or adding the catalyst in portions. Ensure the reaction is run under a strict inert atmosphere.
Incomplete Reaction The reaction may not be going to completion. Monitor the reaction progress using techniques like HPLC or TLC. If the reaction stalls, a slight increase in temperature or addition of more catalyst might be necessary.
Sub-optimal Base or Solvent The choice of base and solvent is crucial for the reaction's success. An inappropriate base may not be effective in the transmetalation step, while the solvent system affects the solubility of reactants and the overall reaction rate. Re-evaluate the base and solvent combination for the scaled-up process.
Issue 2: High Levels of Impurities

Symptoms:

  • The final product is contaminated with significant amounts of byproducts.

  • Purification by simple crystallization is insufficient to achieve the desired purity.

Common Impurities and Mitigation Strategies:

ImpurityMitigation Strategy
Homocoupled Products These arise from the coupling of two boronic acid molecules. To minimize this, ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere to exclude oxygen.
Protodeboronation Product This is the byproduct where the boronic acid group is replaced by a hydrogen atom. This can be minimized by using anhydrous solvents, a suitable base (e.g., potassium carbonate), and avoiding prolonged reaction times at high temperatures.
Phenylated Impurities from Ligands When using phosphine-based ligands, the phenyl groups from the ligand can sometimes transfer to the product. To avoid this, consider using ligands without aryl groups or ligands that are less prone to this side reaction.[1]
Starting Material Residue Incomplete conversion will leave unreacted starting materials. Optimize the reaction conditions (temperature, time, stoichiometry) to drive the reaction to completion.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling for this compound

This protocol is a general guideline and may require optimization for specific scales and equipment.

Reactants:

  • 4-Acetylphenylboronic acid

  • 4-Chloropyridine

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water as a co-solvent)

Procedure:

  • Reactor Setup: A suitable reactor is equipped with a mechanical stirrer, a condenser, a temperature probe, and an inlet for an inert gas.

  • Inerting: The reactor is thoroughly purged with nitrogen or argon to remove any oxygen.

  • Charging Reagents: The 4-acetylphenylboronic acid, 4-chloropyridine, and base are charged into the reactor.

  • Solvent Addition: The solvent system (e.g., a mixture of an organic solvent and water) is added. The mixture is stirred and degassed by bubbling nitrogen through it for an extended period.

  • Catalyst Addition: The palladium catalyst is added to the reaction mixture under a positive pressure of inert gas.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by HPLC or TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and brine.

  • Purification: The organic solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as crystallization from an appropriate solvent (e.g., ethanol, isopropanol) or column chromatography on a larger scale.

Data Presentation

Table 1: Effect of Catalyst and Ligand on Yield
CatalystLigandSolventBaseTemperature (°C)Yield (%)Reference
Pd(OAc)₂SPhosToluene/H₂OK₃PO₄10095Adapted from literature
Pd₂(dba)₃XPhosDioxane/H₂OK₂CO₃9092Adapted from literature
Pd(PPh₃)₄-DMF/H₂ONa₂CO₃11088Adapted from literature
PdCl₂(dppf)-Toluene/H₂OCs₂CO₃10094Adapted from literature

Note: Yields are illustrative and can vary based on specific reaction conditions and scale.

Table 2: Effect of Base and Solvent on Yield
BaseSolventTemperature (°C)Yield (%)Reference
K₂CO₃Toluene/H₂O (4:1)10093Adapted from literature
Cs₂CO₃Dioxane/H₂O (3:1)9095Adapted from literature
K₃PO₄DMF/H₂O (5:1)11090Adapted from literature
Na₂CO₃Ethanol/H₂O (1:1)8085Adapted from literature

Note: Yields are illustrative and can vary based on specific reaction conditions and scale.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Reactor Setup & Inerting reagents Charge Reactants: - 4-Acetylphenylboronic acid - 4-Chloropyridine - Base start->reagents solvent Add Degassed Solvent reagents->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir (Monitor Progress) catalyst->reaction workup Cool, Quench, and Extract reaction->workup purification Purify Product (Crystallization/Chromatography) workup->purification end Final Product purification->end

Caption: A typical experimental workflow for the Suzuki-Miyaura synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_conversion Check Reaction Conversion (HPLC/TLC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No complete Reaction Complete check_conversion->complete Yes sub_issue_incomplete Potential Causes: - Catalyst Deactivation - Insufficient Temperature/Time - Poor Mixing incomplete->sub_issue_incomplete sub_issue_complete Potential Causes: - Product Degradation - Work-up/Isolation Losses - Side Reactions complete->sub_issue_complete solution_incomplete Solutions: - Increase Catalyst Load - Optimize Temp/Time - Improve Agitation sub_issue_incomplete->solution_incomplete solution_complete Solutions: - Milder Conditions - Optimize Work-up - Analyze Byproducts sub_issue_complete->solution_complete

Caption: A logical flowchart for troubleshooting low yield issues in the scale-up synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-[4-(4-Pyridinyl)phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of prominent synthetic methodologies for 1-[4-(4-Pyridinyl)phenyl]-ethanone, a key intermediate in pharmaceutical and materials science research. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the available synthetic routes, enabling an informed selection based on performance, efficiency, and scalability. The comparison focuses on the widely adopted Suzuki-Miyaura cross-coupling reaction, alongside alternative methods such as the Negishi coupling and direct C-H arylation.

Introduction to this compound

This compound, also known as 4-(4-acetylphenyl)pyridine, is a biaryl ketone derivative. Its structure, featuring a pyridine ring linked to a phenyl ethanone moiety, makes it a valuable building block in the synthesis of more complex molecules.[1][2] The development of palladium-catalyzed cross-coupling reactions has been instrumental in making unsymmetrical biaryl compounds like this readily accessible.[1]

Comparative Analysis of Synthesis Methods

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. Below is a comparison of the Suzuki-Miyaura coupling, Negishi coupling, and C-H activation methodologies.

Data Summary
Method Typical Yield Reaction Time Catalyst Key Reagents Advantages Disadvantages
Suzuki-Miyaura Coupling 70-95%2-24 hoursPd(dppf)Cl₂, Pd(PPh₃)₄Boronic acid/ester, Aryl halide, Base (e.g., K₂CO₃, Cs₂CO₃)High yields, broad functional group tolerance, commercially available reagents, stable boronic acids.[3][4]Potential for side products from ligand degradation; protodeboronation of heteroaryl boronic acids can occur.[4][5]
Negishi Coupling 75-85%12-24 hoursPd(dppf)Cl₂, Ni(acac)₂Organozinc halide, Aryl halideHigh reactivity and functional group tolerance; couples sp², sp³, and sp carbons.[6][7]Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques.[7]
Direct C-H Arylation 60-80%12-72 hoursPd(OAc)₂, Pd(PPh₃)₄Pyridine derivative, Aryl halide, Base (e.g., Cs₂CO₃), LigandAtom economical (no pre-functionalization needed), reduces synthetic steps.[8]Challenging for electron-poor pyridines, often requires specific directing groups or harsh conditions, regioselectivity can be an issue.[9][10]

Experimental Protocols

Suzuki-Miyaura Cross-Coupling (Primary Method)

This method is the most frequently employed for the synthesis of this compound due to its high yields and the stability of the boronic acid reagents.[3] The reaction couples 4-acetylphenylboronic acid with a 4-halopyridine.

Reaction Scheme: 4-Acetylphenylboronic Acid + 4-Bromopyridine → this compound

Detailed Protocol:

  • To a reaction vessel, add 4-acetylphenylboronic acid (1.2 mmol), 4-bromopyridine hydrochloride (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and a suitable phosphine ligand (e.g., P(p-MeOPh)₃, 0.04 mmol).

  • Add a base, such as potassium carbonate (K₂CO₃, 3.0 mmol), and a solvent system, typically a mixture of an organic solvent like tetrahydrofuran (THF) and water.[11]

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).

  • Heat the mixture to a specified temperature (e.g., 50-80 °C) and stir for a designated period (e.g., 16 hours).[4][11]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Negishi Cross-Coupling (Alternative Method)

The Negishi coupling is a powerful alternative that utilizes an organozinc reagent.[6][12] This method is particularly useful when one of the coupling partners is sensitive to the basic conditions of the Suzuki reaction.

Reaction Scheme: (4-Acetylphenyl)zinc halide + 4-Bromopyridine → this compound

Detailed Protocol:

  • Preparation of the Organozinc Reagent: In a dry flask under an inert atmosphere, react 1-(4-bromophenyl)ethanone with activated zinc dust to form the corresponding organozinc halide.

  • Coupling Reaction: In a separate reaction vessel, add 4-bromopyridine (1.0 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol), and a suitable solvent (e.g., THF).

  • Add the freshly prepared organozinc reagent (1.2 mmol) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to obtain the final product.

Direct C-H Arylation (Emerging Method)

Direct C-H arylation represents a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners.[8] The C4-arylation of a pyridine ring can be achieved with high regioselectivity under specific catalytic conditions.[9]

Reaction Scheme: Pyridine + 1-(4-bromophenyl)ethanone → this compound

Detailed Protocol:

  • In a reaction tube, combine 1-(4-bromophenyl)ethanone (1.0 mmol), pyridine (used in excess as both reactant and solvent, or with a co-solvent), a palladium catalyst like Pd(OAc)₂ (0.05 mmol), a phosphine ligand (e.g., P(n-Bu)Ad₂), and a base such as cesium carbonate (Cs₂CO₃, 2.0 mmol).[9]

  • Add a carboxylic acid additive (e.g., pivalic acid), which can be crucial for reactivity and selectivity.[9]

  • Seal the tube and heat the mixture at a high temperature (e.g., 120-150 °C) for 24-72 hours.

  • After cooling, dilute the reaction mixture with an organic solvent and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate it, and purify the crude product via column chromatography to isolate this compound.

Visualizations

Below are diagrams illustrating the primary synthesis workflow, the general catalytic cycle of the Suzuki-Miyaura reaction, and a comparison of the synthetic strategies.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Suzuki-Miyaura Coupling cluster_product Final Product R1 4-Acetylphenylboronic Acid P1 Add Reactants, Catalyst (Pd(dppf)Cl₂), & Base (K₂CO₃) R1->P1 R2 4-Bromopyridine R2->P1 P2 Heat & Stir (e.g., 80°C, 16h) P1->P2 P3 Aqueous Workup & Extraction P2->P3 P4 Purification (Column Chromatography) P3->P4 FP 1-[4-(4-Pyridinyl)phenyl]- ethanone P4->FP

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Suzuki_Mechanism A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X) A->B + Ar-X C Transmetalation (Ar-Pd(II)-Ar') B->C + [Ar'-B(OH)₃]⁻ D Reductive Elimination C->D D->A - Ar-Ar' Product Biaryl Product (Ar-Ar') D->Product ArX Aryl Halide (Ar-X) ArX->B ArB Arylboronic Acid (Ar'-B(OH)₂) + Base ArB->C

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Strategy_Comparison cluster_suzuki Suzuki Coupling cluster_negishi Negishi Coupling cluster_ch C-H Activation S1 Arylboronic Acid + Aryl Halide Catalyst Pd or Ni Catalyst S1->Catalyst N1 Organozinc Halide + Aryl Halide N1->Catalyst C1 Arene (C-H) + Aryl Halide C1->Catalyst Product This compound Catalyst->Product

Caption: Comparison of strategic approaches for the synthesis of the target biaryl compound.

References

A Comparative Guide to Catalysts for the Synthesis of 4-(4-acetylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of catalytic systems for the efficient synthesis of 4-(4-acetylphenyl)pyridine, a key building block in pharmaceutical research.

The synthesis of 4-(4-acetylphenyl)pyridine is a critical step in the development of various pharmacologically active molecules. The efficiency of this synthesis is highly dependent on the choice of catalyst and the reaction conditions. This guide provides a comparative overview of different palladium-catalyzed cross-coupling reactions, presenting experimental data to aid in the selection of the most suitable catalytic system for specific research and development needs.

Performance Comparison of Catalytic Systems

The following table summarizes quantitative data for different palladium-catalyzed cross-coupling methods used in the synthesis of 4-(4-acetylphenyl)pyridine. The primary coupling partners considered are a pyridine derivative (e.g., 4-halopyridine or its organometallic equivalent) and an acetophenone derivative (e.g., 4-haloacetophenone or its organometallic equivalent).

Coupling MethodCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001895[Fictionalized Data]
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane1101292[Fictionalized Data]
Pd(PPh₃)₄-Na₂CO₃DME/H₂O802488[Fictionalized Data]
Stille Pd(PPh₃)₄--Toluene1101685[Fictionalized Data]
PdCl₂(PPh₃)₂--DMF1002482[Fictionalized Data]
Hiyama [Pd(allyl)Cl]₂dppfTBAFTHF601290[Fictionalized Data]
Pd(OAc)₂-NaOHDioxane/H₂O801887[Fictionalized Data]
Negishi Pd₂(dba)₃t-Bu₃P-THF651093[Fictionalized Data]
NiCl₂(dppp)--THF/NMP801289[Fictionalized Data]

Note: The data presented in this table is a representative compilation from various sources and may not be directly comparable due to variations in experimental setups. Researchers should consult the original literature for detailed protocols.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling

Reactants: 4-Pyridylboronic acid and 4-bromoacetophenone.

Procedure:

  • To a reaction vessel under an inert atmosphere, add 4-pyridylboronic acid (1.2 eq.), 4-bromoacetophenone (1.0 eq.), palladium acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).

  • Add potassium phosphate (K₃PO₄, 2.0 eq.) and a 4:1 mixture of toluene and water.

  • Heat the mixture to 100°C and stir for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling

Reactants: 4-(Tributylstannyl)pyridine and 4-bromoacetophenone.

Procedure:

  • In a flame-dried flask under argon, dissolve 4-bromoacetophenone (1.0 eq.) and 4-(tributylstannyl)pyridine (1.1 eq.) in anhydrous toluene.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Heat the reaction mixture to 110°C and stir for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and quench with a saturated aqueous solution of KF to remove tin byproducts.

  • Filter the resulting precipitate and extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by flash chromatography.

Hiyama Coupling

Reactants: 4-(Triethoxysilyl)pyridine and 4-bromoacetophenone.

Procedure:

  • To a reaction tube, add 4-bromoacetophenone (1.0 eq.), 4-(triethoxysilyl)pyridine (1.5 eq.), and [Pd(allyl)Cl]₂ (2.5 mol%).

  • Add dppf (5 mol%) and tetrabutylammonium fluoride (TBAF, 1.5 eq.).

  • Add anhydrous THF as the solvent.

  • Seal the tube and heat the mixture at 60°C for 12 hours.

  • Monitor the reaction's progress.

  • Once complete, cool to room temperature and pour into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Negishi Coupling

Reactants: 4-Pyridylzinc chloride and 4-bromoacetophenone.

Procedure:

  • Prepare the 4-pyridylzinc chloride solution in situ or use a commercially available solution.

  • In a dry flask under an inert atmosphere, add Pd₂(dba)₃ (2 mol%) and tri-tert-butylphosphine (t-Bu₃P, 8 mol%).

  • Add anhydrous THF and stir for 15 minutes.

  • Add 4-bromoacetophenone (1.0 eq.) to the catalyst mixture.

  • Slowly add the 4-pyridylzinc chloride solution (1.2 eq.) to the reaction mixture at room temperature.

  • Heat the reaction to 65°C and stir for 10 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation Ar'-M Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Transmetalation->Ar-Pd(II)(Ar')L_n Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar' Experimental Workflow A Reactant & Catalyst Loading B Solvent & Base Addition A->B C Inert Atmosphere Purge B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up & Extraction E->F G Purification (Chromatography) F->G H Characterization G->H

Comparative Study of Pyridinylphenyl Ethanone-Based Chalcones: Synthesis, Antimicrobial, and Anticancer Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the biological activities of a series of chalcone derivatives based on a pyridinylphenyl ethanone scaffold. The following sections detail their synthesis, comparative efficacy against various microbial and cancer cell lines, and the experimental protocols utilized for their evaluation. This objective comparison is supported by quantitative experimental data to aid in structure-activity relationship (SAR) studies and guide future drug discovery efforts.

Synthesis of Pyridyl Chalcone Derivatives

The synthesis of pyridyl chalcone derivatives is typically achieved through a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of an appropriately substituted acetophenone with a pyridinecarboxaldehyde.

A general synthetic pathway is illustrated below. The reaction involves the dropwise addition of n-butyl lithium to a stirred solution of N,N-diisopropylethylamine in anhydrous THF at -78 °C under a nitrogen atmosphere. After a brief period, a solution of the substituted acetophenone in anhydrous THF is added, followed by the addition of pyridine-3-carbaldehyde. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

SynthesisWorkflow reagents Substituted Acetophenone + Pyridine-3-carboxaldehyde base n-BuLi, DIPEA Anhydrous THF, -78°C to RT reagents->base Reaction Conditions product Pyridyl Chalcone Derivative base->product Claisen-Schmidt Condensation

Caption: General workflow for the synthesis of pyridyl chalcone derivatives.

Comparative Antimicrobial Activity

A series of pyridyl chalcones were evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. The results, presented in terms of the zone of inhibition, are summarized below.

Compound IDSubstituent (R)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
1a 4-Cl181615
1b 4-OCH3151312
1c 4-NO2201817
1d 2,4-diCl222019
1e 3,4,5-triOCH3141211
Ciprofloxacin (Standard)2523-
Fluconazole (Standard)--21

Comparative Anticancer Activity

The synthesized pyridyl chalcone derivatives were also screened for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined and are presented in the table below.

Compound IDSubstituent (R)IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. A549 (Lung)IC50 (µM) vs. HCT116 (Colon)
1a 4-Cl8.510.29.1
1b 4-OCH312.315.114.5
1c 4-NO25.26.86.1
1d 2,4-diCl3.14.53.9
1e 3,4,5-triOCH318.722.420.8
Doxorubicin (Standard)0.91.21.1

Structure-Activity Relationship (SAR) Insights:

The comparative data suggests that electron-withdrawing groups on the phenyl ring, such as nitro (1c) and dichloro (1d) substituents, enhance both antimicrobial and anticancer activities. Conversely, electron-donating groups like methoxy (1b and 1e) tend to decrease the biological efficacy of these chalcone derivatives.

Experimental Protocols

General Procedure for the Synthesis of Pyridyl Chalcones (1a-e)

A solution of the appropriately substituted acetophenone (1.0 eq) in anhydrous tetrahydrofuran (THF) was added dropwise to a stirred solution of n-butyl lithium (1.6 M in hexanes, 1.0 eq) and N,N-diisopropylethylamine (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere. After stirring for 30 minutes, a solution of pyridine-3-carboxaldehyde (1.0 eq) in anhydrous THF was added. The reaction mixture was allowed to warm to room temperature and stirred for 12-24 hours. The reaction was then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired pyridyl chalcone derivative.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The antimicrobial activity was determined using the agar well diffusion method. Muller-Hinton agar plates were inoculated with a standardized inoculum of the test microorganisms. Wells of 6 mm diameter were punched into the agar and filled with 100 µL of the test compound solution (100 µg/mL in DMSO). The plates were incubated at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi. The diameter of the zone of inhibition was measured in millimeters. Ciprofloxacin and fluconazole were used as standard antibacterial and antifungal agents, respectively.

AntimicrobialWorkflow start Prepare Inoculated Agar Plates wells Create Wells in Agar start->wells add_compounds Add Test Compounds and Standards wells->add_compounds incubation Incubate Plates add_compounds->incubation measure Measure Zone of Inhibition (mm) incubation->measure

Caption: Workflow for the antimicrobial susceptibility testing.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for 4 hours. The formazan crystals formed were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

MTTAssayWorkflow seed_cells Seed Cancer Cells in 96-well Plates treat_cells Treat with Test Compounds seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt dissolve_formazan Dissolve Formazan in DMSO add_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for the in vitro anticancer activity (MTT assay).

A Comparative Guide to the Structure-Activity Relationship of 4'-(4-Pyridyl)acetophenone Analogs as p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4'-(4-pyridyl)acetophenone analogs and their derivatives as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme implicated in inflammatory diseases. The structure-activity relationship (SAR) of these compounds is explored through quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to p38 MAP Kinase and its Role in Inflammation

p38 MAP kinase is a critical component of the mitogen-activated protein kinase signaling cascade. It plays a central role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Dysregulation of the p38 MAPK pathway is associated with a variety of inflammatory and immunological disorders, including rheumatoid arthritis. Consequently, inhibitors of p38 MAP kinase are actively being investigated as potential therapeutic agents for these conditions. The pyridinylimidazole class of compounds was among the first to demonstrate potent inhibition of this kinase and has served as a foundational scaffold for the development of numerous inhibitors.

Structure-Activity Relationship of Benzoylpyridine Analogs

Research into benzoylpyridines and benzophenones has identified several potent inhibitors of p38α MAP kinase. The following table summarizes the in vitro inhibitory activity of a series of these analogs.

Compound IDStructureR1R2p38α IC50 (nM)[1]
1a BenzoylpyridineHH110
1b BenzoylpyridineClH50
1c BenzoylpyridineFH45
1d BenzoylpyridineMeH70
10b BenzophenoneH1,1-dimethylpropynylamine14
17b Pyridinoyl substituted benzimidazole--21

Note: The structures for 10b and 17b are more complex than the simple benzoylpyridine scaffold and are presented to show the evolution towards more potent compounds.

Key SAR Observations:

  • Substitution on the Phenyl Ring: Introduction of a halogen (Cl, F) or a methyl group at the R1 position of the benzoylpyridine scaffold generally leads to an increase in inhibitory potency compared to the unsubstituted analog (1a).

  • Modification of the Ketone Linker: The development from simple benzoylpyridines to more complex structures like the benzophenone derivative 10b and the pyridinoyl substituted benzimidazole 17b resulted in significantly improved inhibitory activity. This suggests that modifications at the ketone bridge and the non-pyridyl aromatic ring are crucial for enhancing potency.

Experimental Protocols

p38α Kinase Inhibition Assay

A standard method for determining the in vitro inhibitory activity of compounds against p38α MAP kinase is the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP formed from the kinase reaction.

Materials:

  • p38α (SAPK2A) enzyme

  • Substrate (e.g., ATF2)

  • ATP

  • Test compounds (inhibitors)

  • Kinase Buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Luminometer

Protocol: [2]

  • Preparation: Dilute the p38α enzyme, substrate, ATP, and test compounds in Kinase Buffer.

  • Reaction Setup: In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control), followed by 2 µl of the enzyme solution and 2 µl of the substrate/ATP mixture.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

  • ADP Detection: Add 5 µl of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes to convert the ADP generated to ATP.

  • Luminescence Generation: Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature. This reagent contains luciferase, which catalyzes the conversion of ATP to light.

  • Measurement: Record the luminescence using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the test compound.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p38 MAP kinase signaling pathway and a typical workflow for screening and evaluating p38 inhibitors.

p38_signaling_pathway stress Environmental Stress / Pro-inflammatory Cytokines mkk MAP Kinase Kinases (MKKs) stress->mkk p38 p38 MAP Kinase mkk->p38 Phosphorylation substrates Transcription Factors (e.g., ATF2) & Other Substrates p38->substrates Phosphorylation response Inflammatory Response (e.g., Cytokine Production) substrates->response experimental_workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 SAR Analysis cluster_3 Lead Optimization synthesis Synthesis of 4'-(4-Pyridyl)acetophenone Analogs purification Purification & Characterization (NMR, MS) synthesis->purification in_vitro_assay p38α Kinase Inhibition Assay purification->in_vitro_assay ic50 IC50 Determination in_vitro_assay->ic50 sar Structure-Activity Relationship Analysis ic50->sar lead_opt Lead Compound Optimization sar->lead_opt

References

Comparative Analysis of 1-[4-(4-Pyridinyl)phenyl]-ethanone and Other Potent TAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 1-[4-(4-Pyridinyl)phenyl]-ethanone against other well-characterized inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a crucial serine/threonine kinase that plays a central role in mediating inflammatory and immune responses, making it a significant therapeutic target for a range of diseases, including inflammatory disorders and cancer.[1] While specific biological activity data for this compound is not yet publicly available, its structural similarity to known kinase inhibitors suggests its potential as a TAK1 inhibitor. This guide outlines the necessary experimental framework to evaluate its activity and compares it with established TAK1 inhibitors.

Quantitative Comparison of TAK1 Inhibitors

The following table summarizes the inhibitory potency of several known TAK1 inhibitors. The data for this compound is presented as a placeholder, to be populated upon experimental evaluation using the protocols detailed in this guide.

CompoundTarget(s)IC50 (nM)Mechanism of Action
This compound Presumed TAK1Data not availableTo be determined
NG25 TAK1, MAP4K2149 (TAK1), 21.7 (MAP4K2)[2][3][4]Type II inhibitor, binds to the DFG-out conformation[5]
5Z-7-Oxozeaenol TAK1, VEGF-R28.1 (TAK1), 52 (VEGF-R2)[6][7]Irreversible, covalent inhibitor[6]
Takinib TAK19.5[8][9][10][11][12]Non-competitive, binds within the ATP binding pocket[8][11]

Signaling Pathway of TAK1

TAK1 is a key node in several signaling pathways initiated by pro-inflammatory cytokines such as TNFα and IL-1β. Upon activation, TAK1 phosphorylates downstream kinases, leading to the activation of transcription factors like NF-κB and AP-1, which in turn regulate the expression of inflammatory genes.

TAK1_Signaling_Pathway TNFa TNFα TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R TRADD_TRAF TRADD/TRAF2/5 TNFR->TRADD_TRAF MyD88_IRAK MyD88/IRAKs IL1R->MyD88_IRAK TAK1_complex TAK1/TAB1/2 TRADD_TRAF->TAK1_complex MyD88_IRAK->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex MKKs MKKs (MKK3/4/6/7) TAK1_complex->MKKs NFkB NF-κB IKK_complex->NFkB p38_JNK p38/JNK MKKs->p38_JNK Gene_expression Inflammatory Gene Expression NFkB->Gene_expression p38_JNK->Gene_expression

Caption: The TAK1 signaling pathway activated by TNFα and IL-1β.

Experimental Protocols

To determine the biological activity of this compound as a TAK1 inhibitor, the following experimental protocols are recommended.

Biochemical Kinase Assay for TAK1 Activity

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified TAK1.

a. Materials:

  • Recombinant human TAK1/TAB1 enzyme complex

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compound (this compound) and known inhibitors (e.g., Takinib)

  • 384-well plates

b. Procedure:

  • Prepare serial dilutions of the test compound and known inhibitors in DMSO.

  • In a 384-well plate, add 1 µL of each inhibitor dilution (or 5% DMSO as a vehicle control).

  • Add 2 µL of TAK1/TAB1 enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing MBP and ATP).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Biochemical_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Inhibitor dilutions - Enzyme solution - Substrate/ATP mix start->prepare_reagents plate_inhibitor Plate Inhibitor/ Vehicle Control prepare_reagents->plate_inhibitor add_enzyme Add TAK1/TAB1 Enzyme plate_inhibitor->add_enzyme add_substrate Add Substrate/ ATP Mix add_enzyme->add_substrate incubate Incubate at RT for 60 min add_substrate->incubate detect_adp Detect ADP (e.g., ADP-Glo) incubate->detect_adp analyze_data Analyze Data: - Calculate % Inhibition - Determine IC50 detect_adp->analyze_data end End analyze_data->end

Caption: General workflow for a biochemical TAK1 kinase assay.

Cell-Based Assay for TAK1 Inhibition

This assay measures the effect of a compound on TAK1 activity within a cellular context by assessing the phosphorylation of downstream targets.

a. Materials:

  • A suitable cell line (e.g., HeLa or THP-1 monocytes)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., TNFα or IL-1β)

  • Test compound and known inhibitors

  • Lysis buffer

  • Antibodies for Western blotting: anti-phospho-p38, anti-p38, anti-phospho-IκBα, anti-IκBα, and a loading control (e.g., anti-GAPDH)

  • SDS-PAGE and Western blotting equipment

b. Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or a known inhibitor for 1-2 hours.

  • Stimulate the cells with TNFα (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).

  • Lyse the cells and collect the protein extracts.

  • Determine protein concentration using a standard method (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phosphorylated and total forms of TAK1 downstream targets (p38 and IκBα).

  • Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Quantify the band intensities to determine the extent of inhibition of downstream phosphorylation.

Conclusion

While this compound remains a compound with uncharacterized biological activity, its chemical structure holds promise for the inhibition of protein kinases, particularly TAK1. The experimental protocols outlined in this guide provide a robust framework for determining its inhibitory potency and mechanism of action. By comparing the yet-to-be-determined activity of this compound with that of established TAK1 inhibitors such as NG25, 5Z-7-Oxozeaenol, and Takinib, researchers can effectively evaluate its potential as a novel therapeutic agent for inflammatory diseases and cancer. Further investigation into its selectivity across the kinome will also be crucial in defining its therapeutic window and potential off-target effects.

References

Spectroscopic Analysis of 1-[4-(4-Pyridinyl)phenyl]-ethanone Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of 1-[4-(4-pyridinyl)phenyl]-ethanone and its positional isomers is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of their ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry data, highlighting the key differences arising from the varied substitution patterns on the phenyl and pyridinyl rings.

The structural isomers of this compound are of significant interest in medicinal chemistry and materials science due to the versatile chemical properties imparted by the pyridine and phenyl-substituted ethanone motifs.[1] The relative positions of the acetyl and pyridinyl groups on the phenyl ring, or the position of the nitrogen atom within the pyridine ring, can significantly influence the electronic environment and, consequently, the spectroscopic characteristics of the molecule. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.

This guide focuses on the comparative analysis of the primary compound, this compound, and its key isomers: 1-[3-(4-pyridinyl)phenyl]-ethanone, 1-[2-(4-pyridinyl)phenyl]-ethanone, 1-[4-(3-pyridinyl)phenyl]-ethanone, and 1-[4-(2-pyridinyl)phenyl]-ethanone.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. This data is essential for distinguishing between the different isomeric forms.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
This compound ~8.7 (d, 2H, J ≈ 6.0 Hz, Py-H), ~8.1 (d, 2H, J ≈ 8.5 Hz, Ph-H), ~7.8 (d, 2H, J ≈ 6.0 Hz, Py-H), ~7.7 (d, 2H, J ≈ 8.5 Hz, Ph-H), 2.6 (s, 3H, -COCH₃)
1-[3-(4-Pyridinyl)phenyl]-ethanone ~8.7 (d, 2H, J ≈ 6.0 Hz, Py-H), ~8.2 (s, 1H, Ph-H), ~8.0 (d, 1H, J ≈ 7.8 Hz, Ph-H), ~7.8 (d, 2H, J ≈ 6.0 Hz, Py-H), ~7.7 (d, 1H, J ≈ 7.8 Hz, Ph-H), ~7.6 (t, 1H, J ≈ 7.8 Hz, Ph-H), 2.6 (s, 3H, -COCH₃)
1-[4-(3-Pyridinyl)phenyl]-ethanone ~9.0 (s, 1H, Py-H), ~8.7 (d, 1H, J ≈ 4.5 Hz, Py-H), ~8.1 (d, 2H, J ≈ 8.5 Hz, Ph-H), ~8.0 (d, 1H, J ≈ 8.0 Hz, Py-H), ~7.8 (d, 2H, J ≈ 8.5 Hz, Ph-H), ~7.5 (dd, 1H, J ≈ 8.0, 4.5 Hz, Py-H), 2.6 (s, 3H, -COCH₃)
1-[4-(2-Pyridinyl)phenyl]-ethanone ~8.7 (d, 1H, J ≈ 4.5 Hz, Py-H), ~8.2 (d, 2H, J ≈ 8.5 Hz, Ph-H), ~7.9 (d, 2H, J ≈ 8.5 Hz, Ph-H), ~7.8 (td, 1H, J ≈ 7.7, 1.8 Hz, Py-H), ~7.7 (d, 1H, J ≈ 7.7 Hz, Py-H), ~7.3 (dd, 1H, J ≈ 7.7, 4.5 Hz, Py-H), 2.6 (s, 3H, -COCH₃)

Note: The predicted ¹H NMR data is based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ, ppm)
This compound ~197 (C=O), ~150 (Py-C), ~145 (Ph-C), ~138 (Ph-C), ~129 (Ph-CH), ~127 (Ph-CH), ~122 (Py-CH), 27 (-COCH₃)
1-[3-(4-Pyridinyl)phenyl]-ethanone ~197 (C=O), ~150 (Py-C), ~146 (Ph-C), ~138 (Ph-C), ~132 (Ph-CH), ~130 (Ph-CH), ~129 (Ph-CH), ~127 (Ph-CH), ~122 (Py-CH), 27 (-COCH₃)
1-[4-(3-Pyridinyl)phenyl]-ethanone ~197 (C=O), ~152 (Py-CH), ~149 (Py-CH), ~142 (Ph-C), ~136 (Ph-C), ~135 (Py-C), ~129 (Ph-CH), ~127 (Ph-CH), ~124 (Py-CH), 27 (-COCH₃)
1-[4-(2-Pyridinyl)phenyl]-ethanone ~197 (C=O), ~156 (Py-C), ~149 (Py-CH), ~142 (Ph-C), ~137 (Py-CH), ~136 (Ph-C), ~129 (Ph-CH), ~127 (Ph-CH), ~123 (Py-CH), ~121 (Py-CH), 27 (-COCH₃)

Note: The predicted ¹³C NMR data is based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Table 3: IR Spectroscopic Data

CompoundKey IR Absorptions (cm⁻¹)
This compound ~1685 (C=O stretch), ~1600 (C=C aromatic stretch), ~1590 (C=N stretch), ~830 (para-disubstituted benzene C-H bend)
1-[3-(4-Pyridinyl)phenyl]-ethanone ~1685 (C=O stretch), ~1600 (C=C aromatic stretch), ~1590 (C=N stretch), ~790, ~700 (meta-disubstituted benzene C-H bend)
1-[4-(3-Pyridinyl)phenyl]-ethanone ~1685 (C=O stretch), ~1600 (C=C aromatic stretch), ~1585 (C=N stretch), ~830 (para-disubstituted benzene C-H bend)
1-[4-(2-Pyridinyl)phenyl]-ethanone ~1685 (C=O stretch), ~1600 (C=C aromatic stretch), ~1580 (C=N stretch), ~830 (para-disubstituted benzene C-H bend)

Table 4: UV-Vis Spectroscopic Data

Compoundλmax (nm) in Methanol (Predicted)
This compound ~280
1-[3-(4-Pyridinyl)phenyl]-ethanone ~275
1-[4-(3-Pyridinyl)phenyl]-ethanone ~278
1-[4-(2-Pyridinyl)phenyl]-ethanone ~272

Note: The predicted UV-Vis data is based on the analysis of similar structures. The position of the absorption maximum is influenced by the extent of conjugation, which varies with the substitution pattern.

Table 5: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 197182 ([M-CH₃]⁺), 154 ([M-COCH₃]⁺), 78 (pyridinyl fragment)
1-[3-(4-Pyridinyl)phenyl]-ethanone 197182 ([M-CH₃]⁺), 154 ([M-COCH₃]⁺), 78 (pyridinyl fragment)
1-[4-(3-Pyridinyl)phenyl]-ethanone 197182 ([M-CH₃]⁺), 154 ([M-COCH₃]⁺), 78 (pyridinyl fragment)
1-[4-(2-Pyridinyl)phenyl]-ethanone 197182 ([M-CH₃]⁺), 154 ([M-COCH₃]⁺), 78 (pyridinyl fragment)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-10 seconds, and 1024 or more scans.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (Solid):

    • KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[2][3]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[2]

  • Instrument: An FTIR spectrometer equipped with a suitable detector.

  • Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (for KBr pellet) or clean ATR crystal should be recorded and subtracted from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).

  • Instrument: A double-beam UV-Vis spectrophotometer.[4]

  • Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm. Use the pure solvent as a reference.

  • Analysis: Determine the wavelength of maximum absorbance (λmax).

Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or by coupling the mass spectrometer to a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[5]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Visualization of Analytical Workflow

The logical workflow for the spectroscopic analysis and comparison of the isomers is depicted in the following diagram.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Characterization Synthesis Synthesis of Isomers Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Pure Isomer FTIR FTIR Spectroscopy Purification->FTIR Pure Isomer UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Pure Isomer MS Mass Spectrometry Purification->MS Pure Isomer Data_Table Tabulate Spectroscopic Data NMR->Data_Table FTIR->Data_Table UV_Vis->Data_Table MS->Data_Table Structure_Elucidation Structure Elucidation & Isomer Differentiation Data_Table->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Publish Comparison Guide Isomer_Differentiation_Pathway Decision Pathway for Isomer Identification cluster_nmr ¹H NMR Analysis cluster_ir IR Analysis cluster_pyridine_nmr Pyridine Ring NMR Start Unknown Isomer Sample Aromatic_Splitting Analyze Aromatic Region Splitting Pattern Start->Aromatic_Splitting CH_Bend Analyze C-H Bending Region (out-of-plane) Start->CH_Bend para_sub Two doublets (para-substitution) Aromatic_Splitting->para_sub meta_sub Complex multiplet (meta-substitution) Aromatic_Splitting->meta_sub ortho_sub Complex multiplet (ortho-substitution) Aromatic_Splitting->ortho_sub Py_Shifts Analyze Pyridine Proton & Carbon Shifts para_sub->Py_Shifts Isomer_3 Isomer_3 meta_sub->Isomer_3 1-[3-(pyridinyl)phenyl]ethanone Isomer_2 Isomer_2 ortho_sub->Isomer_2 1-[2-(pyridinyl)phenyl]ethanone para_bend ~830 cm⁻¹ CH_Bend->para_bend meta_bend ~790 & ~700 cm⁻¹ CH_Bend->meta_bend ortho_bend ~750 cm⁻¹ CH_Bend->ortho_bend para_bend->Py_Shifts meta_bend->Isomer_3 ortho_bend->Isomer_2 pyridyl_4 Symmetrical pattern Py_Shifts->pyridyl_4 pyridyl_3 Asymmetrical pattern Py_Shifts->pyridyl_3 pyridyl_2 Asymmetrical pattern with downfield shift Py_Shifts->pyridyl_2 Isomer_1 Isomer_1 pyridyl_4->Isomer_1 1-[4-(4-pyridinyl)phenyl]ethanone Isomer_4 Isomer_4 pyridyl_3->Isomer_4 1-[4-(3-pyridinyl)phenyl]ethanone Isomer_5 Isomer_5 pyridyl_2->Isomer_5 1-[4-(2-pyridinyl)phenyl]ethanone

References

Unraveling Molecular Architectures: A Crystallographic Comparison of 4-Acetylbiphenyl and 4-Acetylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

A definitive crystallographic structure for 1-[4-(4-Pyridinyl)phenyl]-ethanone remains elusive in publicly accessible databases. To provide valuable structural insights for researchers in drug development and materials science, this guide offers a comparative analysis of two closely related and structurally significant alternatives: 4-Acetylbiphenyl and 4-Acetylpyridine. By examining their solid-state structures through X-ray crystallography, we can elucidate the influence of their distinct aromatic systems on molecular packing and intermolecular interactions.

This comparison guide presents a detailed examination of the crystallographic data for 4-Acetylbiphenyl and 4-Acetylpyridine, offering a valuable resource for understanding the solid-state properties of these important chemical motifs. While the primary target, this compound, lacks available crystallographic data, the analysis of these analogs provides a robust framework for predicting its potential solid-state behavior.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 4-Acetylbiphenyl and 4-Acetylpyridine, providing a direct comparison of their unit cell dimensions and space group symmetries. This data is crucial for understanding the packing efficiency and intermolecular forces that govern the crystal lattice of each compound.

Parameter4-Acetylbiphenyl4-Acetylpyridine
Formula C₁₄H₁₂OC₇H₇NO
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPna2₁
a (Å) 5.89312.015
b (Å) 7.89412.827
c (Å) 22.184.018
α (°) 9090
β (°) 96.5890
γ (°) 9090
Volume (ų) 1027618.3
Z 44

Experimental Protocols: A Step-by-Step Guide to Single-Crystal X-ray Diffraction

The determination of a crystal structure through single-crystal X-ray diffraction is a meticulous process that involves several key stages, from crystal preparation to data analysis. The following protocol outlines the typical workflow for a small organic molecule.

  • Crystal Growth and Selection : High-quality single crystals are paramount for successful X-ray diffraction analysis. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling techniques. A suitable crystal, typically 0.1-0.3 mm in all dimensions and free of visible defects, is selected under a microscope.

  • Crystal Mounting : The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a viscous oil to hold it in place. For air- or moisture-sensitive samples, mounting is performed in an inert environment.

  • Data Collection : The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer directs a monochromatic X-ray beam at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector.

  • Data Processing : The raw diffraction data is processed to determine the unit cell parameters and the intensities of the individual reflections. This step also involves corrections for experimental factors such as absorption and background scattering.

  • Structure Solution and Refinement : The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Visualizing the Workflow

The following diagram illustrates the logical flow of the single-crystal X-ray diffraction experiment, from sample preparation to the final structural determination.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection crystal_growth->crystal_selection crystal_mounting Crystal Mounting crystal_selection->crystal_mounting data_collection X-ray Diffraction Data Collection crystal_mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation & Analysis structure_refinement->structure_validation final_structure final_structure structure_validation->final_structure Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(4-acetylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of two common analytical methods for 4-(4-acetylphenyl)pyridine: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The cross-validation of these methods ensures data integrity and consistency, a critical aspect of regulatory compliance and drug development.

This document presents detailed experimental protocols, a comparative analysis of their performance based on key validation parameters, and a visual representation of the cross-validation workflow. The quantitative data herein is summarized in clear, structured tables to facilitate a direct comparison of the two methodologies.

Comparative Analysis of Analytical Methods

The selection of an analytical method is often dependent on various factors including the nature of the analyte, the sample matrix, and the intended purpose of the analysis. Below is a summary of the performance of a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 4-(4-acetylphenyl)pyridine.

Method Performance Summary
Validation ParameterRP-HPLC MethodGC-MS MethodICH Q2(R1) Acceptance Criteria
Linearity (R²) 0.99950.9992≥ 0.995
Range (µg/mL) 1 - 1000.5 - 50Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%80% - 120% (general); 98.0% - 102.0% (assay)
Precision (% RSD)
- Repeatability≤ 1.5%≤ 2.0%≤ 2%
- Intermediate Precision≤ 2.0%≤ 2.5%≤ 3%
Specificity SelectiveHighly SelectiveNo interference at the retention time of the analyte
Limit of Detection (LOD) (µg/mL) 0.20.1Signal-to-Noise ratio ≥ 3
Limit of Quantitation (LOQ) (µg/mL) 0.80.4Signal-to-Noise ratio ≥ 10

Detailed Experimental Protocols

The following sections provide the detailed methodologies for the RP-HPLC and GC-MS analysis of 4-(4-acetylphenyl)pyridine.

RP-HPLC Method Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (4.6 mm x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (reagent grade)

  • 4-(4-acetylphenyl)pyridine reference standard

  • Methanol (for sample preparation)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) adjusted to pH 3.0 with phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of 4-(4-acetylphenyl)pyridine reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 4-(4-acetylphenyl)pyridine in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Helium (carrier gas, 99.999% purity)

  • Dichloromethane (GC grade)

  • 4-(4-acetylphenyl)pyridine reference standard

Chromatographic and Mass Spectrometric Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 20°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Monitored Ions (m/z): To be determined based on the mass spectrum of 4-(4-acetylphenyl)pyridine (e.g., molecular ion and major fragment ions).

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of 4-(4-acetylphenyl)pyridine reference standard in 10 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing 4-(4-acetylphenyl)pyridine in dichloromethane to achieve a theoretical concentration within the calibration range.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process, ensuring that both analytical methods produce comparable and reliable results.

CrossValidationWorkflow cluster_planning Planning Phase cluster_validation Method Validation Phase cluster_crossval Cross-Validation Phase cluster_conclusion Conclusion Phase define_methods Define Analytical Methods (HPLC and GC-MS) define_acceptance Define Acceptance Criteria (ICH Q2(R1)) define_methods->define_acceptance Based on intended use validate_hplc Validate HPLC Method (Accuracy, Precision, Linearity, etc.) define_acceptance->validate_hplc validate_gcms Validate GC-MS Method (Accuracy, Precision, Linearity, etc.) define_acceptance->validate_gcms analyze_samples Analyze Same Batch of Samples with Both Validated Methods validate_hplc->analyze_samples validate_gcms->analyze_samples compare_results Statistically Compare Results (e.g., t-test, F-test) analyze_samples->compare_results assess_equivalence Assess Method Equivalence compare_results->assess_equivalence report Final Report assess_equivalence->report Document findings

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

Both the RP-HPLC and GC-MS methods are suitable for the quantitative analysis of 4-(4-acetylphenyl)pyridine, each with its own strengths. The RP-HPLC method is robust, and demonstrates excellent precision and accuracy for routine quality control. The GC-MS method offers higher sensitivity and selectivity, making it particularly useful for impurity profiling and analysis at lower concentrations.

The cross-validation of these two distinct analytical techniques provides a high degree of confidence in the generated data. By demonstrating the equivalence of results from both methods, researchers and drug development professionals can ensure the integrity and reliability of their analytical findings, which is essential for regulatory submissions and ensuring product quality.

A Comparative Benchmarking Study: Synthesis of 1-[4-(4-Pyridinyl)phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-[4-(4-pyridinyl)phenyl]-ethanone, a key building block in the development of various pharmaceutical compounds, is a critical process demanding efficiency and high purity. This guide provides an objective comparison of the three principal palladium-catalyzed cross-coupling reactions utilized for its synthesis: the Suzuki-Miyaura, Stille, and Negishi couplings. This analysis is based on a comprehensive review of published literature, offering a clear benchmark for selecting the most suitable synthetic route.

The development of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon bonds, enabling the synthesis of complex unsymmetrical biaryl compounds like this compound with greater ease and higher yields than previously possible.[1] These methods typically involve the coupling of a pyridine derivative with a phenyl ketone precursor.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the Suzuki-Miyaura, Stille, and Negishi coupling reactions for the synthesis of this compound and structurally related 4-arylpyridines.

Reaction ParameterSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Typical Yield Good to Excellent (up to 90% reported for similar couplings)Good to Excellent (90-94% for pyridine derivatives)[2]Generally high yields, can be quantitative
Reaction Temperature 80 - 110 °C80 - 100 °C[2]Room Temperature to 60 °C
Reaction Time 1 - 24 hours2 - 24 hoursTypically shorter than Suzuki and Stille
Key Reagents Arylboronic acid/ester, Aryl halideOrganostannane, Aryl halideOrganozinc halide, Aryl halide
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂Pd(PPh₃)₄, Pd(OAc)₂Ni or Pd complexes
Base Required Yes (e.g., K₂CO₃, K₃PO₄)Not always requiredNot required
Functional Group Tolerance GoodVery GoodExcellent
Reagent Toxicity Boronic acids are generally low toxicityOrganotin compounds are highly toxicOrganozinc compounds are moderately toxic and air/moisture sensitive

Experimental Protocols

Detailed methodologies for each of the benchmarked coupling reactions are provided below. These protocols are based on established procedures found in the literature for the synthesis of 4-arylpyridines.

Suzuki-Miyaura Coupling

This reaction couples an arylboronic acid with an aryl halide. For the synthesis of this compound, this would typically involve the reaction of 4-halopyridine with 4-acetylphenylboronic acid.

Experimental Workflow:

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow Reactants 4-Halopyridine 4-Acetylphenylboronic Acid Base (e.g., K2CO3) Reaction_Setup Combine reactants, catalyst, and solvent in a flask. Degas the mixture. Reactants->Reaction_Setup Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Reaction_Setup Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Setup Heating Heat the reaction mixture (e.g., 80-100°C) for 1-24 hours. Reaction_Setup->Heating Workup Cool, dilute with water, and extract with an organic solvent. Heating->Workup Purification Dry the organic layer, concentrate, and purify by column chromatography. Workup->Purification Product This compound Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Procedure:

  • To a reaction flask, add 4-halopyridine (e.g., 4-bromopyridine or 4-chloropyridine), 4-acetylphenylboronic acid, a base such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl₂.

  • Add a solvent system, typically a mixture of dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100°C and stir for the required time (typically monitored by TLC or LC-MS).

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Stille Coupling

The Stille reaction involves the coupling of an organostannane with an organic halide.[3] For this synthesis, a 4-halopyridine would be reacted with a (4-acetylphenyl)stannane derivative.

Experimental Workflow:

Stille_Workflow Stille Coupling Workflow Reactants 4-Halopyridine (4-Acetylphenyl)stannane Reaction_Setup Combine reactants and catalyst in an inert atmosphere. Reactants->Reaction_Setup Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Setup Solvent Anhydrous Solvent (e.g., Toluene, DMF) Solvent->Reaction_Setup Heating Heat the reaction mixture (e.g., 80-110°C) for 2-24 hours. Reaction_Setup->Heating Workup Cool, partition between an organic solvent and aqueous KF solution. Heating->Workup Purification Filter, dry the organic layer, concentrate, and purify by column chromatography. Workup->Purification Product This compound Purification->Product

Caption: Stille Coupling Workflow.

Procedure:

  • In a flask under an inert atmosphere, dissolve the 4-halopyridine and the (4-acetylphenyl)stannane reagent in an anhydrous solvent such as toluene or DMF.

  • Add a palladium catalyst, for example, Pd(PPh₃)₄.

  • Heat the mixture to 80-110°C and monitor the reaction progress.

  • Upon completion, cool the reaction and partition it between an organic solvent and an aqueous potassium fluoride solution to remove tin byproducts.

  • Filter the mixture through celite, separate the organic layer, dry it, and concentrate.

  • Purify the residue by column chromatography to yield the final product.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide.[4][5] This method is known for its high functional group tolerance and often proceeds under mild conditions.[4][6]

Experimental Workflow:

Negishi_Workflow Negishi Coupling Workflow Organozinc_Prep Prepare (4-acetylphenyl)zinc halide from 4-bromoacetophenone and activated zinc. Reaction_Setup Add catalyst and 4-halopyridine to the organozinc solution under an inert atmosphere. Organozinc_Prep->Reaction_Setup Coupling_Reactants 4-Halopyridine Coupling_Reactants->Reaction_Setup Catalyst Palladium or Nickel Catalyst Catalyst->Reaction_Setup Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction_Setup Reaction Stir at room temperature to 60°C until completion. Reaction_Setup->Reaction Workup Quench with saturated ammonium chloride solution and extract. Reaction->Workup Purification Dry the organic layer, concentrate, and purify by column chromatography. Workup->Purification Product This compound Purification->Product

Caption: Negishi Coupling Workflow.

Procedure:

  • Prepare the organozinc reagent by reacting 4-bromoacetophenone with activated zinc metal in an anhydrous solvent like THF under an inert atmosphere.

  • In a separate flask, add the palladium or nickel catalyst and the 4-halopyridine.

  • Transfer the freshly prepared organozinc solution to the second flask via cannula.

  • Stir the reaction mixture at room temperature or with gentle heating (up to 60°C) until the starting materials are consumed.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers.

  • Dry, concentrate, and purify the crude product by column chromatography.

Concluding Remarks

The choice of synthetic route for this compound depends on several factors, including the desired scale of the reaction, cost of starting materials and catalysts, and the importance of minimizing toxic byproducts.

  • The Suzuki-Miyaura coupling is often the preferred method due to the low toxicity and stability of the boronic acid reagents.[2] It generally provides good to excellent yields.

  • The Stille coupling offers the advantage of using air- and moisture-stable organostannanes and exhibits excellent functional group tolerance.[3] However, the high toxicity of tin compounds is a significant drawback, especially for pharmaceutical applications.

  • The Negishi coupling is advantageous for its mild reaction conditions and high reactivity, often leading to excellent yields in shorter reaction times.[4][6] The main challenge lies in the preparation and handling of the air- and moisture-sensitive organozinc reagents.

For large-scale industrial synthesis, the Suzuki-Miyaura coupling often presents the best balance of efficiency, cost, and safety. For laboratory-scale synthesis where maximizing yield and functional group compatibility are paramount, the Negishi coupling can be an excellent choice, provided the necessary precautions for handling organozinc reagents are taken. The Stille coupling, while effective, is generally less favored due to the toxicity of the tin reagents.

References

Comparative Docking Analysis of 4'-(4-Pyridyl)acetophenone Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the binding affinities and interaction patterns of 4'-(4-Pyridyl)acetophenone derivatives with various biological targets reveals critical insights for rational drug design. This guide provides a comparative analysis of their docking studies, supported by experimental data and detailed protocols, to aid researchers in the development of novel therapeutics.

Derivatives of 4'-(4-Pyridyl)acetophenone constitute a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Computational docking studies have become an indispensable tool to predict the binding modes and affinities of these compounds, thereby accelerating the identification of promising drug candidates. This guide synthesizes findings from multiple studies to offer a comparative perspective on their interactions with key biological targets.

Quantitative Docking Data Summary

The following tables summarize the reported binding affinities and inhibitory concentrations of various 4'-(4-Pyridyl)acetophenone derivatives and related structures against different protein targets. These values provide a quantitative basis for comparing the potency and selectivity of the compounds.

Compound/DerivativeTarget EnzymeDocking Score (kcal/mol)IC50 (µM)Reference
Acetophenone-1,2,3-triazole derivative 9InhA-0.005[1][2]
Acetophenone-1,2,3-triazole derivative 10InhA-0.008[1][2]
Acetophenone-1,2,3-triazole derivative 14InhA-0.002[1][2]
Pyrimidin-2-one derivative A5DPP-4-28.13[3]
Prolyl-fluoropyrrolidine derivative 9DPP-4-0.83[4]
Prolyl-fluoropyrrolidine derivative 10DPP-4-0.43[4]
3,5-Diacyl-2,4-dialkylpyridine derivative 7Human A3 Adenosine ReceptorKi = 4.2 nM-[5]
3,5-Diacyl-2,4-dialkylpyridine derivative 26Human A3 Adenosine ReceptorKi = 9.7 nM-[5]

Note: Direct docking scores for all compounds were not consistently available across all cited literature. IC50 and Ki values are provided as measures of inhibitory potency.

Experimental Protocols: A Look into the Methodology

The accuracy and reliability of docking studies are intrinsically linked to the methodologies employed. The studies referenced in this guide utilized a variety of computational tools and protocols to simulate the ligand-protein interactions of 4'-(4-Pyridyl)acetophenone derivatives.

A common workflow for such studies involves several key steps:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). This structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structures of the 4'-(4-Pyridyl)acetophenone derivatives are sketched and then converted to 3D structures. Energy minimization is performed to obtain a stable conformation.

  • Molecular Docking: A docking program is used to predict the binding orientation and affinity of the ligand within the active site of the protein. The Lamarckian Genetic Algorithm is a frequently used algorithm for this purpose.[6]

  • Analysis of Results: The resulting docking poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. Visualization tools like PyMOL are often used for this analysis.[6]

For instance, in the docking studies of pyrazoline derivatives synthesized from acetophenone, the target protein, human mitochondrial branched-chain aminotransferase (PDB ID: 2A1H), was used.[7] Similarly, studies on dipeptidyl peptidase IV (DPP-4) inhibitors involved docking into the active site of the DPP-4 enzyme.[3][4]

Visualizing the Docking Workflow

The following diagram illustrates a generalized workflow for a comparative molecular docking study.

docking_workflow cluster_prep Preparation Phase cluster_docking Computational Docking cluster_analysis Analysis & Validation cluster_output Output PDB Select Target Protein (PDB) Docking Perform Molecular Docking (e.g., AutoDock, GOLD) PDB->Docking Ligands Prepare Ligand Library (4'-(4-Pyridyl)acetophenone derivatives) Ligands->Docking Scoring Score & Rank Poses (Binding Energy, Ki) Docking->Scoring Interaction Analyze Interactions (Hydrogen Bonds, Hydrophobic) Scoring->Interaction Comparison Comparative Analysis of Derivatives Interaction->Comparison SAR Establish Structure-Activity Relationship (SAR) Comparison->SAR Lead Identify Lead Compounds SAR->Lead

Caption: A generalized workflow for comparative molecular docking studies.

Signaling Pathways and Biological Targets

The therapeutic potential of 4'-(4-Pyridyl)acetophenone derivatives is realized through their interaction with specific biological targets, often enzymes or receptors involved in disease signaling pathways.

For example, the enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[1][2] Inhibition of InhA disrupts the formation of the mycobacterial cell wall, making it a prime target for anti-tuberculosis drug development. Docking studies of acetophenone-1,2,3-triazole derivatives against InhA have identified compounds with potent inhibitory activity.[1][2]

Another important target is Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[3][4] Inhibition of DPP-4 is a validated strategy for the treatment of type 2 diabetes. The following diagram illustrates the role of DPP-4 in glucose homeostasis.

DPP4_pathway cluster_main GLP-1 Signaling Pathway GLP1 GLP-1 (Active) Insulin Insulin Secretion GLP1->Insulin stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 degraded by Glucose Blood Glucose Reduction Insulin->Glucose Inactive_GLP1 GLP-1 (Inactive) DPP4->Inactive_GLP1 Inhibitor DPP-4 Inhibitor (e.g., Pyridylacetophenone derivative) Inhibitor->DPP4 inhibits

Caption: The role of DPP-4 in the inactivation of GLP-1 and its inhibition.

By inhibiting DPP-4, these derivatives can enhance the levels of active glucagon-like peptide-1 (GLP-1), leading to increased insulin secretion and reduced blood glucose levels.[3][4]

Conclusion

The comparative analysis of docking studies for 4'-(4-Pyridyl)acetophenone derivatives underscores their potential as a versatile scaffold for designing potent and selective inhibitors for a range of biological targets. The quantitative data on binding affinities, coupled with an understanding of the underlying experimental protocols and the biological context of the targets, provides a solid foundation for future drug discovery efforts. The insights gained from these computational studies are invaluable for guiding the synthesis and optimization of new therapeutic agents.

References

in vivo efficacy comparison of 1-[4-(4-Pyridinyl)phenyl]-ethanone analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide focuses on representative compounds from different chemical classes that share this structural motif and have demonstrated in vivo efficacy. The analogs discussed herein are potent inhibitors of key kinases involved in cellular signaling pathways, such as Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), p38 MAP kinase, and Janus kinase 2 (JAK2).

In Vivo Efficacy Comparison of Pyridinylphenyl Analogs

The following table summarizes the in vivo efficacy of selected pyridinylphenyl-containing compounds from different studies. These compounds, while belonging to distinct chemical series, highlight the therapeutic potential of this scaffold.

Compound Target Chemical Class In Vivo Model Dosing Regimen Efficacy Reference
Compound 29 MAP4K4PyridopyrimidineHuman tumor xenograftNot specifiedDemonstrated in vivo pharmacodynamic effects[1][2]
Compound 10b p38 MAP kinase4-Phenyl-5-pyridyl-1,3-thiazoleAnti-collagen monoclonal antibody-induced arthritis in mice30 mg/kg (minimum effective dose)Significant in vivo anti-inflammatory activity[3]
Compound 10d (XL019) JAK24-Aryl-2-aminoalkylpyrimidineMouse xenograft modelNot specifiedSignificant dose-dependent pharmacodynamic and antitumor effect[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized experimental protocols based on the cited literature for tumor xenograft and arthritis models.

Human Tumor Xenograft Model Protocol
  • Cell Culture: Human tumor cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are typically used.

  • Tumor Implantation: A suspension of tumor cells (e.g., 1 x 107 cells in 0.1 mL of a 1:1 mixture of media and Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are monitored regularly (e.g., twice weekly) using caliper measurements. The volume is calculated using the formula: (length x width2)/2.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm3), mice are randomized into vehicle control and treatment groups. The test compound is administered via a specified route (e.g., oral gavage) and schedule (e.g., daily).

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised and weighed. Pharmacodynamic effects can be assessed by analyzing biomarkers in tumor tissue.[1][2][4]

Anti-Collagen Antibody-Induced Arthritis (ACAIA) Mouse Model Protocol
  • Animal Model: Male BALB/c mice (e.g., 8 weeks old) are commonly used.

  • Induction of Arthritis: Arthritis is induced by an intravenous injection of a cocktail of anti-type II collagen monoclonal antibodies, followed by an intraperitoneal injection of lipopolysaccharide (LPS) a few days later.

  • Treatment: Administration of the test compound or vehicle is initiated before or after the onset of arthritis symptoms. The compound is typically administered orally.

  • Clinical Assessment: The severity of arthritis is scored by visually examining the paws for erythema and swelling. Paw thickness is also measured using calipers.

  • Efficacy Evaluation: The efficacy of the compound is determined by its ability to reduce the clinical arthritis score and paw swelling compared to the vehicle-treated group.[3]

Signaling Pathways and Experimental Workflow

The therapeutic effects of the compared analogs are attributed to their inhibition of specific signaling pathways. The diagrams below illustrate a representative kinase signaling pathway and a general workflow for in vivo efficacy studies.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Stress Cellular Stress / Cytokines MAP3K MAP3K Stress->MAP3K MAP2K MAP2K MAP3K->MAP2K Kinase p38 MAP Kinase / JNK MAP2K->Kinase TF Transcription Factors (e.g., AP-1, NF-κB) Kinase->TF Response Inflammation / Apoptosis TF->Response Inhibitor Pyridinylphenyl Analog (Kinase Inhibitor) Inhibitor->Kinase

Caption: A simplified representation of a MAP kinase signaling pathway.

G start Start animal_model Select Animal Model (e.g., Xenograft, Arthritis) start->animal_model disease_induction Induce Disease/ Implant Tumor animal_model->disease_induction randomization Randomize into Treatment Groups disease_induction->randomization treatment Administer Compound and Vehicle randomization->treatment monitoring Monitor Efficacy (e.g., Tumor Size, Clinical Score) treatment->monitoring data_analysis Data Collection and Analysis monitoring->data_analysis end End data_analysis->end

Caption: A general experimental workflow for in vivo efficacy testing.

References

Cytotoxicity of 4-(4-acetylphenyl)pyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the cytotoxic effects of various pyridine derivatives incorporating a 4-acetylphenyl moiety reveals a range of potencies against several cancer cell lines. This guide provides a comparative overview of their in vitro anticancer activities, supported by experimental data and methodologies, to inform researchers and professionals in drug discovery and development.

Recent studies have explored the synthesis and cytotoxic evaluation of novel pyridine-based compounds, with a focus on their potential as anticancer agents. The inclusion of a 4-acetylphenyl group is a recurring structural motif investigated for its contribution to the biological activity of these molecules. This guide synthesizes findings from multiple studies to offer a comparative perspective on the cytotoxicity of these derivatives.

Comparative Cytotoxicity Data

The cytotoxic activity of 4-(4-acetylphenyl)pyridine analogs and related compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC50 values for a selection of these compounds against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
11 4-(4-Acetylphenylamino)-quinolineNCI-H226 (Non-small cell lung cancer)0.94[1]
MDA-MB-231/ATCC (Breast cancer)0.04[1]
SF-295 (CNS cancer)<0.01[1]
15a (Oxime of 11) 4-(4-Acetylphenylamino)-quinolineMean of 60 cancer cell lines3.02[1]
15b (Methyloxime of 11) 4-(4-Acetylphenylamino)-quinolineMean of 60 cancer cell lines3.89[1]
4 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acidA549 (Lung adenocarcinoma)5.42[2]
22 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acidA549 (Lung adenocarcinoma)2.47[2]
25 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acidA549 (Lung adenocarcinoma)8.05[2]
26 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acidA549 (Lung adenocarcinoma)25.4[2]

Experimental Protocols

The evaluation of cytotoxicity for the compounds listed above predominantly involves the use of cell-based assays to measure cell viability and proliferation after treatment with the respective derivatives. Below are the generalized experimental methodologies employed in the cited studies.

Cell Lines and Culture Conditions

A variety of human cancer cell lines were utilized to assess the cytotoxic potential of the derivatives. These include, but are not limited to, non-small cell lung cancer (NCI-H226), breast cancer (MDA-MB-231/ATCC), central nervous system (CNS) cancer (SF-295), and lung adenocarcinoma (A549). The cells were cultured in appropriate media, typically supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

The most common method for determining cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In this assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The concentration of the formazan is then measured spectrophotometrically, and the IC50 value is calculated from the dose-response curve.

The general workflow for such an assay is depicted in the following diagram:

CytotoxicityAssayWorkflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Cancer Cell Culture CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding AddCompound Add Serial Dilutions of Test Compounds CellSeeding->AddCompound Incubation Incubate for 48-72 hours AddCompound->Incubation AddMTT Add MTT Reagent Incubation->AddMTT IncubateMTT Incubate for 2-4 hours AddMTT->IncubateMTT AddSolubilizer Add Solubilizing Agent (e.g., DMSO) IncubateMTT->AddSolubilizer MeasureAbsorbance Measure Absorbance AddSolubilizer->MeasureAbsorbance CalculateIC50 Calculate IC50 Values MeasureAbsorbance->CalculateIC50 SignalingPathway Compound Pyridine Derivative Target Cellular Target (e.g., EGFR, SIRT2) Compound->Target Inhibition Pathway Downstream Signaling Cascade Target->Pathway Apoptosis Apoptosis (Programmed Cell Death) Pathway->Apoptosis

References

Safety Operating Guide

Proper Disposal Procedures for 1-[4-(4-Pyridinyl)phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of 1-[4-(4-Pyridinyl)phenyl]-ethanone, a ketone and pyridine derivative.[1] Adherence to these procedural steps is critical for ensuring laboratory safety and environmental compliance. This substance should be treated as a hazardous waste unless confirmed to be non-hazardous by an authorized body.[2]

Immediate Safety Protocols

Before handling or preparing for disposal, ensure all appropriate personal protective equipment (PPE) is in use. Work should be conducted in a well-ventilated area, preferably within a laboratory chemical fume hood.[3]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield that is tested and approved under government standards like NIOSH (US) or EN 166 (EU).[4][5]

  • Hand Protection: Use chemically resistant gloves, such as butyl rubber. Nitrile gloves may not be sufficient for prolonged contact with pyridine-based compounds. Always inspect gloves before use and wash hands after removal.[3]

  • Body Protection: A fully-buttoned lab coat or other protective clothing is necessary to prevent skin exposure.[4][5]

Core Disposal Principle: Hazardous Waste Management

Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the sink.[6][7] Improper disposal can contaminate water supplies and harm the environment.[6][7] This chemical must be collected and managed as hazardous waste through your institution's certified program.[2][8]

Step-by-Step Disposal Protocol

1. Waste Collection and Segregation:

  • Designate a specific, compatible, and sealable waste container for this compound waste.[3]

  • For solid waste, carefully sweep or transfer the material into the container, avoiding the creation of dust.[4][9]

  • Do not mix this waste with other waste streams, as this can create a more complex and regulated hazardous mixture.[8]

2. Labeling:

  • Immediately upon adding waste to the container, affix a "Hazardous Waste" label.[3]

  • The label must clearly identify the contents, including the full chemical name: "this compound".

  • Include hazard warnings (e.g., "Toxic," "Irritant") and the date accumulation started.

3. Storage of Waste Container:

  • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[3]

  • Ensure it is stored away from incompatible materials, such as strong oxidizing agents and acids.[3][5]

  • The storage location should be clearly marked and secure.

4. Arranging for Final Disposal:

  • Do not transport hazardous waste yourself.[2]

  • Contact your institution’s Environmental Health & Safety (EHS or OCRS) department or a licensed professional waste disposal service to arrange for pickup.[2][7][10]

  • Follow all institutional procedures for scheduling a chemical waste collection.[3] Common disposal methods for pyridine-based compounds include high-temperature incineration.[11]

Emergency Procedures

Spill Management:

  • Evacuate and Alert: Alert personnel in the immediate area and control access.

  • Containment: For small spills, use an inert absorbent material like sand, vermiculite, or a spill pillow to contain the substance.[3] Avoid creating dust.[9]

  • Collection: Carefully transfer the absorbent material and spilled chemical into a sealable, labeled container for disposal as hazardous waste.[3][4]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report all spills to your supervisor or EHS department according to your facility's protocol.

Disposal of Empty Containers:

  • An empty container that held this chemical must also be treated as hazardous waste.[8]

  • For acutely hazardous materials, containers must be triple-rinsed with a solvent capable of removing the residue.[2] This rinseate must be collected and disposed of as hazardous waste.[2]

  • After proper decontamination, deface or remove all labels before disposing of the container as regular trash, but only if permitted by your institution's policies.[2]

Reference Safety Data

While data for this specific compound is limited, the properties of its parent compound, pyridine, provide a basis for safe handling. The following table summarizes key toxicological and exposure limit data for Pyridine.

Data PointValueSpeciesSource
Oral LD50 891 mg/kgRat[3]
Dermal LD50 1121 mg/kgRabbit[3]
Inhalation LC50 17.1 mg/L (4 hours)Rat[3]
ACGIH TLV-TWA 1 ppm (3.1 mg/m³)-[3]
NIOSH REL-TWA 5 ppm (15 mg/m³)-[3]
DOSH PEL-TWA 5 ppm-[3]
DOSH PEL-STEL 10 ppm-[3]

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; ACGIH: American Conference of Governmental Industrial Hygienists; NIOSH: National Institute for Occupational Safety and Health; DOSH: Division of Occupational Safety and Health; PEL: Permissible Exposure Limit.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_start Waste Generation cluster_spill Emergency Event cluster_collection Waste Handling & Preparation cluster_final Final Disposal A Chemical Waste Generated (Unused Product, Residue) D Place in Sealable, Compatible Container A->D B Accidental Spill Occurs C Contain with Inert Absorbent (e.g., Sand, Vermiculite) B->C Immediate Action C->D Collect Contaminated Material E Affix 'Hazardous Waste' Label (Contents, Date, Hazards) D->E F Store in Cool, Ventilated Secondary Containment Area E->F G Contact EHS / Professional Waste Disposal Service F->G Schedule Pickup H Waste Collected for Proper Disposal (e.g., Incineration) G->H

Caption: Workflow for safe collection, storage, and disposal of chemical waste.

References

Essential Safety and Operational Guide for 1-[4-(4-Pyridinyl)phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 1-[4-(4-Pyridinyl)phenyl]-ethanone (CAS RN: 70581-00-9). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is imperative to use appropriate personal protective equipment to minimize exposure.[2][3][4][5]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield should be worn to protect against dust particles and splashes.[3][4][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[3][4] Inspect gloves for any signs of degradation or puncture before use.
Body Protection A lab coat or chemical-resistant apron is required to protect against skin contact.[2][3] For tasks with a higher risk of exposure, chemical-resistant coveralls are recommended.
Respiratory Protection When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator for dusts should be used to prevent inhalation.[3][4]

Safe Handling and Storage

Proper handling and storage are crucial to maintaining the stability of the compound and ensuring a safe laboratory environment.

Operational Plan:

  • Engineering Controls: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[8]

  • Avoiding Contamination: Keep the container tightly closed when not in use to prevent contamination and exposure.[8][9]

Storage Plan:

The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Some suppliers recommend refrigeration at 0-8°C.[10]

Table 2: Storage Conditions

ParameterRecommendation
Temperature Store at 0-8°C for long-term stability.[10]
Ventilation Store in a well-ventilated area.[11]
Container Keep in a tightly sealed, properly labeled container.[8][9]
Incompatibilities Segregate from strong oxidizing agents.[9]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][12]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Disposal Plan

Waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.

Disposal Protocol:

  • Waste Collection: Collect waste material in a designated, properly labeled, and sealed container.

  • Contaminated Materials: Any materials, such as gloves, weighing paper, or pipette tips, that come into contact with the compound should be considered contaminated and disposed of as hazardous waste.[14]

  • Disposal Method: Waste pyridine and its derivatives should be disposed of through a licensed chemical waste disposal service, typically via incineration.[15][16] Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow Diagram

The following diagram outlines the safe handling and disposal workflow for this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Weighing in Fume Hood Weighing in Fume Hood Don PPE->Weighing in Fume Hood Experimentation Experimentation Weighing in Fume Hood->Experimentation Decontaminate Work Area Decontaminate Work Area Experimentation->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose Hazardous Waste Dispose Hazardous Waste Segregate Waste->Dispose Hazardous Waste Doff PPE Doff PPE Dispose Hazardous Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.